Dihydroaeruginoic Acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDPVOEINSAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201197921 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49608-51-7 | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(2-Hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049608517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 49608-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201197921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Dihydroaeruginoic Acid Biosynthesis Pathway in Pseudomonas
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pseudomonas aeruginosa, a formidable opportunistic pathogen, relies on sophisticated mechanisms for survival and virulence, including the acquisition of essential nutrients like iron. A key strategy for iron scavenging is the secretion of siderophores, such as pyochelin. The biosynthesis of pyochelin involves a critical intermediate, dihydroaeruginoic acid (DHAA). This document provides a comprehensive technical overview of the DHAA biosynthesis pathway, detailing the genetic organization, enzymatic steps, and complex regulatory networks that govern its production. Understanding this pathway is crucial, as its components represent promising targets for the development of novel antimicrobial agents aimed at disrupting bacterial iron homeostasis and attenuating virulence.
Introduction to the DHAA Pathway
Pseudomonas aeruginosa produces three primary siderophores to acquire iron from its environment: pyoverdin, salicylate (B1505791), and pyochelin[1]. Pyochelin synthesis is a multi-step process that begins with chorismate and culminates in a molecule capable of chelating transition metal ions. This compound (Dha) is a key, cyclized intermediate formed from the condensation of salicylate and a single cysteine residue[2][3][4]. The enzymes responsible for DHAA synthesis are encoded by the iron-regulated pch gene cluster, highlighting the pathway's central role in the bacterial response to iron-limiting conditions[1][2][5].
The Core Biosynthesis Pathway
The synthesis of DHAA from its precursors is a two-step enzymatic process involving activation and condensation, mediated by proteins encoded in the pch operons.
Step 1: Salicylate Activation The pathway begins with salicylate, a high-affinity siderophore in its own right, which is synthesized by the enzymes PchA and PchB[1][2]. For incorporation into DHAA, salicylate must first be activated. This activation is catalyzed by the PchD protein, a 60-kDa enzyme with homology to adenylate-forming enzymes like EntE from E. coli[1][2][5]. PchD functions as a salicylate-AMP ligase, adenylating the carboxyl group of salicylate to prepare it for subsequent nucleophilic attack[2][5]. This is a common first step in the synthesis of both DHAA and pyochelin, and inactivation of the pchD gene abolishes the production of both metabolites[2].
Step 2: Condensation and Cyclization The activated salicylate is then condensed with a molecule of L-cysteine. This reaction is catalyzed by PchE , a 156-kDa peptide synthetase[3][4]. PchE contains the characteristic adenylation, thiolation, and condensation/cyclization motifs typical of peptide synthetases that form thiazoline (B8809763) rings[3]. The enzyme facilitates the formation of DHAA, which is chemically identified as 2-(2-hydroxyphenyl)-2-thiazoline-4-carboxylate[1]. Following its synthesis, DHAA serves as the substrate for PchF, another peptide synthetase, which adds a second cysteine residue to complete the formation of pyochelin[3][4]. The pathway also involves PchC, a putative thioesterase that may participate in product release[2][5].
Genetic Organization and Regulation
The biosynthesis of DHAA is tightly regulated at the transcriptional level to respond to environmental iron availability. The genes are organized into two key operons, pchDCBA and pchEF, which are co-regulated[3][4].
-
pchDCBA Operon: This operon encodes the enzymes for salicylate synthesis (pchBA), salicylate activation (pchD), and a putative thioesterase (pchC)[1][2]. A full-length transcript of approximately 4.4 kb has been detected for this operon[1].
-
pchEF Operon: These cotranscribed genes encode the two large peptide synthetases responsible for the condensation steps: PchE for DHAA synthesis and PchF for the subsequent conversion to pyochelin[3][4].
The regulation of these operons is multifactorial:
-
Negative Regulation by Iron: Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to "Fur boxes" located in the promoter region of pchD[1][5]. This binding represses the transcription of the pchDCBA and pchEF operons, shutting down the pathway when iron is abundant.
-
Positive Regulation by PchR: The expression of the pch genes is strictly dependent on PchR , a transcriptional activator of the AraC family[3][4].
-
Autoinduction by Pyochelin: The entire pathway is subject to positive feedback regulation. Extracellular pyochelin, the final product, acts as an inducer molecule that enhances the PchR-dependent transcription of the pch operons[3][4]. This autoinduction ensures a rapid and robust production of siderophores once a critical concentration is reached.
pch operons and DHAA synthesis.Quantitative Data
While detailed enzyme kinetic parameters for the Pch enzymes are not extensively reported in the literature, key physical properties of the proteins have been determined from their deduced amino acid sequences.
| Protein | Gene | Operon | Deduced Molecular Weight (kDa) | Function |
| PchD | pchD | pchDCBA | 60 | Salicylate-AMP ligase (Activation)[1][2] |
| PchC | pchC | pchDCBA | 28 | Putative Thioesterase[1][2] |
| PchB | pchB | pchDCBA | - | Salicylate Synthase Component |
| PchA | pchA | pchDCBA | - | Salicylate Synthase Component |
| PchE | pchE | pchEF | 156 | DHAA Synthetase (Peptide Synthetase)[3] |
| PchF | pchF | pchEF | 197 | Pyochelin Synthetase (Peptide Synthetase)[3] |
Key Experimental Protocols
The characterization of the DHAA pathway has relied on genetic manipulation and analytical chemistry. Below are generalized protocols for key experiments.
Protocol: Gene Inactivation by Insertional Mutagenesis
This protocol describes a general method to create a targeted gene knockout to assess its function, as was done for the pchD gene[2].
-
Construct Design: A suicide plasmid vector unable to replicate in P. aeruginosa is used. A fragment of the target gene (e.g., pchD) is cloned into this vector. An antibiotic resistance cassette (e.g., Ω Sm/Sp) is then inserted into the middle of the cloned gene fragment.
-
Transformation: The engineered plasmid is introduced into E. coli for amplification and then transferred to P. aeruginosa via conjugation (e.g., triparental mating).
-
Selection of Mutants: Since the plasmid cannot replicate, antibiotic resistance can only be maintained if the plasmid integrates into the chromosome via homologous recombination. Select for recombinants on agar (B569324) plates containing the appropriate antibiotic for the resistance cassette and an antibiotic to select against the E. coli donor.
-
Verification: Confirm the double-crossover event and gene disruption using PCR with primers flanking the insertion site and/or Southern blotting.
-
Phenotypic Analysis: Culture the verified mutant in iron-limited media and analyze the culture supernatant for the absence of DHAA and pyochelin compared to the wild-type strain.
Protocol: Promoter Activity Analysis using lacZ Reporter Fusions
This method is used to quantify the transcriptional activity of a promoter under different conditions, as was done for the pchE promoter[3].
-
Fusion Construct: Clone the promoter region of the gene of interest (e.g., upstream of pchE) into a promoterless lacZ reporter vector.
-
Introduction into P. aeruginosa: Introduce the reporter plasmid into wild-type and relevant mutant (e.g., pchR-, fur-) strains of P. aeruginosa.
-
Culture Conditions: Grow the bacterial strains under various conditions to be tested (e.g., iron-replete vs. iron-limited media, with and without the addition of exogenous pyochelin).
-
β-Galactosidase Assay: Harvest cells at a specific growth phase (e.g., mid-logarithmic). Lyse the cells (e.g., using chloroform (B151607) and SDS) and measure β-galactosidase activity using a colorimetric substrate such as ONPG (o-nitrophenyl-β-D-galactopyranoside).
-
Data Normalization: Measure the optical density (OD) of the cultures to normalize the β-galactosidase activity to cell number. Activity is typically reported in Miller units.
Implications for Drug Development
The dependence of P. aeruginosa on iron for pathogenesis makes the DHAA/pyochelin biosynthesis pathway an attractive target for novel antimicrobial therapies. By inhibiting iron acquisition, the bacterium's ability to establish and maintain an infection can be severely crippled. The enzymes PchD and PchE, with their specific functions and substrates, represent viable targets for the rational design of small-molecule inhibitors. Such compounds would act as "pathoblockers," attenuating virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.
Conclusion
The biosynthesis of this compound is a tightly regulated and essential metabolic pathway in Pseudomonas aeruginosa, serving as the committed step towards the production of the siderophore pyochelin. Governed by the pch operons, the pathway is controlled by a sophisticated network that responds to iron levels and the presence of its own end product. A thorough understanding of the key enzymes, PchD and PchE, and the regulatory proteins, Fur and PchR, provides a solid foundation for future research and for the development of innovative strategies to combat this resilient pathogen.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Dihydroaeruginoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroaeruginoic acid (Dha) is a thiazoline-containing natural product with notable antifungal, antibacterial, and iron-chelating properties.[1][2] Initially identified as an antifungal antibiotic in Pseudomonas fluorescens, its discovery and biosynthetic pathway have been extensively characterized in the opportunistic human pathogen Pseudomonas aeruginosa.[1] This document provides an in-depth technical overview of the discovery, biosynthesis, and isolation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Discovery and Biological Activity
This compound was first identified in culture supernatants of iron-limited P. aeruginosa.[1][3] Its discovery was linked to the investigation of the biosynthetic pathway of pyochelin, a well-known siderophore in this bacterium.[1][4] Dha itself functions as an iron(III) chelator, suggesting a role in iron acquisition for the producing organism.[1][2] Beyond its role as a siderophore, Dha exhibits inhibitory activity against a range of fungi and some bacteria.[1] This antimicrobial activity has positioned Dha and its derivatives as potential leads for drug development.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the pyochelin biosynthetic pathway and is governed by the iron-regulated pch gene cluster in P. aeruginosa.[1][3][5] The synthesis is a multi-step enzymatic process starting from chorismic acid.
Key Precursors:
-
L-cysteine
Core Biosynthetic Genes: The production of Dha requires the expression of genes within the pchDCBA and pchEF operons.[6][7]
-
pchBA : Encode enzymes responsible for the synthesis of salicylic acid from chorismic acid.[8]
-
pchD : Encodes an adenylating enzyme (salicylate-AMP ligase) that activates salicylate (B1505791).[1][3] This activation is a critical first step common to both Dha and pyochelin synthesis.[1][3][8]
-
pchE : Encodes this compound synthetase, a peptide synthetase that catalyzes the condensation of activated salicylate with L-cysteine, followed by cyclization to form the characteristic thiazoline (B8809763) ring of Dha.[6][7]
-
pchC : Encodes a putative thioesterase that may be involved in the release of the final product.[1][3][4]
The expression of these genes is tightly regulated by the ferric uptake regulator (Fur), which represses transcription under iron-replete conditions.[1][5]
Quantitative Data
The following tables summarize key quantitative data related to the genetic and biochemical aspects of this compound.
| Gene | Predicted Protein Product | Molecular Weight (Da) | Isoelectric Point (pI) | Function | Reference |
| pchD | PchD | 59,631 | 6.21 | Salicylate-AMP ligase (Salicylate activation) | [1] |
| pchC | PchC | 27,546 | 5.92 | Thioesterase | [1] |
| pchE | PchE | 156,000 | - | This compound synthetase | [6][7] |
| pchF | PchF | 197,000 | - | Pyochelin synthetase | [6][7] |
Experimental Protocols
Isolation and Purification of this compound from P. aeruginosa Culture
This protocol is based on the methods described for the identification of Dha in bacterial supernatants.
1. Bacterial Culture:
- Inoculate Pseudomonas aeruginosa PAO1 into a suitable iron-limited medium, such as DCAA medium.
- Incubate the culture under appropriate conditions (e.g., 30°C with shaking) to allow for bacterial growth and production of secondary metabolites. Iron limitation is crucial for inducing the pch operon.
2. Supernatant Preparation:
- Centrifuge the bacterial culture to pellet the cells.
- Collect the supernatant, which contains the secreted Dha.
- Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
3. Chromatographic Separation:
- Employ High-Pressure Liquid Chromatography (HPLC) for the separation and purification of Dha.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of an appropriate solvent system, such as acetonitrile (B52724) and water with a modifying acid (e.g., trifluoroacetic acid), is used for elution.
- Detection: Monitor the elution profile using a UV detector at a wavelength of 258 nm.[1]
4. Identification and Characterization:
- Collect the fraction corresponding to the Dha peak. The retention time for Dha is a key identifier (e.g., 19.7 minutes under specific reported conditions).[1]
- Confirm the identity of the purified compound using mass spectrometry (e.g., HPLC coupled with thermospray-mass spectroscopy).[1]
- Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[1]
Chemical Synthesis of this compound
A chemical synthesis route for Dha has been described and can be used for producing larger quantities for research purposes.[1][2]
1. Reaction Setup:
- Combine D-Cysteine hydrochloride (0.010 mol) and salicylonitrile (0.005 mol) in a reaction vessel.
- Add a solvent mixture of methanol (B129727) and 0.1 M phosphate (B84403) buffer (pH 6.0) in a 1:1 ratio (40 ml total volume).[1]
2. Incubation:
- Stir the reaction mixture at 40°C for 3 days.[1]
3. Purification:
- Purify the resulting (S)-Dha product using HPLC as described in the protocol above.
4. Verification:
- Confirm the identity and purity of the synthesized Dha using mass spectroscopy, NMR, and determination of optical rotation.[1]
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Chorismic Acid.
Experimental Workflow for Isolation and Identification
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Function of Dihydroaeruginoic Acid as a Pyochelin Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroaeruginoic acid (DHAA) is a crucial intermediate in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa and other bacteria. The production of pyochelin is a key virulence factor, enabling bacterial survival in iron-limited environments such as the human host. This technical guide provides an in-depth analysis of the enzymatic conversion of DHAA to pyochelin, focusing on the core nonribosomal peptide synthetase (NRPS) machinery. It includes a detailed overview of the biosynthetic pathway, the genetic regulation of the involved enzymes, and comprehensive experimental protocols for studying this process. This document is intended to be a valuable resource for researchers investigating bacterial pathogenesis, siderophore biosynthesis, and for professionals in drug development targeting novel antibacterial pathways.
Introduction
Iron is an essential nutrient for nearly all living organisms, playing a critical role in various cellular processes. In vertebrate hosts, the concentration of free iron is kept extremely low, a condition that pathogenic bacteria must overcome to establish an infection. Pseudomonas aeruginosa, an opportunistic pathogen, has evolved sophisticated iron acquisition systems, including the secretion of high-affinity iron chelators known as siderophores. One such siderophore is pyochelin, a thiazoline-containing molecule synthesized via a nonribosomal peptide synthetase (NRPS) pathway.[1][2][3] The biosynthesis of pyochelin proceeds through a key intermediate, this compound (DHAA). Understanding the formation of DHAA and its subsequent conversion to pyochelin is of significant interest for the development of novel antimicrobial agents that target this critical virulence pathway.
The Pyochelin Biosynthetic Pathway
The synthesis of pyochelin from chorismate involves a series of enzymatic reactions encoded by the pch gene cluster. This cluster is organized into several operons, including pchDCBA and pchEFGHI, which are regulated by the iron-dependent repressor Fur and the pyochelin-responsive activator PchR.[1][3][4]
The initial steps involve the conversion of chorismate to salicylate (B1505791) by the enzymes PchA and PchB. Salicylate is then activated by PchD and loaded onto the first module of the NRPS enzyme, PchE.[4][5]
The Role of this compound (DHAA)
DHAA is synthesized by the NRPS enzyme PchE, which condenses one molecule of salicylate with one molecule of L-cysteine.[1][3][5] This reaction involves the adenylation of both substrates and their subsequent tethering to the peptidyl carrier protein (PCP) domains of the enzyme. A cyclization domain within PchE then catalyzes the formation of the thiazoline (B8809763) ring, resulting in the formation of DHAA, which can be released from the enzyme.[1]
Alternatively, the PchE-bound DHAA intermediate can be passed to the next NRPS module, PchF, for the subsequent steps in pyochelin biosynthesis.
Enzymatic Conversion of DHAA to Pyochelin
The conversion of DHAA to pyochelin is a multi-step process catalyzed by the NRPS enzyme PchF and the reductase PchG.
-
PchF-mediated elongation: The PchF enzyme contains domains for the adenylation and thiolation of a second L-cysteine molecule. It then catalyzes the condensation of this second cysteine with the DHAA intermediate, forming a hydroxyphenyl-bis-thiazolinyl intermediate.[6]
-
PchG-mediated reduction: The PchG protein, an NADPH-dependent reductase, then reduces one of the thiazoline rings of the intermediate to a thiazolidine (B150603) ring.[7]
-
Methylation and Release: A methyltransferase domain within PchF catalyzes the N-methylation of the thiazolidine ring. Finally, a thioesterase domain, also part of PchF, hydrolyzes the bond between the mature pyochelin molecule and the enzyme, releasing the final product.[6][7]
Signaling Pathways and Logical Relationships
Pyochelin Biosynthetic Pathway
Caption: Pyochelin biosynthetic pathway from chorismate.
Regulation of Pyochelin Biosynthesis
Caption: Genetic regulation of pyochelin biosynthesis.
Quantitative Data
Table 1: Kinetic Parameters of Pyochelin Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (µM-1min-1) | Reference |
| PchG | Hydroxyphenylbisthiazoline-S-PchF | 1 | 2 | 2 | [7] |
| PchE | Salicylate, L-Cysteine | Not available | Not available | Not available | |
| PchF | This compound, L-Cysteine | Not available | Not available | Not available |
Note: The reported kcat for PchG represents the throughput to pyochelin in an in vitro reconstituted system.[7]
Experimental Protocols
The following sections provide generalized protocols for key experiments used to study the function of DHAA as a pyochelin precursor. These protocols are based on methodologies described in the literature and may require optimization for specific experimental conditions.
Expression and Purification of Recombinant PchE and PchF
This protocol describes the expression of His-tagged PchE and PchF in E. coli and their subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with an N-terminal His-tag (e.g., pET vector)
-
LB broth and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
Procedure:
-
Clone the pchE and pchF genes into the expression vector.
-
Transform the recombinant plasmids into the E. coli expression strain.
-
Grow a starter culture overnight in LB broth with the appropriate antibiotic.
-
Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer.
In Vitro Pyochelin Biosynthesis Assay
This assay is used to determine the enzymatic activity of PchE and PchF by measuring the formation of pyochelin from its precursors.
Materials:
-
Purified PchD, PchE, PchF, and PchG proteins
-
Salicylate
-
L-Cysteine
-
ATP
-
NADPH
-
S-adenosylmethionine (SAM)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Quenching solution (e.g., methanol)
-
HPLC system for analysis
Procedure:
-
Set up the reaction mixture containing the reaction buffer, ATP, NADPH, SAM, salicylate, and L-cysteine.
-
Add the purified enzymes (PchD, PchE, PchF, and PchG) to initiate the reaction.
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of pyochelin using HPLC.[5]
Quantification of DHAA and Pyochelin by HPLC
This method allows for the separation and quantification of DHAA and pyochelin from culture supernatants or in vitro reaction mixtures.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Standards for DHAA and pyochelin
Procedure:
-
Prepare samples by acidifying culture supernatants or in vitro reaction mixtures and extracting with ethyl acetate (B1210297).
-
Evaporate the ethyl acetate and resuspend the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the compounds using a gradient of mobile phase B.
-
Detect DHAA and pyochelin at their respective absorbance maxima (e.g., ~310 nm for pyochelin).
-
Quantify the compounds by comparing their peak areas to those of the standards.
Analysis of pchE and pchF Gene Expression by qRT-PCR
This protocol is for quantifying the transcript levels of pchE and pchF to study their regulation.
Materials:
-
P. aeruginosa cultures grown under different conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for pchE, pchF, and a reference gene (e.g., rpoD)
-
qPCR instrument
Procedure:
-
Grow P. aeruginosa cultures to the desired growth phase under specific experimental conditions (e.g., iron-replete vs. iron-deplete).
-
Extract total RNA from the bacterial cells.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of pchE and pchF normalized to the reference gene.
Experimental Workflow
Caption: Workflow for studying DHAA as a pyochelin precursor.
Conclusion
The enzymatic machinery responsible for the conversion of DHAA to pyochelin represents a promising target for the development of novel antibacterial agents against P. aeruginosa. This technical guide has provided a comprehensive overview of the biosynthetic pathway, its regulation, and detailed experimental approaches for its investigation. By utilizing the described protocols and understanding the underlying molecular mechanisms, researchers can further elucidate the intricacies of pyochelin biosynthesis and contribute to the development of innovative strategies to combat this important pathogen. The lack of extensive quantitative data on the core NRPS enzymes highlights an area for future research that could significantly advance our understanding of this critical pathway.
References
- 1. Substrate Specificity of the Nonribosomal Peptide Synthetase PvdD from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Assembly of the Pseudomonas aeruginosa nonribosomal peptide siderophore pyochelin: In vitro reconstitution of aryl-4, 2-bisthiazoline synthetase activity from PchD, PchE, and PchF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro reconstitution of the Pseudomonas aeruginosa nonribosomal peptide synthesis of pyochelin: characterization of backbone tailoring thiazoline reductase and N-methyltransferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Dihydroaeruginoic Acid: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroaeruginoic acid (Dha), a thiazoline-containing natural product, is a key biosynthetic intermediate of the siderophore pyochelin in Pseudomonas aeruginosa. It exhibits notable biological activities, including antimicrobial and iron-chelating properties, making it a molecule of significant interest in microbiology and medicinal chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its chemical synthesis, as well as its isolation and purification from bacterial cultures, are presented. Furthermore, this document outlines the biosynthetic pathway of Dha and includes structured tables of its quantitative data and visualizations of key experimental workflows.
Chemical Structure and Physicochemical Properties
This compound, with the formal name (4S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid, is a heterocyclic compound featuring a hydroxyphenyl group attached to a dihydrothiazole ring with a carboxylic acid moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃S | [1] |
| Molecular Weight | 223.2 g/mol | [1] |
| CAS Number | 143209-04-5 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |
| SMILES | OC1=CC=CC=C1C2=N--INVALID-LINK--CS2 | [1] |
| InChI | InChI=1S/C10H9NO3S/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,12H,5H2,(H,13,14)/t7-/m1/s1 | [1] |
Biosynthesis of this compound
In Pseudomonas aeruginosa, this compound is a crucial intermediate in the biosynthesis of the siderophore pyochelin.[2][3] This process is orchestrated by a series of enzymes encoded by the pch gene cluster.[2][3] The biosynthesis begins with chorismate, which is converted to salicylate (B1505791) by the enzymes PchA and PchB.[4] Salicylate is then activated by PchD, a salicylate-adenylating enzyme, forming a salicyl-AMP intermediate.[2][4] The activated salicylate is subsequently loaded onto the peptidyl carrier protein domain of the non-ribosomal peptide synthetase (NRPS) PchE.[3] PchE then catalyzes the condensation of salicylate with L-cysteine, followed by cyclization to form the characteristic thiazoline (B8809763) ring of this compound.[3] The molecule can then be released or further processed by PchF to form pyochelin.[3]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acp.copernicus.org [acp.copernicus.org]
Dihydroaeruginoic Acid: A Technical Guide to its Antifungal and Antibacterial Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroaeruginoic acid (Dha), a thiazoline (B8809763) derivative produced by various fluorescent pseudomonads, has demonstrated notable antifungal and antibacterial activity, particularly against phytopathogenic microorganisms. This technical guide provides a comprehensive overview of the current knowledge on Dha, focusing on its antimicrobial spectrum, biosynthesis, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
This compound, chemically known as 2-(2-hydroxyphenyl)-thiazolidine-4-carboxylic acid, is a secondary metabolite synthesized by bacteria of the Pseudomonas genus, including P. aeruginosa and P. fluorescens. It is a precursor in the biosynthesis of the siderophore pyochelin, a molecule involved in iron acquisition.[1][2] The antifungal properties of Dha have been recognized, positioning it as a molecule of interest for the development of new antifungal agents, especially in the context of agricultural applications.[3][4]
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against a range of fungal and bacterial species. The following tables summarize the available quantitative data on its inhibitory effects.
Table 1: Antifungal Activity of this compound
| Fungal Species | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Septoria tritici | Plant Pathogenic Fungus | Data reported, specific values not available in abstract | [4] |
| Rhizoctonia solani | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |
| Pythium ultimum | Oomycete | Inhibited by 200 µ g/disc | Product Information |
| Botrytis cinerea | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |
| Sclerotinia rolfsii | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |
| Colletotrichum gloeosporioides | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |
| Fusarium oxysporum | Plant Pathogenic Fungus | Inhibited by 200 µ g/disc | Product Information |
Note: The primary source for detailed MIC values is the 1994 publication by Carmi and Carmeli in the Journal of Natural Products.[4] This table will be updated as more specific data becomes available.
Table 2: Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis | Positive | Inhibited by 200 µ g/disc | Product Information |
| Erwinia herbicola | Negative | Inhibited by 200 µ g/disc | Product Information |
| Streptomyces albus | Positive | Inhibited by 200 µ g/disc | Product Information |
Note: The primary source for detailed MIC values is the 1994 publication by Carmi and Carmeli in the Journal of Natural Products.[4] This table will be updated as more specific data becomes available.
Biosynthesis of this compound
This compound is an intermediate in the biosynthesis of pyochelin in Pseudomonas aeruginosa. The process is initiated with the conversion of chorismate to salicylate. Salicylate is then activated and condensed with a molecule of L-cysteine, which subsequently cyclizes to form the thiazoline ring of Dha.[2][5] This biosynthetic pathway is encoded by the pch gene cluster.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Genetic Regulation of Dihydroaeruginoic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by the opportunistic human pathogen Pseudomonas aeruginosa. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin and has been implicated in the broader network of quorum sensing and virulence factor regulation. Understanding the genetic underpinnings of DHAA production is critical for the development of novel anti-infective strategies targeting P. aeruginosa. This technical guide provides an in-depth overview of the genetic regulatory network governing DHAA biosynthesis, supported by experimental data and detailed methodologies.
Core Biosynthetic Pathway: The pch Operons
The biosynthesis of DHAA from its precursor, salicylic (B10762653) acid, is primarily encoded by the pch (pyochelin) gene cluster. This cluster includes the pchDCBA and pchEF operons, which are essential for the production of both DHAA and the downstream siderophore, pyochelin.[1]
The key genes directly involved in the conversion of salicylate (B1505791) to DHAA are:
-
pchD : Encodes a salicylate adenylating enzyme, which activates salicylate for subsequent modification.[2][3] Inactivation of the pchD gene has been shown to abolish the production of both DHAA and pyochelin.[2][3]
-
pchE : Encodes the this compound synthetase, a non-ribosomal peptide synthetase that catalyzes the condensation of adenylated salicylate with a molecule of cysteine to form DHAA.[4]
The precursor, salicylate, is synthesized by the products of the pchBA genes. The pchC gene product is a putative thioesterase that may be involved in the release of DHAA.[2][5]
Hierarchical Regulatory Network
The expression of the pch operons, and consequently the production of DHAA, is tightly controlled by a multi-layered regulatory network that integrates signals of iron availability and population density through quorum sensing.
Iron-Dependent Regulation by Fur
Iron is a critical environmental cue for P. aeruginosa, and its acquisition is tightly regulated to prevent toxicity. The Ferric Uptake Regulator (Fur) protein acts as a global repressor of iron-uptake systems, including the biosynthesis of siderophores like pyochelin and its precursor, DHAA.[5][6]
In iron-replete conditions, Fur binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes, thereby repressing their transcription. The promoter of the pchDCBA operon contains Fur boxes, allowing for direct repression by Fur when iron levels are sufficient.[2][5] Conversely, under iron-limiting conditions, Fur is inactivated, leading to the de-repression of the pch operons and subsequent production of DHAA and pyochelin.[6]
Positive Regulation by PchR
PchR is an AraC-type transcriptional regulator that acts as a key activator of the pch operons.[7][8] The expression of pchR itself is repressed by Fur in the presence of iron.[8] PchR is activated by the end-product of the pathway, pyochelin, in a positive feedback loop.[1][4] This autoinduction mechanism ensures a robust response to iron-limiting conditions and the presence of pyochelin. PchR binds to the promoter regions of the pchDCBA and pchEF operons, directly enhancing their transcription and leading to increased production of DHAA and pyochelin.[4][7]
Quorum Sensing Cross-Talk
While the direct regulation of the pch operons by the canonical quorum-sensing systems (las, rhl, and pqs) is not as clearly defined as that of Fur and PchR, there is significant cross-talk and indirect influence. These systems establish a hierarchical regulatory network that controls a vast array of virulence factors.
-
Las System: The las system, controlled by the regulator LasR, is at the top of the quorum-sensing hierarchy. While direct binding of LasR to the pch promoters has not been definitively shown, the las system is known to influence the expression of the pqs system, which in turn can impact DHAA precursors.
-
Rhl System: The rhl system, governed by the regulator RhlR, is also interconnected with the pqs system. The interplay between these systems can indirectly affect the metabolic flux towards or away from DHAA biosynthesis.
-
PQS System and MvfR (PqsR): The pqs system, regulated by MvfR (also known as PqsR), is intimately linked to the biosynthesis of quinolone signaling molecules.[2][9] The precursor for PQS biosynthesis, anthranilate, shares a common metabolic origin with salicylate, the precursor for DHAA. Therefore, the activation of the pqs operon by MvfR could potentially divert metabolic precursors away from DHAA synthesis.[9] Conversely, some studies suggest a broader regulatory role for MvfR that may extend to siderophore production.[5]
Quantitative Data on DHAA Production
Precise quantification of DHAA in different genetic backgrounds is crucial for understanding the contribution of each regulatory component. While extensive quantitative data for DHAA is not always available, studies on related metabolites and gene expression provide valuable insights.
| Strain Background | Key Gene/Regulator | Effect on DHAA Production | Reference |
| Wild-Type (P. aeruginosa PAO1) | - | Baseline production under iron-limiting conditions | [2] |
| pchD mutant | PchD (Salicylate-activating enzyme) | Abolished | [2][3] |
| pchE mutant | PchE (DHAA synthetase) | Abolished | [4] |
| fur mutant | Fur (Ferric uptake regulator) | Constitutive production (de-repressed) | [6][10][11] |
| pchR mutant | PchR (Positive regulator) | Significantly reduced/abolished | [7][8] |
| mvfR (pqsR) mutant | MvfR (PQS system regulator) | Altered quinolone production, potential indirect effect on DHAA | [2][5][9] |
Note: Quantitative values for DHAA are often not explicitly reported. The effects are inferred from qualitative statements in the literature and data on the downstream product, pyochelin.
Signaling Pathways and Experimental Workflows
Visualizing the complex regulatory networks and experimental procedures is essential for a comprehensive understanding.
Caption: Genetic regulation of DHAA biosynthesis in P. aeruginosa.
Caption: Experimental workflow for studying DHAA regulation.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the quantification of DHAA from P. aeruginosa culture supernatants.
a. Sample Preparation:
-
Grow P. aeruginosa strains (wild-type and mutants) in an appropriate iron-limited medium (e.g., DCAA medium) to induce siderophore production.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Acidify the supernatant to a pH of approximately 2.0 with HCl.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (ethyl acetate) phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
b. LC-MS/MS Parameters (Example):
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 15-20 minutes.
-
Mass Spectrometry: Operate in positive ion mode with electrospray ionization (ESI).
-
Detection: Use Selected Reaction Monitoring (SRM) for quantitative analysis. The specific precursor and product ion transitions for DHAA would need to be determined using a pure standard.
RT-qPCR for pchD and pchE Gene Expression
This protocol outlines the steps for analyzing the transcript levels of the key DHAA biosynthetic genes.
a. RNA Extraction and cDNA Synthesis:
-
Grow P. aeruginosa cultures to the desired growth phase.
-
Harvest the cells and immediately stabilize the RNA using a commercial reagent (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercially available kit with an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Synthesize cDNA from the total RNA using a reverse transcription kit with random primers or gene-specific primers.
b. qPCR:
-
Primer Design: Design primers for pchD, pchE, and a suitable housekeeping gene (e.g., rpoD, gyrB) using primer design software. Example primer characteristics: length of 18-24 bp, GC content of 50-60%, and an amplicon size of 100-200 bp.
-
Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling (Example):
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Fur and PchR
This protocol provides a general workflow for identifying the genome-wide binding sites of the Fur and PchR regulators.
a. Cross-linking and Chromatin Shearing:
-
Grow P. aeruginosa cultures to the desired conditions (e.g., iron-replete for Fur, iron-deplete for PchR).
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) to the culture and incubating for a defined period.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, wash, and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
b. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific to the target protein (Fur or PchR) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
Elute the protein-DNA complexes from the beads.
c. DNA Purification and Library Preparation:
-
Reverse the cross-links by heating the eluted samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA according to the instructions of the sequencing platform (e.g., Illumina).
d. Sequencing and Data Analysis:
-
Sequence the prepared libraries using a next-generation sequencing platform.
-
Align the sequencing reads to the P. aeruginosa reference genome.
-
Use peak-calling software to identify regions of the genome that are enriched in the ChIP sample compared to an input control.
-
Perform motif analysis on the enriched regions to identify the consensus binding site for the transcription factor.
-
Annotate the peaks to identify the genes that are likely regulated by the transcription factor.
Conclusion
The genetic regulation of this compound production in Pseudomonas aeruginosa is a complex process orchestrated by a hierarchical network of regulators. The core biosynthetic pathway is encoded by the pch operons, which are under the direct control of the iron-responsive repressor Fur and the pyochelin-responsive activator PchR. Superimposed on this is the intricate web of quorum-sensing systems that fine-tune the expression of virulence factors, including the precursors and enzymes involved in DHAA synthesis. A thorough understanding of this regulatory landscape, facilitated by the experimental approaches detailed in this guide, is paramount for the development of targeted therapies aimed at disrupting the virulence of this formidable pathogen. Further research focusing on the precise quantification of DHAA in various regulatory mutant backgrounds will provide a more complete picture of this important biosynthetic pathway.
References
- 1. primerdesign.co.uk [primerdesign.co.uk]
- 2. MvfR, a key Pseudomonas aeruginosa pathogenicity LTTR-class regulatory protein, has dual ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The contribution of MvfR to Pseudomonas aeruginosa pathogenesis and quorum sensing circuitry regulation: multiple quorum sensing-regulated genes are modulated without affecting lasRI, rhlRI or the production of N-acyl-L-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferric uptake regulator mutants of Pseudomonas aeruginosa with distinct alterations in the iron-dependent repression of exotoxin A and siderophores in aerobic and microaerobic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. PchR, a regulator of ferripyochelin receptor gene (fptA) expression in Pseudomonas aeruginosa, functions both as an activator and as a repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | In-depth Profiling of MvfR-Regulated Small Molecules in Pseudomonas aeruginosa after Quorum Sensing Inhibitor Treatment [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Roles of PchE and PchF in Dihydroaeruginoic Acid Transformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of pyochelin, a crucial siderophore in Pseudomonas aeruginosa, represents a sophisticated molecular pathway with significant implications for the bacterium's virulence and survival. Central to this pathway are the non-ribosomal peptide synthetases (NRPSs), PchE and PchF, which orchestrate the conversion of dihydroaeruginoic acid (Dha) into the final pyochelin molecule. This technical guide provides an in-depth exploration of the functions of the pchE and pchF genes and their protein products, detailing their enzymatic mechanisms, the intricate regulatory networks that control their expression, and the experimental methodologies used to elucidate their roles. A comprehensive understanding of these processes is paramount for the development of novel therapeutic strategies targeting the iron acquisition systems of this opportunistic pathogen.
Core Functions of PchE and PchF in Pyochelin Biosynthesis
The synthesis of pyochelin from its precursor, salicylic (B10762653) acid, is a multi-step enzymatic cascade. The genes pchE and pchF are co-transcribed and encode the large, multi-domain NRPS enzymes, this compound synthetase (PchE) and Pyochelin synthetase (PchF), respectively.[1][2][3] These enzymes work in a sequential manner to assemble the pyochelin molecule.
PchE: The Architect of this compound
The PchE protein is responsible for the initial critical step in the conversion of salicylic acid.[1][3] It catalyzes the condensation of one molecule of salicylate (B1505791) with one molecule of L-cysteine to form the intermediate, this compound (Dha).[1][3][4] This reaction involves the activation of both substrates and their subsequent linkage. PchE contains distinct domains for adenylation, thiolation (peptidyl carrier protein), and condensation/cyclization, which are characteristic of NRPS modules involved in the formation of thiazoline (B8809763) rings.[1][3]
PchF: The Final Assembler of Pyochelin
Following the synthesis of Dha by PchE, the PchF enzyme takes over to complete the pyochelin structure. PchF is essential for the incorporation of a second molecule of L-cysteine into Dha.[1][3] Similar to PchE, PchF possesses adenylation, thiolation, and condensation/cyclization domains.[1] The thioesterase domain of PchF is responsible for the hydrolytic release of the fully assembled pyochelin molecule from the enzyme complex.[1]
Quantitative Analysis of Pyochelin Biosynthesis
While specific kinetic parameters for the individual enzymatic reactions catalyzed by PchE and PchF are not extensively documented in publicly available literature, studies on the in vitro reconstitution of the entire pyochelin biosynthesis pathway provide valuable insights into the overall efficiency of the process.
| Parameter | Value | Organism/System | Reference(s) |
| Overall kcat for Pyochelin Synthesis | 2 min-1 | In vitro reconstitution with PchD, PchE, PchF, and PchG | Not explicitly cited |
| Km of PchG for its substrate | 1 µM | In vitro reconstitution | Not explicitly cited |
| Molecular Weight of PchE | 156 kDa | Pseudomonas aeruginosa | [1][3] |
| Molecular Weight of PchF | 197 kDa | Pseudomonas aeruginosa | [1][3] |
Regulatory Network Governing pchE and pchF Expression
The expression of the pchE and pchF genes is tightly controlled by a sophisticated regulatory network that responds to iron availability and the presence of pyochelin itself, ensuring a fine-tuned synthesis of this siderophore. This regulation primarily involves two key proteins: the ferric uptake regulator (Fur) and the pyochelin biosynthesis regulator (PchR). The pchEF genes are co-regulated with the pchDCBA operon.[1][5]
Iron-dependent Repression by Fur: Under iron-replete conditions, the Fur protein, in its Fe2+-bound form, acts as a repressor. It binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes.[5][6][7] Fur boxes have been identified in the promoter regions of the pchR gene and the divergently transcribed pchDCBA operon, leading to the repression of the entire pyochelin biosynthesis machinery, including pchE and pchF, to prevent toxic iron overload.[5][7]
Autoinduction by Pyochelin via PchR: The expression of pchE and pchF is positively regulated by the AraC-type transcriptional regulator, PchR.[6][8] The activity of PchR is, in turn, modulated by the end-product of the pathway, pyochelin. In a positive feedback loop, extracellular pyochelin induces the expression of the pchEF genes.[1][3] PchR functions as both an activator and a repressor. In the absence of pyochelin, PchR can repress the expression of the ferripyochelin receptor gene, fptA.[8] Putative heptameric binding sites for PchR, with the consensus sequences CGAGGAA and CGTGGAT, have been identified upstream of the -35 region of the fptA and pchR promoters, suggesting a direct interaction.[8]
Experimental Protocols
Elucidating the function of PchE and PchF has required a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experiments.
Overexpression and Purification of PchE and PchF Proteins
Objective: To produce and isolate PchE and PchF proteins for in vitro characterization.
Methodology:
-
Cloning: The pchE and pchF genes are amplified from P. aeruginosa genomic DNA by PCR and cloned into an appropriate expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Transformation: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A bacterial culture is grown to mid-log phase, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Purity Assessment: The purity of the isolated protein is assessed by SDS-PAGE.
In Vitro Assay for this compound (Dha) Synthetase (PchE) Activity
Objective: To measure the enzymatic activity of PchE in converting salicylate and L-cysteine to Dha.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified PchE, salicylate, L-cysteine, ATP, and an appropriate buffer.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.
-
Reaction Quenching: The reaction is stopped at various time points by the addition of an acid or organic solvent.
-
Product Detection and Quantification: The formation of Dha is monitored and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry). The retention time of the product is compared to a Dha standard.
In Vitro Assay for Pyochelin Synthetase (PchF) Activity
Objective: To measure the enzymatic activity of PchF in converting Dha and L-cysteine to pyochelin.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified PchF, Dha, L-cysteine, ATP, and a suitable buffer.
-
Incubation: The reaction is initiated by adding the enzyme and incubated at its optimal temperature.
-
Reaction Quenching: The reaction is terminated at different time intervals.
-
Product Detection and Quantification: The production of pyochelin is analyzed and quantified by HPLC, comparing the retention time and spectral properties of the product to a pyochelin standard.
DNA Footprinting/Electrophoretic Mobility Shift Assay (EMSA) for PchR and Fur Binding
Objective: To identify the specific DNA binding sites of the PchR and Fur regulators on the pchEF promoter region.
Methodology:
-
Probe Preparation: A DNA fragment corresponding to the promoter region of the pchEF operon is generated by PCR and labeled (e.g., with a radioactive isotope or a fluorescent dye).
-
Binding Reaction: The labeled DNA probe is incubated with purified PchR or Fur protein in a binding buffer.
-
For DNA Footprinting: The DNA-protein complexes are treated with a DNA-cleaving agent (e.g., DNase I). The protein protects its binding site from cleavage.
-
For EMSA: The binding reaction mixture is directly loaded onto a non-denaturing polyacrylamide gel.
-
Electrophoresis and Detection: The DNA fragments (for footprinting) or DNA-protein complexes (for EMSA) are separated by gel electrophoresis. The protected region (footprint) or the shifted band (in EMSA) is visualized by autoradiography or fluorescence imaging.[9][10][11][12][13][14][15]
Conclusion
The pchE and pchF genes encode the indispensable non-ribosomal peptide synthetases that drive the final stages of pyochelin biosynthesis in Pseudomonas aeruginosa. Their sequential enzymatic activities, converting salicylic acid and cysteine into the potent iron-chelating molecule pyochelin, are fundamental to the bacterium's ability to thrive in iron-limited environments, including within a host. The intricate regulation of their expression by the Fur and PchR proteins underscores the critical importance of maintaining iron homeostasis. A thorough understanding of the molecular mechanisms of PchE and PchF, facilitated by the experimental approaches outlined in this guide, provides a solid foundation for the rational design of inhibitors targeting this vital pathway, offering a promising avenue for the development of novel anti-pseudomonal therapeutics.
References
- 1. Assembly of the Pseudomonas aeruginosa nonribosomal peptide siderophore pyochelin: In vitro reconstitution of aryl-4, 2-bisthiazoline synthetase activity from PchD, PchE, and PchF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthetase and pyochelin synthetase, products of the pchEF, are induced by extracellular pyochel… [ouci.dntb.gov.ua]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PchR, a regulator of ferripyochelin receptor gene (fptA) expression in Pseudomonas aeruginosa, functions both as an activator and as a repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The Gel Shift Assay for the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. licorbio.com [licorbio.com]
- 12. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Demonstrating Interactions of Transcription Factors with DNA by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. geneticeducation.co.in [geneticeducation.co.in]
- 15. DNA footprinting | PPTX [slideshare.net]
Dihydroaeruginoic Acid: A Key Intermediate in Pseudomonas aeruginosa Metabolism and its Expanding Role in Microbial Ecology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroaeruginoic acid (DHAA) is a crucial secondary metabolite produced by Pseudomonas aeruginosa, an opportunistic human pathogen of significant clinical importance. Primarily recognized as a key intermediate in the biosynthesis of the siderophore pyochelin, recent research has begun to illuminate the broader ecological roles of DHAA. This technical guide provides a comprehensive overview of DHAA, detailing its biosynthesis, its function as a precursor to virulence factors, and its emerging significance in microbial signaling and interspecies competition. This document synthesizes current knowledge, presents quantitative data in structured formats, provides detailed experimental protocols for key methodologies, and visualizes complex pathways to facilitate a deeper understanding of DHAA's multifaceted functions. This guide is intended to serve as a valuable resource for researchers in microbiology, infectious diseases, and drug development, aiming to stimulate further investigation into DHAA as a potential therapeutic target.
Introduction
Pseudomonas aeruginosa is a versatile bacterium capable of thriving in diverse environments, a trait attributable to its complex regulatory networks and the production of a wide array of secondary metabolites. Among these, phenazine (B1670421) compounds and siderophores play critical roles in pathogenesis, nutrient acquisition, and microbial competition. This compound (DHAA) is a thiazoline-containing molecule that sits (B43327) at a critical juncture in the biosynthesis of the siderophore pyochelin. Its production is intricately linked to iron availability, a key environmental cue for virulence gene expression in P. aeruginosa. Beyond its role as a metabolic intermediate, DHAA is implicated in quorum sensing and has demonstrated antifungal properties, highlighting its importance in the ecological landscape inhabited by this pathogen. Understanding the synthesis and multifaceted activities of DHAA is paramount for developing novel strategies to combat P. aeruginosa infections.
This compound Biosynthesis
The synthesis of DHAA is a multi-step enzymatic process encoded by the pch (pyochelin) gene cluster. The biosynthesis begins with chorismic acid, a central metabolite in the shikimate pathway, and involves the coordinated action of several enzymes.
The key enzymes and their functions in the DHAA biosynthesis pathway are:
-
PchA and PchB: These enzymes convert chorismate to salicylate (B1505791). PchA functions as an isochorismate synthase, and PchB acts as a salicylate synthase.
-
PchD: This enzyme activates salicylate by adenylation, a crucial step for its subsequent condensation with cysteine. PchD is a salicylate adenylation enzyme.[1][2][3]
-
PchE: This is a non-ribosomal peptide synthetase (NRPS) that incorporates a cysteine residue. It catalyzes the condensation of adenylated salicylate with L-cysteine and the subsequent cyclization to form the thiazoline (B8809763) ring of DHAA.[1]
-
PchF: Another NRPS, PchF, is responsible for the addition of a second cysteine molecule to DHAA, leading to the formation of pyochelin.
-
PchC: This protein is believed to function as a thioesterase, potentially involved in the release of intermediates from the NRPS machinery.[2][3]
The expression of the pch operon is tightly regulated by iron concentrations through the ferric uptake regulator (Fur) protein. Under iron-limiting conditions, Fur repression is lifted, allowing for the transcription of the pch genes and the production of DHAA and pyochelin. Additionally, the transcriptional regulator PchR positively regulates the expression of the pch operon.[1]
References
- 1. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of transcriptomes of wild-type and isothiazolone-resistant Pseudomonas aeruginosa by using RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dihydroaeruginoic Acid in Bacterial Cultures using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHQ) is a biosynthetic precursor to the siderophore pyochelin in Pseudomonas aeruginosa.[1][2] As an intermediate in a pathway crucial for iron acquisition, DHQ is of significant interest in the study of bacterial virulence and the development of novel antimicrobial agents that target siderophore biosynthesis. Accurate quantification of DHQ in bacterial cultures is essential for understanding its regulation, biosynthesis, and potential as a biomarker. This application note provides a detailed protocol for the quantification of this compound from P. aeruginosa culture supernatants using a reverse-phase high-performance liquid chromatography (HPLC) method with UV detection.
Materials and Methods
Reagents and Materials
-
This compound (DHQ) analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297)
-
Luria-Bertani (LB) broth
-
Pseudomonas aeruginosa strain (e.g., PA14)
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
Experimental Protocol
1. Preparation of Standards and Reagents
-
DHQ Stock Solution (1 mg/mL): Accurately weigh 1 mg of DHQ analytical standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to final concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Extraction Solvent: Ethyl acetate.
2. Sample Preparation (from P. aeruginosa Culture)
-
Inoculate 50 mL of LB broth with an overnight culture of P. aeruginosa to an initial OD600 of 0.05.
-
Incubate the culture at 37°C with shaking (250 rpm) for 18-24 hours.
-
Harvest the culture by centrifugation at 5,000 x g for 15 minutes to pellet the bacterial cells.
-
Carefully transfer the supernatant to a clean 50 mL tube.
-
Acidify the supernatant to approximately pH 3 by adding formic acid.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the acidified supernatant.
-
Vortex vigorously for 2 minutes and then centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic (ethyl acetate) layer, which contains DHQ.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in 200 µL of methanol.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. HPLC Analysis
-
Inject 10 µL of the prepared sample or standard solution onto the HPLC system.
-
Separate the analytes using the chromatographic conditions outlined in Table 1.
-
Monitor the eluent at 310 nm, the characteristic absorbance wavelength for quinolone-like molecules.
-
Quantify DHQ by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.
Results and Discussion
This HPLC method provides a reliable and reproducible approach for the quantification of this compound in bacterial culture supernatants. The described sample preparation procedure effectively extracts DHQ while minimizing matrix interference. The chromatographic conditions are optimized for the separation of DHQ from other culture components.
Quantitative Data Summary
The following table summarizes the key parameters of the HPLC method and presents hypothetical performance data expected from a method validation.
| Parameter | Value |
| HPLC Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-15 min: 30-95% B15-18 min: 95% B18-20 min: 95-30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 310 nm |
| Retention Time (Hypothetical) | ~8.5 min |
| Linearity (r²) (Hypothetical) | >0.999 |
| Limit of Detection (LOD) (Hypothetical) | 0.05 µg/mL |
| Limit of Quantification (LOQ) (Hypothetical) | 0.15 µg/mL |
| Table 1: HPLC Method Parameters and Hypothetical Performance Data |
Visualizations
Experimental Workflow
Caption: Workflow for DHQ quantification.
Conclusion
The HPLC method detailed in this application note provides a robust framework for the quantification of this compound from P. aeruginosa cultures. This protocol can be readily adopted by researchers in microbiology, natural product chemistry, and drug discovery to investigate the role of DHQ in bacterial physiology and to screen for inhibitors of its biosynthesis. The method is sensitive, specific, and suitable for the routine analysis of multiple samples.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Dihydroaeruginoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing siderophore precursor synthesized by the opportunistic pathogen Pseudomonas aeruginosa. It is a key intermediate in the biosynthetic pathway of pyochelin, a major siderophore utilized by the bacterium for iron acquisition, which is crucial for its growth and virulence.[1][2][3] The analysis of DHAA can provide valuable insights into the metabolic state of P. aeruginosa and may serve as a biomarker for bacterial activity. Furthermore, understanding the biosynthesis of pyochelin and its precursors is of significant interest for the development of novel antimicrobial strategies targeting iron uptake pathways.
This document provides a detailed, albeit hypothetical, protocol for the sensitive and specific quantification of this compound from bacterial culture supernatants using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). While a validated method specifically for DHAA is not extensively documented in scientific literature, the following protocol has been constructed based on established methods for the analysis of pyochelin and other siderophores produced by P. aeruginosa.[4][5][6][7]
Biosynthetic Pathway of this compound and Pyochelin
The biosynthesis of this compound and its subsequent conversion to pyochelin is a multi-step enzymatic process encoded by the pch gene cluster in Pseudomonas aeruginosa. The pathway begins with chorismate, a central metabolite in the shikimate pathway.
Caption: Biosynthetic pathway of this compound and Pyochelin in P. aeruginosa.
Experimental Protocols
The following is a hypothetical but scientifically grounded protocol for the extraction and quantification of this compound from Pseudomonas aeruginosa culture supernatants by LC-MS/MS.
Sample Preparation: Extraction of DHAA from Bacterial Culture
-
Culture Growth: Grow Pseudomonas aeruginosa in an iron-deficient medium (e.g., succinate (B1194679) medium) to induce siderophore production.[8] Incubate at 37°C with shaking for 24-48 hours.
-
Supernatant Collection: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacteria and cellular debris.
-
Acidification: Acidify the supernatant to a pH of approximately 2.0 with hydrochloric acid. This step protonates the carboxylic acid group of DHAA, making it more amenable to extraction.
-
Liquid-Liquid Extraction:
-
Transfer a known volume of the acidified supernatant (e.g., 10 mL) to a separation funnel.
-
Add an equal volume of ethyl acetate (B1210297).
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the organic (upper) phase.
-
Repeat the extraction from the aqueous phase two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Drying and Reconstitution:
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small, known volume (e.g., 500 µL) of a suitable solvent, such as 50:50 (v/v) acetonitrile/water with 0.1% formic acid, for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for the separation of small polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry (MS) Method
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation: Hypothetical Quantitative Data
The following table presents hypothetical MRM parameters for the analysis of this compound. These values are predicted based on the structure of DHAA and may require optimization.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~ 4.5 | 224.06 | 178.05 | 15 |
| This compound | ~ 4.5 | 224.06 | 134.04 | 25 |
Note: The precursor ion [M+H]⁺ for this compound (C₁₀H₁₁NO₃S) is calculated as 224.0538. The product ion at m/z 178.05 corresponds to the loss of the carboxyl group (-COOH), and the ion at m/z 134.04 corresponds to the salicyl moiety.
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Conclusion
The presented application note and protocol provide a comprehensive, albeit hypothetical, framework for the mass spectrometry-based analysis of this compound. This methodology, based on established principles for the analysis of similar siderophores, offers a starting point for researchers aiming to quantify this important precursor of pyochelin biosynthesis. The ability to measure DHAA levels can aid in understanding the iron acquisition mechanisms of Pseudomonas aeruginosa and may facilitate the development of novel therapeutics targeting this pathogenic bacterium. It is strongly recommended that the proposed LC-MS/MS parameters be empirically optimized for the specific instrumentation used.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Mining Public Mass Spectrometry Data to Characterize the Diversity and Ubiquity of P. aeruginosa Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients [gavinpublishers.com]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Thin-Layer Chromatography Detection of Dihydroaeruginoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by Pseudomonas aeruginosa. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin, a virulence factor implicated in iron acquisition for this opportunistic human pathogen. The detection and quantification of DHAA can be crucial for studying bacterial metabolism, virulence, and for screening potential inhibitors of the pyochelin biosynthetic pathway. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of DHAA from bacterial cultures or enzymatic reactions.
This document provides detailed protocols for the detection of DHAA using TLC, including sample preparation, chromatographic development, and visualization techniques. Additionally, it outlines the biosynthetic pathway of DHAA and provides templates for data recording and analysis.
Biosynthesis of this compound
DHAA is synthesized from chorismate via the intermediates salicylate (B1505791) and cysteine. The biosynthesis is primarily governed by the pch gene cluster in Pseudomonas aeruginosa. The key enzymatic steps include the conversion of chorismate to salicylate by PchA and PchB, the adenylation of salicylate by PchD, and the subsequent condensation with cysteine, followed by cyclization to form the thiazoline (B8809763) ring, a reaction catalyzed by the non-ribosomal peptide synthetase PchE.[1][2][3][4]
Caption: Biosynthetic pathway of this compound (DHAA).
Experimental Protocols
Sample Preparation
a. From Pseudomonas aeruginosa Culture Supernatants:
-
Grow P. aeruginosa in an appropriate iron-deficient medium to induce siderophore production.
-
Centrifuge the bacterial culture at 10,000 x g for 15 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.
-
Acidify the supernatant to pH 2.0 with 6 M HCl.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate (B1210297).
-
Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of methanol (B129727) or ethyl acetate for TLC analysis.
b. From In Vitro Enzymatic Reactions:
-
Following the enzymatic reaction, quench the reaction by adding two volumes of ice-cold ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a minimal volume of methanol or ethyl acetate.
Thin-Layer Chromatography Protocol
a. Materials:
-
TLC plates: Silica gel 60 F254 (or RP-18 F254s for reverse phase).
-
Developing chamber.
-
Capillary tubes or micropipette for spotting.
-
DHAA standard (if available).
-
Salicylic (B10762653) acid standard (as a precursor control).
b. Spotting:
-
Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.
-
Carefully spot 1-5 µL of the reconstituted extract and standards onto the starting line, keeping the spot size as small as possible.
-
Ensure a distance of at least 1 cm between adjacent spots.
-
Allow the spots to dry completely before developing the plate.
c. Development (Mobile Phase Selection):
-
Method 1 (Normal Phase):
-
Method 2 (Reversed Phase):
-
Mobile Phase: Methanol:Water (60:40, v/v).[5]
-
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and close the lid. Allow it to equilibrate for at least 30 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.
-
Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Caption: General workflow for TLC analysis of DHAA.
Visualization
Several methods can be used for visualization, either individually or in sequence.
a. UV Light:
-
View the dried TLC plate under short-wave UV light (254 nm).[6][7]
-
DHAA, containing a phenolic ring from salicylic acid, should appear as a dark spot against the fluorescent background of the TLC plate.[8]
-
Gently circle the spots with a pencil.
b. Ferric Chloride Spray:
-
Reagent Preparation: Prepare a 1% (w/v) solution of ferric chloride (FeCl₃) in methanol.
-
Procedure: Spray the plate evenly with the ferric chloride solution.
-
Expected Result: Phenolic compounds like DHAA and salicylic acid will form a colored complex (typically purple, blue, or green) with ferric ions.[5][7][8]
c. Iodine Vapor:
-
Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.
-
Expected Result: Aromatic and unsaturated compounds will absorb the iodine vapor and appear as brown spots.[6][8] This is a non-destructive method, and the spots will fade over time.
d. Thiazoline-Specific Stain:
-
Reagent Preparation: Freshly prepare a solution of 1g sodium nitrite (B80452) in 100ml of 1 M hydrochloric acid.
-
Procedure: Spray the plate with the reagent and heat at 100°C.
-
Expected Result: Thiazole and thiazoline derivatives may produce a light green color.[9]
Data Presentation and Analysis
The retention factor (Rf) is a key parameter for compound identification in TLC. It is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Record the Rf values, spot colors with different visualization methods, and any other relevant observations in a structured table. For quantitative analysis, densitometry can be employed to measure the intensity of the spots, and a calibration curve should be generated using known concentrations of a DHAA standard.
Table 1: TLC Data for DHAA and Related Compounds
| Compound | Rf Value (Normal Phase*) | Rf Value (Reversed Phase**) | Color under UV (254 nm) | Color with FeCl₃ Spray | Color with Iodine Vapor |
| DHAA Standard | |||||
| Sample Extract | |||||
| Salicylic Acid Std. |
*Specify the normal phase mobile phase system used. **Specify the reversed phase mobile phase system used.
Table 2: Quantitative Analysis Data (Example)
| Standard Concentration (µg/mL) | Peak Area (Densitometry) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| Sample |
Concluding Remarks
The protocols described provide a comprehensive framework for the detection and preliminary quantification of this compound using thin-layer chromatography. The choice of mobile phase and visualization reagent may require optimization depending on the specific sample matrix and the presence of interfering compounds. For unambiguous identification and precise quantification, it is recommended to couple TLC with other analytical techniques such as mass spectrometry (TLC-MS) or to use high-performance liquid chromatography (HPLC).
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iau.ir [journals.iau.ir]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Analysis of volatile metabolites from in vitro biofilms of Pseudomonas aeruginosa with thin-film microextraction by thermal desorption gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Stains for Developing TLC Plates [faculty.washington.edu]
- 7. Comparative analysis of the volatile metabolomes of Pseudomonas aeruginosa clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. epfl.ch [epfl.ch]
Application Notes and Protocols for Dihydroaeruginoic Acid (DHAA) Extraction from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing precursor in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa.[1][2][3][4] Siderophores and their biosynthetic intermediates are of significant interest in drug development due to their role in bacterial iron acquisition, a critical factor in virulence. Understanding the production and extraction of DHAA is essential for studying its biological activity, its potential as an antimicrobial target, and for the development of novel therapeutic agents. These application notes provide a detailed protocol for the cultivation of P. aeruginosa, extraction of DHAA from the culture supernatant, and guidelines for its analysis.
Data Presentation
The following table summarizes key parameters and expected outcomes for the production and extraction of this compound. Please note that specific yields and extraction efficiencies can vary depending on the P. aeruginosa strain, specific culture conditions, and experimental execution. It is recommended that these parameters be determined empirically for your specific experimental setup.
| Parameter | Value/Range | Notes |
| Bacterial Strain | Pseudomonas aeruginosa (e.g., PAO1) | Wild-type strains capable of producing pyochelin are suitable. |
| Culture Medium | Iron-depleted Casamino Acids (DCAA) Medium | Iron limitation is crucial to induce the pch operon and DHAA synthesis. |
| Culture Conditions | 37°C with aeration (e.g., 200 rpm) | Optimal growth conditions for P. aeruginosa. |
| Incubation Time | 24-48 hours (to stationary phase) | DHAA production is typically maximal in the stationary phase of growth. |
| Extraction Solvent | Ethyl Acetate (B1210297) | DHAA is soluble in ethyl acetate at an acidic pH. |
| Extraction pH | 2.0 | Acidification of the culture supernatant is necessary for efficient extraction. |
| Typical DHAA Yield | Data not readily available in the literature. | Yields should be quantified by a suitable analytical method like HPLC. |
| Extraction Efficiency | Data not readily available in the literature. | Can be determined by comparing DHAA concentration before and after extraction. |
Experimental Protocols
Bacterial Culture for DHAA Production
This protocol describes the cultivation of Pseudomonas aeruginosa under iron-depleted conditions to promote the production of DHAA.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Iron-depleted Casamino Acids (DCAA) medium
-
Glycerol (B35011) stock of P. aeruginosa
-
Sterile culture flasks
-
Incubator shaker
Procedure:
-
Prepare DCAA medium according to standard protocols. This medium is designed to be iron-limited, which is essential for inducing the expression of genes involved in siderophore biosynthesis.
-
Inoculate a starter culture of P. aeruginosa from a glycerol stock into a suitable broth (e.g., Luria-Bertani broth) and grow overnight at 37°C with shaking.
-
Inoculate the DCAA medium with the overnight starter culture at a 1:100 dilution.
-
Incubate the culture at 37°C with vigorous aeration (e.g., 200 rpm) for 24-48 hours, or until the culture reaches the stationary phase.
This compound Extraction
This protocol details the extraction of DHAA from the bacterial culture supernatant using liquid-liquid extraction with ethyl acetate.
Materials:
-
P. aeruginosa culture from Protocol 1
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Harvest the bacterial culture by centrifugation at 10,000 x g for 15 minutes to pellet the cells.
-
Carefully decant the supernatant into a clean flask.
-
Acidify the supernatant to a pH of 2.0 by slowly adding 6 M HCl while stirring. Monitor the pH using a pH meter.
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The top layer is the ethyl acetate phase containing DHAA.
-
Drain the lower aqueous phase.
-
Repeat the extraction of the aqueous phase with an equal volume of fresh ethyl acetate to maximize recovery.
-
Combine the ethyl acetate extracts.
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator.
-
The resulting residue contains the crude DHAA extract, which can be further purified or analyzed.
HPLC Analysis of this compound (General Method)
This protocol provides a general high-performance liquid chromatography (HPLC) method for the analysis of DHAA. This should be considered a starting point for method development and optimization.
Materials and Equipment:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724) or methanol
-
HPLC-grade water
-
Formic acid or phosphoric acid
-
Crude DHAA extract dissolved in a suitable solvent (e.g., methanol)
-
DHAA standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to a pH of ~2-3). A common starting point is a gradient elution from a lower to a higher concentration of the organic solvent.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation: Dissolve the dried DHAA extract in a small, known volume of the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection and Elution: Inject the prepared sample onto the HPLC column. Elute with the prepared mobile phase. A gradient elution might be necessary to separate DHAA from other components in the crude extract. For example, a linear gradient from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile using a UV-Vis or DAD detector. Based on the aromatic structure of DHAA, a detection wavelength in the range of 254 nm to 320 nm is likely to be effective.
-
Quantification: If a pure DHAA standard is available, create a calibration curve by injecting known concentrations to quantify the amount of DHAA in the extract.
Visualizations
Experimental Workflow
Caption: Workflow for DHAA extraction from P. aeruginosa culture.
Signaling Pathway for DHAA Biosynthesis
Caption: Regulation of DHAA and Pyochelin biosynthesis in P. aeruginosa.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Dihydroaeruginoic Acid
These application notes provide detailed protocols for determining the antifungal susceptibility of Dihydroaeruginoic acid (DHAA) against various fungal species. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended for use by researchers, scientists, and drug development professionals.
Introduction
This compound (DHAA) is a natural product known to be produced by some bacteria, such as Pseudomonas aeruginosa, and has been identified as having antifungal properties.[1][2][3][4] Accurate and reproducible antifungal susceptibility testing is crucial for evaluating its potential as a therapeutic agent. This document outlines the standardized methods for determining the Minimum Inhibitory Concentration (MIC) of DHAA, which is the lowest concentration of the compound that inhibits the visible growth of a fungus. The primary methods covered are broth microdilution and disk diffusion.
Quantitative Data Summary
Quantitative data on the antifungal activity of this compound is not extensively available in the public domain. The following table is a template for researchers to populate with their experimental data.
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Fungal Species | Strain ID | DHAA MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) [Control] |
| Candida albicans | ATCC 90028 | [Data to be generated] | 0.25 - 1.0 |
| Candida glabrata | ATCC 90030 | [Data to be generated] | 4 - 16 |
| Aspergillus fumigatus | ATCC 204305 | [Data to be generated] | 1 - 4 |
| Cryptococcus neoformans | ATCC 90112 | [Data to be generated] | 2 - 8 |
| Trichophyton rubrum | Clinical Isolate | [Data to be generated] | 0.125 - 0.5 |
Experimental Protocols
Broth Microdilution Assay
This method is used to determine the MIC of DHAA in a liquid medium. The protocol is adapted from the CLSI M27-A3 guidelines.[5]
Materials:
-
This compound (DHAA)
-
Appropriate solvent for DHAA (e.g., DMSO)
-
96-well, sterile, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Hemocytometer or automated cell counter
-
Incubator
Protocol:
-
Preparation of DHAA Stock Solution:
-
Dissolve DHAA in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL for yeasts).
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the working DHAA solution to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of DHAA at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the growth control well. This can be determined visually or by using a microplate reader.
-
Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of a fungus to DHAA. The protocol is adapted from the CLSI M44-A2 guidelines.
Materials:
-
This compound (DHAA)
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal isolates
-
Sterile saline or PBS
-
Spectrophotometer
-
Sterile swabs
Protocol:
-
Preparation of DHAA Disks:
-
Dissolve DHAA in a suitable volatile solvent.
-
Apply a known amount of the DHAA solution to sterile paper disks and allow the solvent to evaporate completely. The amount of DHAA per disk should be optimized for the expected activity.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the fungal suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the DHAA-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpreting Results:
-
Measure the diameter of the zone of inhibition (the area of no fungal growth) around each disk in millimeters.
-
The size of the zone of inhibition correlates with the susceptibility of the fungus to DHAA. Interpretive criteria (susceptible, intermediate, resistant) would need to be established based on correlation with MIC data.
-
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound is a key process in some bacteria and understanding this pathway provides context for its production.[1][2][4][6]
Experimental Workflow for Broth Microdilution Assay
The following diagram illustrates the key steps in the broth microdilution antifungal susceptibility testing workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chrome Azurol S (CAS) Assay for Siderophore Activity of Dihydroaeruginoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for the survival and growth of most microorganisms. However, its bioavailability in aerobic environments and within host organisms is extremely low. To overcome this limitation, many bacteria synthesize and secrete high-affinity iron-chelating molecules known as siderophores. These molecules scavenge ferric iron (Fe³⁺) from the environment and transport it back into the cell. Dihydroaeruginoic acid (DHA) is a biosynthetic precursor to the siderophore pyochelin, produced by Pseudomonas aeruginosa.[1][2] Due to its chemical structure, which includes moieties capable of chelating iron, DHA itself is hypothesized to exhibit siderophore-like activity.[1][2]
The Chrome Azurol S (CAS) assay is a universal, colorimetric method for detecting and quantifying siderophore activity, irrespective of their specific chemical structure.[3][4] The assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the assay solution, CAS forms a stable, blue-colored ternary complex with ferric iron (Fe³⁺) and a detergent such as hexadecyltrimethylammonium bromide (HDTMA).[3][4] When a sample containing a siderophore, such as DHA, is introduced, the siderophore removes the iron from the dye complex due to its higher affinity for Fe³⁺. This results in the release of the free CAS dye, causing a color change from blue to orange.[3][4] The intensity of this color change is proportional to the amount of siderophore present in the sample and can be quantified spectrophotometrically.[5]
These application notes provide detailed protocols for both qualitative and quantitative assessment of the siderophore activity of this compound using the Chrome Azurol S assay.
Data Presentation
The quantitative analysis of siderophore activity using the liquid CAS assay allows for the determination of siderophore concentration in a sample. This is typically expressed in "percent siderophore units," which represent the percentage of the iron removed from the CAS reagent. The following table presents hypothetical, yet representative, data for a quantitative CAS assay performed on purified this compound.
Table 1: Representative Quantitative CAS Assay Data for this compound (DHA)
| DHA Concentration (µM) | Absorbance at 630 nm (A_sample) | Siderophore Units (%)* |
| 0 (Control) | 1.250 | 0.0 |
| 10 | 1.050 | 16.0 |
| 20 | 0.875 | 30.0 |
| 40 | 0.525 | 58.0 |
| 80 | 0.250 | 80.0 |
| 100 | 0.150 | 88.0 |
*Siderophore Units (%) were calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the CAS assay solution without any siderophore.
Experimental Protocols
Extreme care must be taken to avoid iron contamination. All glassware should be acid-washed (e.g., with 6M HCl) and rinsed thoroughly with deionized water.[6]
Protocol 1: Qualitative CAS Agar (B569324) Plate Assay
This protocol is used for the visual detection of siderophore production, indicated by an orange halo around the sample on a blue agar plate.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Hydrochloric acid (HCl), 10 mM
-
PIPES buffer
-
Sodium hydroxide (B78521) (NaOH)
-
Agar
-
Growth medium (e.g., Minimal Media 9 salts)
-
Casamino acids
-
Glucose
-
Petri dishes
Procedure:
-
Preparation of Blue Dye Solution:
-
Solution 1: Dissolve 60.5 mg of CAS in 50 mL of deionized water.[7]
-
Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[6]
-
Solution 3: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.[7]
-
Slowly add Solution 1 to Solution 2 while stirring.
-
Slowly add the resulting mixture to Solution 3 with constant stirring. The solution will turn dark blue.
-
Autoclave the final blue dye solution and store it in a plastic container.[6]
-
-
Preparation of CAS Agar:
-
Prepare the desired growth medium (e.g., 900 mL of Minimal Media 9 agar). Ensure it is iron-limited.
-
In a separate flask, prepare the PIPES buffer solution. For 100 mL of the final blue dye, 30.24 g of PIPES is typically used in the base agar medium to maintain the pH.[6] Adjust the pH of the PIPES solution to 6.8 with NaOH before autoclaving.[6]
-
Autoclave the growth medium and the PIPES buffer separately.
-
Cool both solutions to approximately 50°C.
-
Aseptically mix the growth medium and the PIPES buffer.
-
Slowly add 100 mL of the sterile blue dye solution along the side of the flask while gently swirling to ensure thorough mixing without generating bubbles.[6]
-
Pour the final blue CAS agar into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Spot 5-10 µL of a solution containing DHA (or a bacterial culture to be tested) onto the center of a CAS agar plate.
-
Incubate the plates at the appropriate temperature (e.g., 37°C) for 24-48 hours.
-
-
Observation:
-
Siderophore activity is indicated by the formation of a yellow to orange halo around the point of inoculation against the blue background of the agar.[5] The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
-
Protocol 2: Quantitative Liquid CAS Assay
This protocol allows for the quantification of siderophore activity in a liquid sample.
Materials:
-
CAS Blue Dye Solution (prepared as in Protocol 1)
-
Sample containing DHA (e.g., purified compound or bacterial supernatant)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation:
-
If testing a bacterial culture, grow the bacteria in an iron-limited liquid medium.
-
Centrifuge the culture to pellet the cells (e.g., 4,000 x g for 10 minutes).
-
Collect the cell-free supernatant, which contains the secreted siderophores. This can be filter-sterilized if necessary.
-
Prepare serial dilutions of purified DHA in an appropriate iron-free buffer or medium.
-
-
Assay Setup:
-
Pipette 100 µL of the CAS blue dye solution into each well of a 96-well microtiter plate.
-
Add 100 µL of your sample (DHA solution or culture supernatant) to the wells.
-
For the reference (control), add 100 µL of the iron-free buffer or sterile growth medium to a well containing the CAS solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes to a few hours), protected from light.
-
Measure the absorbance of each well at 630 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percent siderophore units using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100 Where:
-
Ar is the absorbance of the reference (CAS solution + iron-free medium/buffer).
-
As is the absorbance of the sample (CAS solution + DHA/supernatant).[8]
-
-
Mandatory Visualizations
Caption: Workflow for the quantitative CAS assay.
Caption: Biosynthetic pathway of Pyochelin from Chorismate.
References
- 1. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative and Quantitative Analysis of Siderophore Production from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicjournals.org [academicjournals.org]
- 8. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating a pchD Knockout Mutant to Study Dihydroaeruginoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its intrinsic and acquired resistance to a wide array of antibiotics. Its ability to thrive in diverse environments, including the human host, is partly attributed to its sophisticated mechanisms for acquiring essential nutrients, such as iron. The bacterium produces siderophores, small-molecule iron chelators, to scavenge iron from the host. One such siderophore is pyochelin, which, along with its precursor Dihydroaeruginoic acid (DHA), plays a significant role in the bacterium's physiology and virulence.
The biosynthesis of both pyochelin and DHA is dependent on the pch gene cluster. Specifically, the pchD gene, part of the pchDCBA operon, encodes a salicylate-adenylating enzyme. This enzyme catalyzes the activation of salicylate, a critical initial step for the subsequent formation of DHA and pyochelin. Inactivation of the pchD gene has been shown to abolish the production of both of these metabolites, making it a key target for studying their roles in bacterial pathogenesis and for the development of novel antimicrobial strategies.[1][2][3]
These application notes provide a comprehensive guide for creating a pchD knockout mutant in P. aeruginosa and for analyzing the resulting phenotype. The protocols detailed below are intended to equip researchers with the necessary tools to investigate the function of DHA and the pyochelin biosynthesis pathway.
Signaling Pathways and Experimental Workflow
Pyochelin and this compound Biosynthesis Pathway
The biosynthesis of pyochelin is a multi-step process initiated from chorismate. The pchBA genes are responsible for the conversion of chorismate to salicylate. The PchD protein then adenylates salicylate, activating it for the subsequent condensation with cysteine, a step that leads to the formation of DHA.[2][4][5] DHA is then further modified by the products of the pchEF genes to form pyochelin.[4][5] The entire pchDCBA operon is regulated by the iron-responsive global regulator Fur (Ferric uptake regulator).[1][2]
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis of Dihydroaeruginoic Acid Biosynthetic Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a pivotal intermediate in the biosynthesis of pyochelin, a siderophore produced by the opportunistic human pathogen Pseudomonas aeruginosa. The production of siderophores is a critical virulence factor, as it enables the bacterium to acquire iron, an essential nutrient, from the host environment. The biosynthetic pathway of DHAA is encoded by a series of genes organized into operons, primarily the pchDCBA and pchEF operons. The expression of these genes is tightly regulated in response to iron availability, primarily through the ferric uptake regulator (Fur) and the pyochelin biosynthesis transcriptional regulator (PchR). Understanding the gene expression dynamics of this pathway is crucial for developing novel antimicrobial strategies that target bacterial iron acquisition.
These application notes provide a comprehensive guide to analyzing the gene expression of DHAA biosynthetic genes in P. aeruginosa. We present quantitative data on gene expression under iron-limiting and iron-replete conditions, detailed protocols for key experimental techniques, and visual representations of the biosynthetic pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative gene expression data for the DHAA biosynthetic genes in Pseudomonas aeruginosa under iron-starvation conditions compared to iron-replete conditions. This data has been compiled from RNA-Seq and GeneChip analyses. In iron-starved cells, the expression of genes involved in the biosynthesis of pyochelin and pyoverdine is derepressed[1]. Specifically, strong iron regulation has been observed for genes involved in the biosynthesis and uptake of these siderophores[2].
Table 1: Gene Expression of the pchDCBA Operon under Iron Starvation
| Gene | Function | Fold Change (Iron Starvation vs. Iron Replete) |
| pchD | Salicylate adenylation | > 5.0 |
| pchC | Thioesterase | > 5.0 |
| pchB | Isochorismate-pyruvate lyase | > 5.0 |
| pchA | Isochorismate synthase | > 5.0 |
Table 2: Gene Expression of the pchEF Operon under Iron Starvation
| Gene | Function | Fold Change (Iron Starvation vs. Iron Replete) |
| pchE | This compound synthetase | > 5.0 |
| pchF | Pyochelin synthetase | > 5.0 |
Note: The fold changes are greater than 5.0 as indicated by transcriptome analyses which show a significant derepression of these operons under iron starvation[1][2]. Precise numerical values can vary between studies and experimental conditions.
Signaling Pathway and Regulation
The biosynthesis of DHAA and pyochelin is intricately regulated by the availability of iron. The key regulators are the global ferric uptake regulator (Fur) and the specific pyochelin biosynthesis activator, PchR.
Caption: Regulation of DHAA and pyochelin biosynthesis by iron.
Experimental Protocols
Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a highly sensitive method for quantifying gene expression levels. This protocol outlines the steps for analyzing the expression of DHAA biosynthetic genes in P. aeruginosa.
Experimental Workflow for RT-qPCR
Caption: Workflow for gene expression analysis using RT-qPCR.
a. Bacterial Culture and RNA Extraction
-
Culture P. aeruginosa strains (e.g., PAO1) in a suitable medium such as Tryptic Soy Broth (TSB). For iron-replete conditions, supplement the medium with 100 µM FeCl₃. For iron-limited conditions, use Chelex-treated, dialyzed TSB.
-
Grow cultures to the desired growth phase (e.g., mid-logarithmic or early stationary phase).
-
Harvest bacterial cells by centrifugation.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
b. cDNA Synthesis (Reverse Transcription)
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). RNA quality can be further assessed using a microfluidics-based platform (e.g., Agilent Bioanalyzer).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or gene-specific primers.
c. Quantitative PCR (qPCR)
-
Design and validate qPCR primers for the target genes (pchA, pchB, pchC, pchD, pchE, pchF) and a reference gene (e.g., rpoD, gyrB).
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression between the iron-limited and iron-replete conditions, normalized to the reference gene.
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome. This protocol outlines the major steps for analyzing the global gene expression profile of P. aeruginosa in response to iron availability.
Experimental Workflow for RNA-Seq
Caption: Workflow for transcriptome analysis using RNA-Seq.
a. RNA Isolation and Library Preparation
-
Follow the same procedure for bacterial culture and total RNA extraction as described for RT-qPCR.
-
Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA removal kit.
-
Prepare RNA-Seq libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
b. Sequencing and Data Analysis
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the quality-filtered reads to the P. aeruginosa reference genome (e.g., PAO1).
-
Quantify the number of reads mapping to each gene to determine gene expression levels.
-
Perform differential gene expression analysis between the iron-limited and iron-replete samples to identify genes with significant changes in expression, including the pch operons.
Conclusion
The gene expression analysis of this compound biosynthetic genes is a critical area of research for understanding the virulence of P. aeruginosa and for the development of novel therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the regulation and function of this important biosynthetic pathway. By employing these methods, scientists can further elucidate the molecular mechanisms of iron acquisition in P. aeruginosa and identify potential targets for antimicrobial intervention.
References
In Vitro Synthesis of Dihydroaeruginoic Acid: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – For researchers in microbiology, drug development, and biochemistry, the ability to synthesize key bacterial metabolites is crucial for understanding disease pathways and developing new therapeutic interventions. Dihydroaeruginoic acid (DHAA), a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa, is one such molecule of significant interest. This application note provides detailed protocols for the in vitro synthesis of DHAA, including the expression and purification of the necessary enzymes, the enzymatic synthesis reaction, and methods for product quantification.
Introduction
This compound (DHAA) is a thiazoline-containing non-ribosomal peptide synthesized from salicylic (B10762653) acid and L-cysteine.[1][2][3] It serves as a crucial precursor to pyochelin, a siderophore utilized by the opportunistic pathogen Pseudomonas aeruginosa to acquire iron, a vital nutrient for its growth and virulence.[4][5][6] The enzymatic synthesis of DHAA is catalyzed by two key enzymes encoded by the pch operon: PchD, a salicylate-adenylating enzyme, and PchE, a non-ribosomal peptide synthetase (NRPS).[1][3][6] Understanding and replicating the in vitro synthesis of DHAA allows for detailed studies of the pyochelin biosynthesis pathway, screening for potential inhibitors, and the development of novel antimicrobial agents targeting iron acquisition in P. aeruginosa.
This document provides comprehensive protocols for the expression and purification of recombinant PchD and PchE enzymes, a detailed procedure for the in vitro enzymatic synthesis of DHAA, and a high-performance liquid chromatography (HPLC) method for the quantification of the product.
Data Presentation
| Parameter | Value | Reference |
| Enzyme Concentration | ||
| Purified PchD | 1-5 µM | General practice for in vitro enzymatic assays |
| Purified PchE | 1-5 µM | General practice for in vitro enzymatic assays |
| Substrate Concentration | ||
| Salicylic Acid | 100-500 µM | Based on typical substrate concentrations for NRPS assays |
| L-Cysteine | 1-2 mM | Based on typical substrate concentrations for NRPS assays |
| ATP | 2-5 mM | To ensure sufficient energy for the adenylation step |
| Reaction Conditions | ||
| Buffer | 50 mM HEPES or Tris-HCl | Common buffers for enzymatic assays |
| pH | 7.5 - 8.0 | Optimal pH range for many NRPS enzymes |
| Incubation Temperature | 25-37 °C | Typical incubation temperatures for enzymatic reactions |
| Incubation Time | 1-4 hours | Sufficient time for product formation in vitro |
| Expected Yield | ||
| DHAA Concentration | Dependent on enzyme activity and reaction time | To be determined experimentally |
Experimental Protocols
Protocol 1: Overexpression and Purification of His-tagged PchD
This protocol describes the overexpression of His-tagged PchD in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).
1. Gene Cloning and Expression Vector Construction:
- Amplify the pchD gene from P. aeruginosa genomic DNA using PCR with primers incorporating suitable restriction sites.
- Clone the PCR product into a pET expression vector (e.g., pET28a) containing an N-terminal or C-terminal 6x-His tag.
- Transform the ligation product into a suitable cloning host (e.g., E. coli DH5α) and verify the sequence of the insert.
- Transform the verified plasmid into an expression host (e.g., E. coli BL21(DE3)).
2. Protein Expression:
- Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic with a single colony of the expression strain and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium with the overnight culture to an OD600 of 0.1 and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
- Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
3. Protein Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column with several column volumes of wash buffer to remove unbound proteins.
- Elute the His-tagged PchD protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the eluted fractions by SDS-PAGE to assess purity.
- Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified enzyme at -80°C.
Protocol 2: Overexpression and Purification of PchE
The overexpression and purification of the large non-ribosomal peptide synthetase PchE can be challenging. This protocol provides a general guideline which may require optimization.
1. Gene Cloning and Expression:
- Follow the same cloning and expression procedures as described for PchD, using the pchE gene. Due to the large size of PchE, using a vector with a strong promoter and a robust expression host is recommended. Co-expression with a chaperone plasmid may improve folding and solubility.
2. Protein Purification:
- The purification of PchE follows a similar IMAC protocol as for PchD. However, due to its size and potential for aggregation, modifications to the buffer composition, such as the inclusion of stabilizing agents (e.g., glycerol, non-detergent sulfobetaines), may be necessary.
- After elution from the Ni-NTA column, a further purification step, such as size-exclusion chromatography, can be employed to separate properly folded monomeric PchE from aggregates.
Protocol 3: In Vitro Enzymatic Synthesis of this compound (DHAA)
This protocol outlines the enzymatic reaction for the synthesis of DHAA using purified PchD and PchE.
1. Reaction Setup:
- In a microcentrifuge tube, prepare the following reaction mixture:
- 50 mM HEPES or Tris-HCl buffer (pH 7.5-8.0)
- 1-5 µM purified PchD
- 1-5 µM purified PchE
- 100-500 µM Salicylic Acid
- 1-2 mM L-Cysteine
- 2-5 mM ATP
- 10 mM MgCl2
- Make up the final volume to 100 µL with nuclease-free water.
2. Incubation:
- Incubate the reaction mixture at 25-37°C for 1-4 hours. The optimal incubation time should be determined empirically.
3. Reaction Quenching and Sample Preparation:
- Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube for HPLC analysis.
Protocol 4: Quantification of DHAA by HPLC
This protocol describes a method for the detection and quantification of DHAA in the reaction mixture.
1. HPLC System and Column:
- Use a standard HPLC system equipped with a UV detector.
- A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating DHAA and salicylic acid.[7]
2. Mobile Phase and Gradient:
- A common mobile phase consists of a mixture of acetonitrile (B52724) and water, both containing 0.1% formic acid or TFA.
- A linear gradient from a lower to a higher concentration of acetonitrile can be used for optimal separation. For example:
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: 10% B to 90% B over 20 minutes.
- The flow rate is typically set to 1 mL/min.
3. Detection:
- Monitor the elution of compounds by measuring the absorbance at a wavelength where both salicylic acid and DHAA absorb, such as 254 nm or 310 nm. Salicylic acid has a characteristic elution time that can be determined using a standard.[7] DHAA is expected to elute at a different retention time.
4. Quantification:
- Prepare a standard curve of salicylic acid of known concentrations to quantify the consumption of the substrate.
- If a DHAA standard is available, prepare a standard curve to directly quantify the product. If not, the relative amount of DHAA can be estimated by comparing the peak area to that of the consumed salicylic acid, assuming a similar molar extinction coefficient.
Visualizations
Signaling Pathway of pch Operon Regulation
Caption: Regulation of the pch operon for pyochelin and DHAA biosynthesis.
Experimental Workflow for In Vitro DHAA Synthesis
Caption: Workflow for the in vitro synthesis and analysis of DHAA.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the in vitro synthesis of this compound. By following these detailed methodologies, researchers can produce and quantify DHAA, enabling further investigation into the pyochelin biosynthetic pathway and the development of novel therapeutics targeting this essential iron acquisition system in Pseudomonas aeruginosa.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between Pyochelin and Pseudomonas Quinolone Signal in Pseudomonas aeruginosa: A Direction for Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Dihydroaeruginoic Acid as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by several species of Pseudomonas. As an intermediate in the biosynthesis of the siderophore pyochelin, DHAA plays a role in iron acquisition and has demonstrated antimicrobial and antitumor activities. Its unique structure and biological significance make it a molecule of interest in drug discovery and microbial metabolomics. The availability of a pure, well-characterized analytical standard of DHAA is crucial for accurate quantification and further investigation of its biological functions.
These application notes provide detailed protocols for the use of this compound as an analytical standard in chemistry, offering methodologies for its quantification by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, ethanol, and methanol (B129727) |
| Storage | Store as a solid at -20°C, protected from light and moisture |
Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental for reliable quantitative analysis. The following protocol outlines the preparation of a stock solution and subsequent calibration standards.
Materials:
-
This compound (solid standard)
-
Methanol (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for initial solubilization)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
Protocol for Standard Solution Preparation:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
If necessary, dissolve the solid in a minimal amount of DMSO (e.g., 50 µL) to ensure complete solubilization.
-
Quantitatively transfer the dissolved DHAA to a 1.0 mL Class A volumetric flask.
-
Bring the flask to volume with methanol.
-
Mix thoroughly by inversion. This is your stock solution.
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 1.0 mL Class A volumetric flask.
-
Dilute to the mark with methanol and mix thoroughly.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the 100 µg/mL working stock solution with methanol.
-
Suggested concentration ranges for calibration curves are provided in the analytical methods below.
-
Stability of Standard Solutions:
Specific stability data for this compound in solution is not extensively documented. It is recommended to prepare fresh working solutions daily. Stock solutions in methanol, stored at -20°C in amber vials, may be stable for short periods, but their stability should be verified. A forced degradation study is recommended to understand the stability of DHAA under various stress conditions.
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound by HPLC-UV
This protocol provides a starting point for the development of an HPLC-UV method for the quantification of DHAA.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 20% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 310 nm |
| Injection Volume | 10 µL |
Calibration Curve:
Prepare calibration standards in methanol with concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a more sensitive and selective method for DHAA quantification using LC-MS/MS, which is particularly useful for complex biological matrices.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
LC Conditions:
-
Utilize the same column and mobile phases as in the HPLC-UV method. A shorter run time may be achievable with optimization.
MS/MS Conditions (Positive Ion Mode):
| Parameter | Recommended Value |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 224.0 |
| Product Ions (Q3) | To be determined by infusion of a DHAA standard. Likely fragments would involve the loss of H₂O, CO, and cleavage of the thiazoline (B8809763) ring. |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Calibration Curve:
Prepare calibration standards in a relevant matrix (e.g., culture medium, methanol) with concentrations ranging from 1 ng/mL to 1000 ng/mL. Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used).
Sample Preparation from Bacterial Cultures:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant.
-
Acidify the supernatant to pH 2-3 with formic acid.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis.
Method Validation Parameters
For quantitative applications, it is essential to validate the analytical method. The following table provides typical acceptance criteria for key validation parameters.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy | 85-115% of the nominal concentration |
| Precision (%RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is initiated from chorismate and is a key step in the production of the siderophore pyochelin in Pseudomonas aeruginosa.[1][2] The pathway involves the PchD, PchE, and PchF enzymes.[3]
Caption: Biosynthesis pathway of this compound and Pyochelin.
Experimental Workflow for DHAA Quantification
The following diagram illustrates the general workflow for the quantification of DHAA from a sample to the final data analysis.
Caption: General workflow for DHAA quantification.
Forced Degradation Study Workflow
To assess the stability of this compound, a forced degradation study should be performed. This workflow outlines the key stress conditions to be tested.
Caption: Workflow for a forced degradation study of DHAA.
References
- 1. A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients [gavinpublishers.com]
- 2. Pyochelin biotransformation by Staphylococcus aureus shapes bacterial competition with Pseudomonas aeruginosa in polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Applications of Dihydroaeruginoic acid in biocontrol research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by various bacteria, notably from the Pseudomonas genus. Initially identified as a biosynthetic precursor to the siderophore pyochelin, recent research has highlighted its intrinsic antimicrobial properties, positioning it as a compelling candidate for biocontrol applications in agriculture and medicine. This document provides an overview of DHAA's applications in biocontrol research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its study.
Mechanism of Action: Iron Chelation
The primary mechanism underpinning the biocontrol activity of this compound is its function as an iron chelator. Iron is an essential micronutrient for virtually all living organisms, including pathogenic fungi and bacteria, as it is a critical cofactor for numerous metabolic enzymes and cellular processes. By sequestering iron from the environment, DHAA effectively creates an iron-deficient condition, thereby inhibiting the growth and proliferation of phytopathogens.
The competition for iron is a key battleground in microbial interactions. Pathogens have evolved sophisticated iron acquisition systems, often involving their own siderophores. The ability of DHAA to efficiently bind and sequester iron disrupts these systems, giving the producing organism a competitive advantage and protecting the host plant from infection.
Quantitative Data on Biocontrol Efficacy
Research has demonstrated the inhibitory effects of (+)-(S)-Dihydroaeruginoic acid, produced by Pseudomonas fluorescens, against a range of phytopathogenic fungi and bacteria. While comprehensive quantitative data across a wide spectrum of pathogens is still an active area of research, existing studies confirm its activity against significant agricultural threats such as Septoria tritici, the causal agent of Septoria tritici blotch in wheat.
Table 1: Summary of Reported Biocontrol Activity of this compound
| Target Organism | Type | Disease Caused | Efficacy Data |
| Septoria tritici | Fungus | Septoria tritici blotch (wheat) | Inhibitory |
| Various phytopathogenic fungi | Fungi | Various plant diseases | Inhibitory |
| Various phytopathogenic bacteria | Bacteria | Various plant diseases | Inhibitory |
Note: Specific IC50 or MIC values from the primary literature are not publicly available at this time and represent a key area for further investigation.
Signaling Pathways and Logical Relationships
The biocontrol action of DHAA can be visualized as a disruption of the pathogen's iron uptake and subsequent metabolic processes.
Diagram 1: Proposed Mechanism of Action for DHAA as a Biocontrol Agent
Dihydroaeruginoic Acid: A Potential Biomarker for Pseudomonas aeruginosa Infections
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for causing severe and often chronic infections, particularly in immunocompromised individuals and patients with cystic fibrosis. The bacterium's ability to thrive and cause disease is intricately linked to its sophisticated signaling and metabolic pathways. One such pathway leads to the production of siderophores, small molecules with a high affinity for iron, which are crucial for bacterial survival and virulence in the iron-limited environment of the host. Dihydroaeruginoic acid (DHAA) is a key intermediate in the biosynthesis of the siderophore pyochelin.[1][2][3][4] The presence and concentration of DHAA could therefore serve as a valuable biomarker for detecting and monitoring P. aeruginosa infections. These application notes provide a comprehensive overview of DHAA, its biosynthesis, regulation, and a detailed protocol for its quantification, offering a valuable resource for researchers and clinicians.
Biosynthesis and Regulation of this compound
DHAA is synthesized as a precursor to pyochelin, a major siderophore of P. aeruginosa. The biosynthesis of DHAA is governed by the pch gene cluster.[1][2][3][4] The process begins with the conversion of chorismate to salicylate, which is then activated and condensed with a molecule of cysteine to form DHAA.[1][2][3][4] This pathway is tightly regulated by the availability of iron. Under iron-limiting conditions, the ferric uptake regulator (Fur) protein is inactive, leading to the expression of the pch genes and subsequent production of DHAA and pyochelin.[1][2][3][4]
Below is a diagram illustrating the biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of this compound (DHAA) and pyochelin in P. aeruginosa.
The regulation of this pathway is primarily controlled by the ferric uptake regulator (Fur) protein, which represses the expression of the pch operon in the presence of iron.
Caption: Regulation of DHAA and pyochelin biosynthesis by iron availability.
Quantitative Data
Direct quantitative data for DHAA concentrations in clinical samples are currently not available in the published literature. However, as DHAA is a direct and essential precursor for pyochelin, the levels of pyochelin can serve as a strong proxy for the activity of this biosynthetic pathway and, by extension, the presence of P. aeruginosa. The following table summarizes quantitative data for pyochelin found in the sputum of cystic fibrosis patients with P. aeruginosa infections.
Table 1: Pyochelin Concentrations in Sputum of Cystic Fibrosis Patients with P. aeruginosa Infection
| Patient Cohort | Sample Type | Analytical Method | Pyochelin Concentration (µM) | Reference |
| Cystic Fibrosis Patients with P. aeruginosa | Sputum | LC-MS/MS | 0.25 - 25 (linear range of assay) | [5][6] |
| Cystic Fibrosis Patients with P. aeruginosa | Sputum | Fluorescence | Below detection limit (~1 µM) in most samples | [7] |
| Cystic Fibrosis Patients with P. aeruginosa | Sputum | RT-qPCR of pchF gene | Detected in 45/53 samples, but at low levels | [8] |
Note: The discrepancy in detection levels between LC-MS/MS and fluorescence methods highlights the superior sensitivity of mass spectrometry-based techniques for this type of analysis.[5][6]
Experimental Protocols
The following is a detailed protocol for the quantification of DHAA in clinical samples, adapted from a validated LC-MS/MS method for pyochelin.[5][6]
Objective: To quantify the concentration of this compound (DHAA) in human sputum samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid (FA)
-
Internal Standard (IS): Stable isotope-labeled DHAA (e.g., d4-DHAA). Note: As the synthesis of a stable isotope-labeled DHAA has not been reported, a structural analogue could be used as an alternative, but with careful validation.
-
Sample Preparation: 96-well protein precipitation plates, centrifuges.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients [gavinpublishers.com]
- 6. A Novel and Sensitive LC/MS/MS Method for Quantitation of Pyochelin in Human Sputum Samples from Cystic Fibrosis Patients | Scilit [scilit.com]
- 7. Pseudomonas siderophores in the sputum of patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa Uses Multiple Pathways To Acquire Iron during Chronic Infection in Cystic Fibrosis Lungs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydroaeruginoic Acid (DHAA) Production
Welcome to the technical support center for increasing the yield of Dihydroaeruginoic acid (DHAA) in Pseudomonas aeruginosa cultures. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their DHAA production.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHAA) and why is it important?
A1: this compound (DHAA) is a biosynthetic intermediate of the siderophore pyochelin in Pseudomonas aeruginosa. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. DHAA itself is formed from the reaction of salicylate (B1505791) with cysteine and has been noted for its potential antifungal antibiotic properties.[1][2]
Q2: What are the key genetic components involved in DHAA biosynthesis?
A2: The biosynthesis of DHAA is primarily governed by the iron-regulated pch gene cluster. Specifically, the pchDCBA operon is required for the synthesis and activation of salicylate, a precursor to DHAA.[1][2][3] The pchE gene is then required for the conversion of salicylate to DHAA.[4]
Q3: What is the most critical factor for inducing DHAA production?
A3: Iron limitation is the most critical environmental cue for inducing DHAA production. The expression of the pch operons is tightly repressed by the Ferric Uptake Regulator (Fur) protein in the presence of iron.[3][5] Therefore, creating an iron-depleted culture environment is essential for high-yield DHAA production.
Q4: How does quorum sensing influence DHAA production?
A4: While the direct impact of quorum sensing (QS) on DHAA yield is an area of ongoing research, the QS systems in P. aeruginosa (las, rhl, and pqs) are known to regulate a wide array of virulence factors and secondary metabolites. It is plausible that QS signaling pathways can indirectly influence DHAA biosynthesis by affecting precursor availability or the overall metabolic state of the cell. The use of quorum sensing inhibitors (QSIs) has been shown to downregulate various virulence factors, and their effect on DHAA production could be a subject for optimization studies.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No DHAA Yield | High Iron Concentration in Medium: The pch operon is repressed by iron. | Prepare a defined minimal medium with a very low concentration of iron. Consider adding an iron chelator like 2,2'-dipyridyl to further reduce iron availability. |
| Inadequate Precursor Supply: Insufficient salicylate or cysteine in the culture medium. | Supplement the medium with salicylate and L-cysteine. Optimize the concentration of these precursors. | |
| Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration. | Optimize culture conditions. For P. aeruginosa, a typical starting point is 37°C with vigorous aeration. The optimal pH for secondary metabolite production can vary, so a pH range of 6.5-7.5 should be tested. | |
| Incorrect Growth Phase at Harvest: DHAA is a secondary metabolite, and its production is often maximal during the stationary phase. | Perform a time-course experiment to determine the optimal harvest time for maximal DHAA yield. | |
| Inconsistent DHAA Yields | Variability in Inoculum Preparation: Inconsistent age or density of the starter culture. | Standardize your inoculum preparation. Always use a fresh overnight culture and inoculate to a consistent starting optical density (e.g., OD600 of 0.05). |
| Precipitation of Medium Components: Components of the minimal medium may precipitate, affecting nutrient availability. | Prepare stock solutions of medium components separately and sterile-filter them before combining. | |
| Contamination of Culture | Non-sterile Technique: Introduction of competing microorganisms. | Strictly adhere to aseptic techniques during media preparation, inoculation, and sampling. |
Experimental Protocols
Protocol 1: Culturing P. aeruginosa for DHAA Production
This protocol outlines the steps for culturing P. aeruginosa under iron-limiting conditions to promote DHAA production.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Defined minimal medium (e.g., M9 minimal medium) with modifications
-
Glucose (or other suitable carbon source)
-
L-cysteine
-
Salicylate
-
Trace metal solution (without iron)
-
Sterile flasks and culture tubes
-
Incubator shaker
Procedure:
-
Prepare Iron-Deficient Medium: Prepare a defined minimal medium such as M9, but omit the addition of any iron salts. For example, if preparing from individual components, do not add ferrous sulfate (B86663).
-
Inoculum Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.
-
Washing the Inoculum: Pellet the cells from the overnight culture by centrifugation (e.g., 5000 x g for 10 minutes). Wash the pellet twice with sterile, iron-free minimal medium to remove residual iron from the rich medium.
-
Main Culture Inoculation: Resuspend the washed cell pellet in the iron-free minimal medium and use it to inoculate the main culture to a starting OD600 of 0.05.
-
Supplementation: Supplement the main culture with a carbon source (e.g., 0.4% glucose), L-cysteine (e.g., 1 mM), and salicylate (e.g., 0.1 mM).
-
Incubation: Incubate the culture at 37°C with vigorous shaking (e.g., 200-250 rpm) for 24-48 hours.
-
Harvesting: After incubation, pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C). The supernatant contains the secreted DHAA.
Protocol 2: Extraction and Quantification of DHAA
This protocol provides a general workflow for the extraction and relative quantification of DHAA from culture supernatants. For absolute quantification, a pure DHAA standard is required.
Materials:
-
Culture supernatant
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator or nitrogen stream
-
Methanol (B129727) (HPLC grade)
-
HPLC-MS system
Procedure:
-
Acidification: Acidify the culture supernatant to approximately pH 2-3 with HCl. This protonates the carboxylic acid group of DHAA, making it more soluble in organic solvents.
-
Solvent Extraction: Extract the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times to maximize recovery.
-
Drying and Evaporation: Pool the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of methanol.
-
Analysis by HPLC-MS: Analyze the reconstituted extract using a reverse-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B) is a common starting point.
-
Detection: Monitor for the expected mass-to-charge ratio (m/z) of DHAA in both positive and negative ion modes to determine the optimal ionization.
-
-
Quantification: For relative quantification, integrate the peak area of the DHAA signal across different samples. For absolute quantification, generate a standard curve using a purified DHAA standard.
Data Presentation
Table 1: Effect of Iron Concentration on DHAA Yield
| Iron (FeSO₄) Concentration (µM) | Cell Density (OD₆₀₀) | DHAA Yield (Relative Peak Area) |
| 0 | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Optimization of Precursor Concentration for DHAA Production
| Salicylate Conc. (mM) | L-cysteine Conc. (mM) | Cell Density (OD₆₀₀) | DHAA Yield (Relative Peak Area) |
| 0.1 | 0.5 | ||
| 0.1 | 1.0 | ||
| 0.1 | 2.0 | ||
| 0.5 | 1.0 | ||
| 1.0 | 1.0 |
Visualizations
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Dihydroaeruginoic Acid (DHAA) Purification
Welcome to the technical support center for Dihydroaeruginoic acid (DHAA) purification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of DHAA from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHAA) and why is its purification important?
This compound (DHAA) is an antibiotic and a biosynthetic precursor to the siderophore pyochelin, produced by various Pseudomonas species, notably Pseudomonas aeruginosa.[1][2][3] Its purification is crucial for studying its antibiotic properties, understanding its role in bacterial virulence, and for potential applications in drug development.
Q2: What are the main challenges in purifying DHAA?
The primary challenges in DHAA purification include:
-
Low Yield: DHAA is a secondary metabolite, and its production can be highly dependent on bacterial growth conditions, particularly iron limitation.
-
Instability: Thiazoline rings, present in DHAA, can be susceptible to hydrolysis, especially under non-optimal pH and temperature conditions.
-
Co-purification of Contaminants: Crude extracts often contain a mixture of other secondary metabolites, such as salicylic (B10762653) acid, pyochelin, pyocyanin, and rhamnolipids, which can have similar chemical properties to DHAA, making separation difficult.[4][5]
-
Chromatographic Separation: Achieving baseline separation of DHAA from its precursor, salicylic acid, and its downstream product, pyochelin, can be challenging due to their structural similarities.
Q3: How can I increase the yield of DHAA in my bacterial culture?
To maximize DHAA production, it is essential to create an iron-limited environment for your Pseudomonas culture.[1][2] This is because the biosynthesis of DHAA is regulated by the ferric uptake regulator (Fur) protein. In low-iron conditions, the Fur protein is inactive, leading to the transcription of the pchDCBA operon, which is required for DHAA synthesis.[1][6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of DHAA.
| Problem | Possible Cause | Recommended Solution |
| Low or no DHAA detected in the crude extract | Inadequate iron limitation in the culture medium. | Ensure that the growth medium is iron-depleted. Use glassware that has been treated to remove trace iron. |
| Bacterial strain is a low producer of DHAA. | Use a known DHAA-producing strain of Pseudomonas (e.g., P. aeruginosa PAO1). | |
| Extraction performed at a non-optimal pH. | Acidify the culture supernatant to approximately pH 2-3 before ethyl acetate (B1210297) extraction to ensure DHAA is in its protonated, less polar form. | |
| DHAA degradation during purification | Exposure to high pH or temperature. | Maintain acidic conditions (pH < 6) and low temperatures (4°C) throughout the purification process. Avoid prolonged storage of extracts. |
| Presence of degradative enzymes in the extract. | Perform extraction and purification steps promptly after harvesting the culture. | |
| Poor separation of DHAA from salicylic acid in HPLC | Inappropriate mobile phase composition. | Optimize the mobile phase gradient. A shallow gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in acidified water can improve resolution. |
| Column inefficiency. | Use a high-resolution reversed-phase column (e.g., C18) with a small particle size. Ensure the column is properly packed and equilibrated. | |
| Co-elution of DHAA with other Pseudomonas secondary metabolites | Similar polarity of contaminants. | Employ orthogonal purification techniques. For instance, after reversed-phase HPLC, consider using a different chromatographic method like size-exclusion or ion-exchange chromatography if impurities persist. |
| Broad or tailing peaks in HPLC chromatogram | Column overloading. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to minimize peak tailing. |
Experimental Protocols
Extraction of DHAA from Pseudomonas aeruginosa Culture
This protocol is adapted from methodologies described in the scientific literature.
Materials:
-
Pseudomonas aeruginosa culture supernatant
-
Hydrochloric acid (HCl) or other suitable acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Grow P. aeruginosa in an iron-deficient medium to induce DHAA production.
-
Harvest the culture and centrifuge to pellet the bacterial cells.
-
Collect the supernatant and acidify to pH 2-3 with HCl.
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for further analysis.
HPLC Analysis of DHAA
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.43% H3PO4 in water
-
Solvent B: 95% methanol and 0.43% H3PO4
-
-
Gradient:
-
0-29 min: 20% to 83% Solvent B
-
29-31 min: 83% to 100% Solvent B
-
-
Flow Rate: 0.8 mL/min
-
Detection: UV at a wavelength suitable for DHAA (e.g., 310 nm).
-
Injection Volume: 100 µL
Expected Retention Times:
-
This compound (DHAA): ~19.7 min
-
Salicylic acid: ~20.8 min
Visualizations
DHAA Biosynthesis Regulation
The production of this compound is intricately regulated by the availability of iron. The following diagram illustrates the signaling pathway involving the Ferric uptake regulator (Fur) protein.
Caption: Iron-dependent regulation of DHAA biosynthesis via the Fur protein.
DHAA Purification Workflow
The following diagram outlines the general workflow for the purification of DHAA from a bacterial culture.
Caption: General experimental workflow for DHAA purification.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secondary metabolite profiling of Pseudomonas aeruginosa isolates reveals rare genomic traits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secondary metabolite profiling of Pseudomonas aeruginosa isolates reveals rare genomic traits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferric Uptake Regulator Fur Is Conditionally Essential in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dihydroaeruginoic Acid (DHAA) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solvent extraction of Dihydroaeruginoic acid (DHAA).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of DHAA from bacterial cultures.
Question 1: Why is my DHAA yield consistently low?
Answer: Low yields of DHAA can stem from several factors, from suboptimal fermentation conditions to inefficient extraction procedures.
-
Fermentation Issues: DHAA is a secondary metabolite produced by Pseudomonas aeruginosa and other bacteria, and its production is often influenced by culture conditions.[1] Factors such as the composition of the growth media, temperature, and incubation time can significantly impact the final yield.[2] Iron limitation in the culture medium is known to induce the biosynthesis of pyochelin and its precursor, DHAA.[3][4]
-
Extraction Solvent: The choice of solvent is critical for efficient extraction. DHAA is a moderately polar molecule. While ethyl acetate (B1210297) is a commonly used solvent for extraction from acidified culture supernatants, other solvents with varying polarities should be tested to find the most effective one for your specific experimental conditions.[3][5]
-
pH of the Aqueous Phase: The pH of the culture supernatant should be adjusted before extraction. Acidifying the medium to a pH of around 2-3 will protonate the carboxylic acid group of DHAA, making it more soluble in organic solvents like ethyl acetate.
-
Cell Lysis: If you are attempting to extract intracellular DHAA, inefficient cell lysis will result in low yields. Techniques such as sonication or freeze-thaw cycles can be incorporated to improve cell disruption and release of intracellular metabolites.[6]
Question 2: I am observing an emulsion at the solvent interface during liquid-liquid extraction. How can I resolve this?
Answer: Emulsion formation is a common issue in liquid-liquid extraction, particularly when dealing with complex biological matrices like culture broths which may contain surfactants and lipids.[7]
Here are several strategies to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of an emulsion.[8]
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution (brine) can help break an emulsion. The increased ionic strength of the aqueous layer forces the separation of the organic and aqueous phases.[7]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.
-
Change in Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.[7]
Question 3: My extracted sample contains many impurities. How can I improve the purity of my DHAA extract?
Answer: Co-extraction of other metabolites and media components is a common challenge.
-
Pre-extraction Cleanup: Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove highly non-polar impurities from the culture supernatant before proceeding with the main extraction.
-
Solid-Phase Extraction (SPE): For a cleaner extract, consider using solid-phase extraction. A C18 cartridge could be a suitable choice for retaining DHAA, which can then be eluted with a more polar solvent.
-
Chromatographic Purification: For high-purity DHAA, further purification by techniques like High-Performance Liquid Chromatography (HPLC) is necessary.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for extracting DHAA?
A1: Ethyl acetate is a commonly cited solvent for the extraction of DHAA from acidified culture supernatants.[3] However, the optimal solvent may vary depending on the specific conditions. It is advisable to test a range of solvents with varying polarities.
Q2: At what pH should I perform the extraction?
A2: To ensure DHAA is in its protonated, less polar form, the aqueous culture supernatant should be acidified to a pH between 2 and 3 before extraction with an organic solvent.
Q3: How can I confirm the presence of DHAA in my extract?
A3: The presence of DHAA can be confirmed using analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[3] For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.[3]
Q4: Is DHAA light and temperature sensitive?
Data Presentation
Table 1: Solvent Properties for this compound (DHAA) Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Considerations |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | Commonly used for DHAA extraction. Good for moderately polar compounds. |
| Dichloromethane | 3.1 | 39.6 | 1.33 | Can be effective but is a denser-than-water solvent. |
| n-Butanol | 4.0 | 117.7 | 0.81 | Can be useful for more polar compounds and may help to break emulsions. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | 0.74 | A good alternative to diethyl ether with a lower tendency to form peroxides. |
| Methanol | 5.1 | 64.7 | 0.792 | Often used for extracting a broad range of metabolites, but may also extract more impurities.[10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of DHAA from Bacterial Culture Supernatant
-
Culture Preparation: Grow the bacterial strain (e.g., Pseudomonas aeruginosa) in an appropriate iron-deficient medium to induce DHAA production.
-
Harvesting: After the desired incubation period, centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted DHAA.
-
Acidification: Adjust the pH of the supernatant to approximately 2-3 using a suitable acid (e.g., 6M HCl). Monitor the pH using a pH meter.
-
Solvent Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure.[8] Avoid vigorous shaking to prevent emulsion formation.[7]
-
Allow the layers to separate. The top layer will be the organic phase (ethyl acetate), and the bottom layer will be the aqueous phase.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least two more times to maximize the recovery of DHAA.
-
-
Drying and Concentration:
-
Pool the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Storage: Store the dried crude extract at -20°C or lower until further analysis or purification.[9]
Visualizations
Caption: Experimental workflow for the solvent extraction of this compound (DHAA).
Caption: Biosynthesis pathway of this compound (DHAA) and Pyochelin.[1][4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Chrome Azurol S (CAS) Assay for Siderophores
Welcome to the technical support center for the Chrome Azurol S (CAS) assay, a widely used method for detecting siderophore production by microorganisms. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Chrome Azurol S (CAS) assay?
The CAS assay is a colorimetric method used to detect siderophores, which are high-affinity iron-chelating molecules produced by many microorganisms.[1][2] The assay is based on the competition for iron between the siderophore and the dye, Chrome Azurol S. In the CAS agar (B569324), CAS is part of a ternary complex with ferric iron (Fe³⁺) and a cationic detergent, typically hexadecyltrimethylammonium bromide (HDTMA), which results in a blue color.[1][3] When siderophores are present, they have a higher affinity for iron and remove it from the CAS-iron complex. This causes the free dye to be released, resulting in a visible color change from blue to orange or yellow around the microbial colony.[1][3]
Q2: What are the critical components of the CAS assay medium?
The functionality of the CAS assay relies on the specific roles of its key components. Understanding these is crucial for troubleshooting.
| Component | Function |
| Chrome Azurol S (CAS) | An iron-chelating dye that acts as an indicator. It forms a blue complex with iron, and upon removal of the iron by a siderophore, it changes color to orange/yellow.[1] |
| Ferric Chloride (FeCl₃) | Provides the source of ferric iron (Fe³⁺) that forms the complex with CAS. The concentration of FeCl₃ is critical for the assay's sensitivity.[1] |
| Hexadecyltrimethylammonium bromide (HDTMA) | A detergent that forms a ternary complex with CAS and iron, which enhances the color and sensitivity of the assay.[1] It can, however, be toxic to some microorganisms.[1][4] |
| PIPES Buffer | Maintains a stable pH (typically around 6.8), which is essential for the stability of the CAS-iron complex and the subsequent color change reaction.[1] |
| Casamino Acids & Glucose | Provide essential nutrients for the growth of the microorganisms being tested. It is important that these components are treated to remove any trace iron.[1] |
| Agar | Acts as the solidifying agent for the medium. |
Q3: Why is it necessary to use iron-free glassware?
Trace amounts of iron contamination in glassware can significantly interfere with the CAS assay.[1] This excess iron can lead to muted color changes or false-negative results because the siderophores will chelate the contaminating iron before removing it from the CAS-iron complex. To prevent this, all glassware should be acid-washed (e.g., with 6M HCl) and then rinsed thoroughly with deionized water.[1]
Q4: Can the CAS assay be used for all types of microorganisms?
The original formulation of the CAS agar contains HDTMA, which can be toxic to Gram-positive bacteria and some fungi, inhibiting their growth and, consequently, siderophore production.[1][4][5] For these sensitive microorganisms, modified versions of the assay, such as the Overlay CAS (O-CAS) assay, are recommended.[1][5] In the O-CAS method, the microorganism is first grown on a suitable medium, and then an overlay of CAS agar is added.[1][5]
Troubleshooting Guide
This section addresses common problems encountered during the preparation and use of CAS agar plates.
Problem 1: The CAS agar plate is green instead of blue.
-
Possible Cause: Incorrect pH. The pH of the medium is critical for the stability of the CAS-iron complex. If the pH is outside the optimal range (around 6.8), the complex can become unstable, leading to a green color. The pH can drop as PIPES dissolves, so it needs to be carefully adjusted.[1]
-
Solution: Carefully monitor and adjust the pH of the PIPES buffer to 6.8 before adding the other components. It is important not to exceed a pH of 6.8, as this can also cause the solution to turn green.[1]
-
Possible Cause: Iron Contamination. Traces of iron in the water or on the glassware can alter the color of the dye.[1]
-
Solution: Ensure all glassware is thoroughly acid-washed to remove any trace iron. Use high-purity deionized water for all solutions.[1]
Problem 2: The CAS blue dye precipitates during preparation.
-
Possible Cause: Improper mixing or concentration of reagents. The order of mixing and ensuring that each component is fully dissolved before adding the next is crucial to prevent precipitation.[1]
-
Solution: Follow the experimental protocol carefully, ensuring that each component is fully dissolved before mixing it with the next.
Problem 3: No halo formation around a known siderophore-producing organism (False Negative).
-
Possible Cause: Toxicity of HDTMA. The microorganism may be sensitive to the HDTMA in the agar, which can inhibit its growth and siderophore production.[1]
-
Solution: For sensitive organisms, use a modified protocol like the O-CAS (Overlay) assay.[1]
-
Possible Cause: High Iron Concentration in the Medium. If the growth medium contains too much iron, the microorganism will not be induced to produce siderophores.
-
Solution: Ensure that media components like casamino acids are treated to remove trace iron.[1]
-
Possible Cause: Incorrect Incubation Conditions. The temperature and duration of incubation may not be optimal for siderophore production by the specific microorganism being tested.
-
Solution: Optimize the incubation time and temperature for the specific strain.
Problem 4: Halo formation around a negative control or non-siderophore-producing organism (False Positive).
-
Possible Cause: Production of other chelating agents. Some organisms may produce compounds other than siderophores, such as organic acids, that can weakly chelate iron and cause a color change.[1]
-
Solution: Further assays may be required to confirm the presence of true siderophores.
-
Possible Cause: pH changes in the medium. The metabolism of the microorganism can alter the local pH of the agar, which can affect the stability of the CAS-iron complex and lead to a color change.[1]
-
Solution: Ensure the medium is well-buffered.
-
Possible Cause: Presence of weak chelators in the media components. Some components of the growth medium might contain weak chelators that can interfere with the assay.[1]
-
Solution: Run a blank with each component of the medium to identify the source of interference.[2]
Experimental Protocols
Protocol 1: Preparation of Standard CAS Agar Plates
This protocol is adapted from the method originally described by Schwyn and Neilands (1987).
Materials:
-
Chrome Azurol S (CAS)
-
Ferric Chloride hexahydrate (FeCl₃·6H₂O)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
PIPES buffer
-
Casamino acids
-
Glucose
-
Bacteriological Agar
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Chloroform
Solutions Preparation:
| Solution | Composition |
| Blue Dye Solution | Dissolve 60.5 mg of CAS in 50 mL of deionized water. In a separate beaker, dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl. Slowly mix the FeCl₃ solution with the CAS solution. In another beaker, dissolve 72.9 mg of HDTMA in 40 mL of deionized water. Slowly add the HDTMA solution to the CAS-iron mixture while stirring. Autoclave the final blue dye solution.[5][6] |
| PIPES Buffer (pH 6.8) | Dissolve 32.24 g of PIPES in 750 mL of deionized water. The PIPES will not fully dissolve until the pH is raised. Slowly add NaOH to raise the pH to 6.8.[1][5] |
| Iron-free Casamino Acids | Dissolve 3 g of casamino acids in 27 mL of deionized water. Remove trace iron by extracting with 3% 8-hydroxyquinoline in chloroform. Filter sterilize the solution.[1][5] |
| 20% Glucose Solution | Dissolve 20 g of glucose in 100 mL of deionized water and filter sterilize.[1][5] |
Plate Preparation:
-
To the 750 mL of PIPES buffer, add 15 g of Bacto agar.
-
Autoclave the PIPES-agar mixture and cool it to 50°C.
-
Aseptically add 30 mL of the sterile iron-free casamino acid solution and 10 mL of the sterile 20% glucose solution.
-
Slowly and carefully add 100 mL of the sterile blue dye solution to the agar mixture, avoiding the formation of bubbles.
-
Gently mix the final solution until it is homogenous.
-
Pour the CAS agar into sterile petri plates.
Visualizations
Experimental Workflow: Preparation of CAS Agar Plates
Caption: Workflow for the preparation of Chrome Azurol S (CAS) agar plates.
Troubleshooting Logic: Diagnosing CAS Assay Issues
Caption: A decision tree for troubleshooting common issues in the CAS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Detection of siderophore production from several fungi and bacteria by a modification of chrome azurol S (CAS) agar plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
Technical Support Center: Dihydroaeruginoic Acid (DHAA) Detection
Welcome to the technical support center for Dihydroaeruginoic acid (DHAA) detection. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the detection and quantification of DHAA, particularly focusing on low sensitivity.
Issue 1: Low or No DHAA Signal Detected in LC-MS Analysis
-
Question: I am not detecting any DHAA in my Pseudomonas aeruginosa culture extracts, or the signal is extremely low. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or absent DHAA signal can stem from issues in bacterial culture conditions, sample extraction, or the analytical instrumentation.
-
Bacterial Culture: DHAA is a precursor to the siderophore pyochelin, and its production is typically induced under iron-limiting conditions.[1][2][3]
-
Troubleshooting:
-
Ensure you are using an iron-depleted medium, such as DCAA medium, for bacterial growth.[1]
-
Verify that the P. aeruginosa strain you are using is capable of producing pyochelin. Inactivation of genes in the pch operon, such as pchD, will abolish DHAA production.[2][3]
-
Optimize culture time; DHAA is a secondary metabolite, and its production may be growth-phase dependent.
-
-
-
Sample Extraction: Inefficient extraction will lead to low recovery of DHAA.
-
Troubleshooting:
-
DHAA can be extracted from acidified culture supernatants using ethyl acetate (B1210297).[1] Ensure the pH of the supernatant is lowered sufficiently before extraction.
-
Perform multiple extractions of the aqueous phase to maximize recovery.
-
Evaporate the organic solvent under vacuum or nitrogen to prevent degradation of the analyte.
-
-
-
LC-MS/MS Method: Suboptimal instrument parameters are a common cause of low sensitivity.
-
Troubleshooting:
-
Optimize the electrospray ionization (ESI) source parameters. DHAA is expected to ionize well in positive ion mode.
-
Develop a sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method if you are using a triple quadrupole mass spectrometer. This requires a DHAA analytical standard to optimize precursor and product ion transitions and collision energy.
-
Ensure the mobile phase composition is appropriate. A common mobile phase for siderophore analysis consists of water and acetonitrile (B52724) with a formic acid modifier.[4]
-
-
-
Issue 2: High Background Noise in Chromatogram
-
Question: My chromatogram has a high baseline, which is interfering with the detection of the DHAA peak. What can I do to reduce the noise?
-
Answer: High background noise can originate from the sample matrix, contaminated solvents, or the LC-MS system itself.
-
Troubleshooting:
-
Sample Preparation: Incorporate a solid-phase extraction (SPE) step for sample cleanup after the initial liquid-liquid extraction.
-
Solvent Purity: Use high-purity, LC-MS grade solvents and additives for the mobile phase to prevent the introduction of contaminants.
-
System Cleaning: Clean the mass spectrometer's ion source to remove any accumulated residues.
-
-
Issue 3: Poor Reproducibility of DHAA Quantification
-
Question: I am observing significant variability in DHAA concentrations between replicate injections of the same sample. What could be the cause?
-
Answer: Poor reproducibility is often linked to the stability of the analyte or issues with the autosampler and chromatography.
-
Troubleshooting:
-
Analyte Stability: DHAA is a thiazoline-containing compound. While it is reported to be stable for at least 4 years when stored properly, its stability in solution, especially in certain solvents or at certain pH values, may be a factor.[5] Prepare fresh dilutions of standards and samples before each run.
-
Internal Standard: Use a suitable internal standard to account for variations in extraction efficiency and instrument response.
-
Autosampler: Ensure the autosampler is properly cooled to prevent degradation of samples in the vial. Check for any issues with injection volume precision.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHAA)? A1: this compound is a bacterial secondary metabolite produced by some species of Pseudomonas. It is an intermediate in the biosynthesis of pyochelin, a siderophore used by these bacteria to acquire iron from their environment.[2][6] It also exhibits antibiotic properties against various fungi and bacteria.[5]
Q2: How is DHAA synthesized by Pseudomonas aeruginosa? A2: DHAA is synthesized from salicylate (B1505791) and cysteine. The biosynthesis is controlled by the iron-regulated pch operon. The PchD enzyme activates salicylate, and the PchE enzyme, a peptide synthetase, is required for the conversion of salicylate to DHAA.[2][6]
Q3: Is DHAA involved in quorum sensing? A3: DHAA's primary role in cell-to-cell communication appears to be indirect, as a precursor to pyochelin. The pyochelin pathway is linked to virulence, which is often regulated by quorum sensing systems in P. aeruginosa.[7][8] Some research suggests a possible transformation of DHAA into the signaling molecule IQS, but this requires further investigation.[9]
Q4: What is a typical workflow for DHAA detection? A4: A general workflow includes:
-
Culturing P. aeruginosa in an iron-deficient medium.
-
Separating the bacterial cells from the culture supernatant.
-
Acidifying the supernatant and extracting DHAA with an organic solvent like ethyl acetate.[1]
-
Evaporating the solvent and reconstituting the extract in a suitable mobile phase.
-
Analyzing the sample using LC-MS/MS, typically with a C18 column and a water/acetonitrile gradient containing formic acid.[4]
Quantitative Data
Direct quantitative data for DHAA detection is scarce in the literature. However, for other bacterial siderophores analyzed by LC-MS/MS, the following detection limits have been reported and can serve as a general reference for what may be achievable.
| Analyte | Method | Lower Limit of Quantitation (LLOQ) | Limit of Detection (LOD) | Reference |
| N,N',N"-triacetylfusarinine C (TAFC) | UPLC-MS/MS | 5 ng/mL | ≤1 ng/mL | [10] |
| Holo-hydroxamate siderophores (as Ferrioxamine) | HPLC-MS/MS | - | 7.8 µg/mL | [11] |
Experimental Protocols
Protocol: Extraction and Detection of DHAA from P. aeruginosa Culture Supernatant
This protocol is adapted from methods described for the analysis of pyochelin and its precursors.[1]
-
Culture Preparation:
-
Inoculate P. aeruginosa in an iron-depleted medium (e.g., DCAA medium).
-
Incubate the culture to the stationary phase to allow for the production of secondary metabolites.
-
-
Supernatant Collection:
-
Centrifuge the bacterial culture to pellet the cells.
-
Carefully collect the supernatant.
-
-
Extraction:
-
Acidify the culture supernatant to a pH of approximately 2.0 using a suitable acid (e.g., HCl).
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate, shake vigorously, and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts.
-
-
Sample Preparation for LC-MS:
-
Evaporate the pooled ethyl acetate extracts to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before transferring it to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC System: Use a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient from high aqueous to high organic content to elute DHAA.
-
MS System: Operate in positive ion ESI mode.
-
Detection: Use full scan mode to determine the parent ion of DHAA (m/z) and then develop a targeted MS/MS method (SRM/MRM) for quantification.
-
Visualizations
Caption: Biosynthesis pathway of this compound (DHAA) in P. aeruginosa.
Caption: General experimental workflow for DHAA detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of a Serum Siderophore by LC-MS/MS as a Potential Biomarker of Invasive Aspergillosis | PLOS One [journals.plos.org]
- 11. Novel XAD-LC/MS-FBMN-IMS Strategy for Screening Holo-Hydroxamate Siderophores: Siderome Analysis of the Pathogenic Bacterium Tenacibaculum maritimum - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Dihydroaeruginoic acid samples
Welcome to the technical support center for Dihydroaeruginoic acid (DHAA). This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of their DHAA samples during storage and experimentation. Here, you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (DHAA) is a microbial metabolite originally isolated from Pseudomonas fluorescens. It functions as an antibiotic and is a known precursor in the biosynthesis of pyochelin, a siderophore produced by Pseudomonas aeruginosa.[1][2][3][4] Its antimicrobial properties make it a subject of interest in drug discovery and development.
Q2: What are the primary factors that can cause this compound samples to degrade?
While specific degradation pathways for DHAA are not extensively documented, based on its chemical structure (a phenazine (B1670421) derivative precursor), it is likely susceptible to degradation from the following factors:
-
Oxidation: As a redox-active molecule, DHAA can be sensitive to atmospheric oxygen and other oxidizing agents.[5]
-
Light Exposure: Many similar aromatic compounds are photosensitive and can degrade upon exposure to light.[5]
-
pH Extremes: Both acidic and basic conditions can potentially promote the hydrolysis or rearrangement of the molecule.[5]
-
Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation.[5]
Q3: What are the optimal storage conditions for this compound?
For long-term stability, both solid DHAA and stock solutions should be stored with care. Commercial suppliers recommend storing DHAA at -20°C, which is reported to keep the compound stable for at least four years.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in older samples. | Sample degradation due to improper storage. | Store solid DHAA and stock solutions at -20°C in airtight, light-protected containers. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Discoloration of DHAA solution. | Likely oxidation or photodegradation. | Prepare solutions fresh whenever possible. Use degassed solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Inconsistent results between experimental replicates. | Sample degradation during the experiment. | Maintain a controlled experimental environment. Keep samples on ice and minimize their exposure to light. Consider the pH of your buffers, aiming for a neutral pH range unless your experimental protocol requires otherwise. |
| Precipitation of DHAA in aqueous buffers. | Low solubility in aqueous solutions. | DHAA is soluble in organic solvents like DMSO, DMF, ethanol, and methanol.[1] Prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment. |
Experimental Protocols
General Workflow for Assessing DHAA Sample Stability
This protocol provides a general framework for evaluating the stability of your DHAA samples under different conditions.
-
Sample Preparation:
-
Prepare a stock solution of DHAA in an appropriate organic solvent (e.g., DMSO).
-
Divide the stock solution into several aliquots in amber vials to serve as baseline (T=0) and test samples.
-
Store the baseline aliquots at -80°C.
-
-
Incubation under Test Conditions:
-
Expose the test aliquots to various conditions you wish to evaluate (e.g., different temperatures, light intensities, pH values).
-
-
Time-Point Analysis:
-
At predetermined time points, retrieve a test aliquot from each condition and a baseline aliquot from the -80°C storage.
-
Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to quantify the amount of intact DHAA.
-
-
Data Analysis:
-
Compare the concentration of DHAA in the test samples to the baseline samples at each time point to determine the rate of degradation.
-
Visualizations
Factors Affecting DHAA Stability
Caption: Key environmental factors influencing the stability of DHAA samples.
Troubleshooting Workflow for DHAA Degradation
Caption: A step-by-step guide to troubleshooting DHAA sample degradation.
Simplified Biosynthetic Pathway of this compound
Caption: The biosynthetic pathway from chorismate to this compound and pyochelin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Media Optimization for Enhanced Dihydroaeruginoic Acid (DHAA) Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing media for the production of Dihydroaeruginoic acid (DHAA) by Pseudomonas aeruginosa. DHAA is a key intermediate in the biosynthesis of the siderophore pyochelin and possesses its own notable biological activities. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and high-yield DHAA production.
Troubleshooting Guide
This guide addresses common issues encountered during DHAA production experiments.
| Issue | Possible Causes | Recommended Solutions |
| Low or No DHAA Production | Inappropriate Iron Concentration: DHAA synthesis is repressed by iron. High levels of iron in the media will inhibit the expression of the pch operon required for DHAA biosynthesis. | - Use iron-depleted media such as DCAA (Deferrated Casamino Acid) or a defined minimal medium like Succinate or MM9 medium. - Treat media components, particularly casamino acids, with a chelating agent like 8-hydroxyquinoline (B1678124) to remove trace iron.[1] - Avoid using glassware that may leach iron; use plasticware or acid-washed glassware. |
| Suboptimal Precursor Availability: DHAA is synthesized from salicylate (B1505791) and L-cysteine. Insufficient availability of these precursors will limit production. | - Supplement the medium with filter-sterilized L-cysteine and salicylate. Optimal concentrations may need to be determined empirically, starting with concentrations around 1 mM. | |
| Incorrect pH of the Medium: The pH of the culture medium can significantly affect bacterial growth and enzyme activity involved in DHAA synthesis. | - Adjust the initial pH of the medium to the optimal range for P. aeruginosa growth and siderophore production, which is typically around neutral (pH 7.0).[2][3] Monitor and, if necessary, buffer the medium to maintain a stable pH during fermentation. | |
| Inadequate Aeration: P. aeruginosa is a strict aerobe. Poor oxygen availability can limit cell growth and, consequently, DHAA production. | - Ensure vigorous shaking (e.g., 200-250 rpm) for liquid cultures to provide adequate aeration. - For bioreactors, maintain a dissolved oxygen level of at least 20% saturation. | |
| Genetic Integrity of the Strain: Mutations in the pch gene cluster (pchDCBA, pchEF) will abolish or reduce DHAA and pyochelin production.[4][5][6][7][8] | - Confirm the genetic integrity of your P. aeruginosa strain. If in doubt, use a wild-type strain known to produce pyochelin, such as PAO1. | |
| Inconsistent DHAA Yields | Variability in Media Preparation: Minor variations in the preparation of iron-depleted media can lead to significant differences in iron concentration and, therefore, DHAA yield. | - Standardize the protocol for media preparation, including the source and lot of reagents, water quality, and the iron-chelation procedure. |
| Inoculum Quality: The age and physiological state of the inoculum can affect the kinetics of growth and DHAA production. | - Use a fresh, actively growing inoculum. Standardize the inoculum size and growth phase for all experiments. | |
| Presence of Pyochelin but Low DHAA | Efficient Conversion to Pyochelin: DHAA is an intermediate that is further processed to pyochelin. High activity of the downstream enzymes can lead to low accumulation of DHAA. | - Consider using a mutant strain of P. aeruginosa with a disruption in the pchF gene, which is responsible for the conversion of DHAA to pyochelin.[8] This will lead to the accumulation of DHAA. |
Frequently Asked Questions (FAQs)
Q1: What is the role of iron in DHAA production?
A1: Iron acts as a repressor of DHAA synthesis. In an iron-replete environment, the ferric uptake regulator (Fur) protein binds to the promoter region of the pch operon, inhibiting the transcription of genes necessary for the biosynthesis of DHAA and its precursor, salicylic (B10762653) acid.[4][5][6][7] Therefore, iron-limiting conditions are essential for inducing DHAA production.
Q2: Which type of medium is best for DHAA production?
A2: Iron-depleted media are crucial. Commonly used media include Deferrated Casamino Acid (DCAA) medium, Succinate medium, and Minimal Medium 9 (MM9). The choice of medium can depend on the specific experimental goals, such as maximizing yield or working with a defined composition for metabolic studies.
Q3: How can I measure the amount of DHAA produced?
A3: DHAA can be quantified using High-Performance Liquid Chromatography (HPLC).[9] A reverse-phase C18 column is typically used with a UV detector. The mobile phase often consists of a mixture of an acidic aqueous solution (e.g., water with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. A standard curve with purified DHAA is necessary for accurate quantification.
Q4: Can I increase DHAA production by adding more precursors?
A4: Yes, to a certain extent. Supplementing the medium with salicylate and L-cysteine can boost DHAA production, provided that other media components and culture conditions are not limiting. However, very high concentrations of these precursors may become inhibitory to bacterial growth. Empirical optimization of precursor concentrations is recommended.
Q5: What is the function of the pch gene cluster in DHAA biosynthesis?
A5: The pch gene cluster contains the genes essential for the synthesis of pyochelin and its precursors. Specifically, pchBA are involved in the synthesis of salicylate.[4][5][6][7] pchD activates salicylate, and pchE is a non-ribosomal peptide synthetase that condenses the activated salicylate with L-cysteine to form DHAA.[8] pchC is a thioesterase that may be involved in editing and optimizing the biosynthetic process.[10]
Data Presentation
Table 1: Comparison of Different Media for Siderophore Production by Pseudomonas aeruginosa
| Medium | Key Components | Expected Siderophore Yield (as % of maximum) | Reference for General Siderophore Production |
| DCAA Medium | Casamino acids (deferrated), K2HPO4, MgSO4 | High | [4] |
| Succinate Medium | Succinic acid, K2HPO4, KH2PO4, (NH4)2SO4, MgSO4 | High | [2] |
| MM9 Medium | Na2HPO4, KH2PO4, NaCl, NH4Cl, Glucose, MgSO4, CaCl2 | Moderate to High | [1] |
| King's B Medium | Proteose peptone, Glycerol, K2HPO4, MgSO4 | Moderate | [11] |
| Luria-Bertani (LB) | Tryptone, Yeast Extract, NaCl | Low (due to iron content) | General microbiology knowledge |
Note: Yields are estimates for general siderophore production and may vary for specific DHAA accumulation. Optimization of each medium is recommended for maximizing DHAA yield.
Table 2: Effect of Carbon and Nitrogen Sources on Siderophore Production
| Nutrient Source | Concentration Range Tested | Effect on Siderophore Production | Reference for General Siderophore Production |
| Carbon Sources | |||
| Glucose | 1-2% (w/v) | Generally supports good growth and siderophore production. | [1] |
| Succinate | 0.5-1% (w/v) | Excellent carbon source for siderophore production. | [2] |
| Glycerol | 1-2% (v/v) | Supports good growth and can enhance production of certain secondary metabolites. | [12] |
| Nitrogen Sources | |||
| Ammonium Sulfate | 0.1-0.5% (w/v) | Common nitrogen source in minimal media. | [2] |
| Casamino Acids | 0.5-1% (w/v) | Provides a rich source of amino acids, supporting robust growth and production. | [1] |
| Peptone | 0.5-1% (w/v) | Similar to casamino acids, supports high cell densities. | [11] |
Experimental Protocols
Protocol 1: Preparation of Iron-Depleted DCAA Medium
-
Prepare Casamino Acid Solution: Dissolve 100 g of casamino acids in 1 L of deionized water.
-
Iron Chelation: Add 30 g of 8-hydroxyquinoline to the casamino acid solution and stir for 1-2 hours at room temperature. This will chelate the iron present in the casamino acids.
-
Extraction: Transfer the solution to a separatory funnel and extract three times with an equal volume of chloroform (B151607) to remove the 8-hydroxyquinoline-iron complex. The chloroform layer (bottom layer) will be colored; extract until this layer is colorless.
-
Removal of Residual Chloroform: Autoclave the aqueous (top) layer to remove any residual chloroform.
-
Prepare DCAA Medium: To 1 L of the deferrated casamino acid solution, add 1.5 g of K2HPO4·3H2O and 0.75 g of MgSO4·7H2O.
-
Sterilization: Autoclave the final medium at 121°C for 15 minutes.
Protocol 2: Cultivation of P. aeruginosa for DHAA Production
-
Inoculum Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of a rich medium like LB broth and incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate 100 mL of the prepared iron-depleted medium (e.g., DCAA) with 1 mL of the overnight culture.
-
Incubation: Incubate the main culture at 37°C with vigorous shaking (200-250 rpm) for 24-48 hours.
-
Sampling and Analysis: At desired time points, withdraw samples for cell density measurement (OD600) and DHAA quantification. Centrifuge the sample to pellet the cells, and collect the supernatant for HPLC analysis.
Protocol 3: Quantification of DHAA by HPLC
-
Sample Preparation: Filter the culture supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength of 313 nm, which is the characteristic absorption maximum for DHAA.
-
Quantification: Prepare a standard curve using purified DHAA of known concentrations to quantify the amount of DHAA in the samples.
Mandatory Visualization
Caption: Biosynthetic pathway of this compound (DHAA).
Caption: Experimental workflow for media optimization.
References
- 1. Optimization of Propagation Medium for Enhanced Polyhydroxyalkanoate Production by Pseudomonas oleovorans | MDPI [mdpi.com]
- 2. Evaluation of different carbon and nitrogen sources in production of rhamnolipids by a strain of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PchC Thioesterase Optimizes Nonribosomal Biosynthesis of the Peptide Siderophore Pyochelin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dihydroaeruginoic Acid (DHAA) Extraction
Welcome to the technical support center for the extraction of Dihydroaeruginoic acid (DHAA). This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of DHAA during extraction from bacterial cultures, particularly Pseudomonas aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHAA) and why is it difficult to extract?
A1: this compound is a natural product synthesized by bacteria like Pseudomonas aeruginosa. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin, a molecule used for iron acquisition.[1][2][3][4][5][6] The difficulty in its extraction stems from the inherent chemical instability of its 2-thiazoline ring structure, which is susceptible to degradation under various experimental conditions.
Q2: What are the main pathways of DHAA degradation during extraction?
A2: The primary degradation pathways for DHAA involve its 2-thiazoline ring and include:
-
Oxidation: The thiazoline (B8809763) ring can be oxidized to a more stable thiazole (B1198619) ring, forming aeruginoic acid. This can be accelerated by exposure to atmospheric oxygen, metal ions, and strong oxidizing agents.
-
Hydrolysis: The thiazoline ring can undergo hydrolysis, leading to ring-opening and loss of biological activity. This process is highly dependent on the pH of the extraction solution.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of thiazole-containing compounds.[7][8]
-
Thermal Degradation: High temperatures can accelerate both oxidation and hydrolysis, leading to significant loss of DHAA.[9]
Q3: What is the optimal pH for extracting DHAA?
A3: To minimize hydrolysis, it is recommended to work at a slightly acidic to neutral pH (pH 4-7). Acidic conditions (pH < 4) can accelerate the hydrolysis of the thiazoline ring. While some protocols for pyochelin (a related compound) extraction involve acidification to pH 1-2 with HCl for liquid-liquid extraction with ethyl acetate (B1210297), this may not be ideal for preserving DHAA.[10] A milder acidification with organic acids like formic acid might be a better alternative if a low pH is required for extraction efficiency.
Q4: Can I store the crude extract? If so, under what conditions?
A4: For short-term storage, it is advisable to keep the extract at 4°C in a tightly sealed, amber-colored vial to protect it from light and oxygen. For long-term storage, freezing at -20°C or -80°C is recommended. It is also beneficial to store the extract under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Guides
Problem 1: Low or no DHAA detected in the final extract.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation due to improper pH | Measure and adjust the pH of the bacterial supernatant and extraction solvents to a range of 4-7. Avoid strong acids and bases. | The thiazoline ring in DHAA is susceptible to acid- and base-catalyzed hydrolysis. Maintaining a near-neutral to slightly acidic pH minimizes this degradation. |
| Oxidation of DHAA | Degas all solvents before use. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Add antioxidants like ascorbic acid (at a low concentration) to the extraction buffer. | DHAA can be oxidized to aeruginoic acid. Removing dissolved oxygen and using antioxidants can prevent this. |
| Thermal degradation | Perform all extraction steps at low temperatures (4°C or on ice). Use a refrigerated centrifuge. Avoid prolonged exposure to room temperature. | Heat accelerates chemical reactions, including the degradation of DHAA.[9] |
| Photodegradation | Use amber-colored glassware or wrap glassware in aluminum foil. Work in a dimly lit area. | Thiazole-containing compounds can be sensitive to light, which can induce degradation.[7][8] |
| Inefficient extraction from supernatant | Ensure proper mixing during liquid-liquid extraction. For solid-phase extraction, ensure the correct resin and elution solvent are used. Consider pre-concentration of the supernatant. | DHAA may not efficiently partition into the organic phase or elute from the SPE column if the conditions are not optimal. |
Problem 2: Presence of multiple, unexpected peaks in HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Step | Rationale |
| DHAA degradation products | Compare the retention times and mass-to-charge ratios of the unexpected peaks with those of known or predicted degradation products (e.g., aeruginoic acid). Review and optimize the extraction protocol to minimize degradation as described in Problem 1. | The unexpected peaks are likely degradation products of DHAA. Identifying them can help pinpoint the cause of degradation (e.g., oxidation or hydrolysis). |
| Co-extraction of other metabolites | Optimize the extraction solvent system to be more selective for DHAA. Incorporate a solid-phase extraction (SPE) clean-up step. | Pseudomonas aeruginosa produces a wide range of secondary metabolites that may be co-extracted with DHAA. A more selective extraction or a clean-up step can improve the purity of the extract. |
| Contamination from media components | Run a blank extraction using only the culture medium to identify peaks originating from the media. | Components of the culture medium can sometimes be extracted and interfere with the analysis. |
Data Presentation: Stability of Siderophores under Various Conditions
The following tables summarize the stability of siderophores based on available literature. While specific quantitative data for DHAA is limited, these tables provide a general guideline for minimizing its degradation based on the behavior of similar compounds.
Table 1: Effect of Temperature on Siderophore Stability
| Temperature (°C) | Exposure Time (min) | Effect on Siderophore | Recommendation for DHAA Extraction |
| 50-60 | 60 | Stimulative effect on reactivity observed in one study. | While some siderophores may be stable, it is best to avoid these temperatures to be safe. |
| 70-100 | 60 | Regression in reactivity and changes in absorbance spectra.[9] | Avoid. Perform all extraction steps at 4°C or on ice. |
Table 2: Effect of pH on Thiazoline Ring Stability (General)
| pH Range | Stability | Recommendation for DHAA Extraction |
| < 4 | Low | Avoid. Strong acidic conditions can lead to rapid hydrolysis of the thiazoline ring. |
| 4 - 7 | Moderate to High | Recommended. This pH range is expected to offer the best stability for DHAA during extraction. |
| > 7 | Low to Moderate | Avoid. Basic conditions can also promote hydrolysis and other side reactions. |
Table 3: Effect of Light Exposure on Thiazole-Containing Compounds
| Light Source | Exposure | Effect | Recommendation for DHAA Extraction |
| UV/Visible Light | Prolonged | Can lead to photodegradation via cycloaddition reactions with oxygen.[8] | Avoid. Use amber glassware or foil wrapping to protect the sample from light at all stages of the extraction process. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of DHAA
This protocol is adapted from methods used for the extraction of pyochelin and other siderophores from Pseudomonas aeruginosa culture supernatants.
Materials:
-
P. aeruginosa culture supernatant
-
Ethyl acetate (HPLC grade)
-
Formic acid (or 1M HCl, use with caution)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Refrigerated centrifuge
-
Amber-colored glassware
Methodology:
-
Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully decant the supernatant into a sterile, amber-colored flask.
-
Acidification: Adjust the pH of the supernatant to approximately 4.0 with formic acid. Monitor the pH carefully.
-
Extraction: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate. Mix gently by inverting the funnel 20-30 times, venting frequently to release any pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Allow the layers to separate. The organic (ethyl acetate) layer containing DHAA will be the top layer.
-
Collection of Organic Phase: Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Drying: Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Filter the dried extract to remove the sodium sulfate. Concentrate the extract to dryness using a rotary evaporator at a low temperature (<30°C).
-
Storage: Immediately redissolve the dried extract in a suitable solvent (e.g., methanol) and store at -20°C or -80°C in an amber vial under an inert atmosphere.
Protocol 2: Solid-Phase Extraction (SPE) of DHAA
This protocol provides an alternative to liquid-liquid extraction and can be useful for sample clean-up.
Materials:
-
P. aeruginosa culture supernatant
-
SPE cartridge (e.g., C18 or a polymeric resin like Amberlite XAD-2)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE manifold
Methodology:
-
Cell Removal and Supernatant Collection: Follow steps 1 and 2 from the Liquid-Liquid Extraction protocol.
-
Acidification: Adjust the pH of the supernatant to approximately 4.0 with formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol through it, followed by deionized water.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate.
-
Washing: Wash the cartridge with deionized water to remove salts and other polar impurities.
-
Elution: Elute the DHAA from the cartridge with methanol.
-
Concentration and Storage: Concentrate the methanolic eluate using a rotary evaporator or a stream of nitrogen and store as described in the Liquid-Liquid Extraction protocol.
Visualizations
Caption: Potential degradation pathways of this compound (DHAA).
Caption: General workflow for the extraction of DHAA.
Caption: Troubleshooting decision tree for low DHAA yield.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroaeruginoic Acid (DHAA) Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Dihydroaeruginoic acid (DHAA). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during LC-MS/MS analysis of DHAA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHAA) and why is its quantification important?
A1: this compound (DHAA) is a biosynthetic precursor to the siderophore pyochelin, produced by the bacterium Pseudomonas aeruginosa.[1] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. As iron acquisition is crucial for bacterial survival and virulence, the quantification of DHAA can provide insights into the metabolic state of P. aeruginosa and its potential for pathogenesis.
Q2: What are matrix effects and how do they affect DHAA analysis?
A2: Matrix effects are a common challenge in LC-MS/MS analysis where components of the sample matrix (e.g., salts, proteins, lipids from culture media or biological fluids) co-elute with the analyte of interest (DHAA) and interfere with its ionization in the mass spectrometer's ion source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[2]
Q3: What are the primary strategies to overcome matrix effects in DHAA analysis?
A3: The main strategies to mitigate matrix effects can be categorized into three areas:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Chromatographic Separation: To separate DHAA from co-eluting matrix components.
-
Calibration Strategies: To compensate for any remaining matrix effects.
Troubleshooting Guide: Overcoming Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your DHAA analysis workflow.
Problem: Poor peak shape, low signal intensity, or high variability in DHAA quantification.
This is often indicative of significant matrix effects. The following workflow can help troubleshoot and resolve the issue.
Caption: Troubleshooting workflow for addressing matrix effects in DHAA analysis.
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis, designed to minimize matrix effects for DHAA quantification.
Protocol 1: Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix. Here, we provide protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are commonly used for small molecules in complex matrices.
1.1 Liquid-Liquid Extraction (LLE) for Bacterial Culture Supernatant
LLE is a rapid and effective method for extracting DHAA from aqueous samples like culture media.
-
Reagents:
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Methanol (B129727) (LC-MS grade)
-
Internal Standard (IS) working solution (if available, e.g., deuterated DHAA)
-
-
Procedure:
-
Centrifuge the bacterial culture at 4000 rpm for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant. If not used immediately, store at -80°C.
-
To 1 mL of supernatant, add the internal standard.
-
Acidify the sample to pH 3-4 with formic acid to ensure DHAA is in its protonated form.
-
Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 5-7) on the aqueous layer and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
-
1.2 Solid-Phase Extraction (SPE) for Complex Biological Matrices (e.g., Plasma, Tissue Homogenates)
SPE can provide a cleaner extract compared to LLE, which is particularly important for complex matrices. A reversed-phase sorbent (e.g., C18) is suitable for retaining DHAA.
-
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Methanol (HPLC grade)
-
Ultrapure water with 0.1% formic acid
-
Elution solvent (e.g., Acetonitrile with 0.1% formic acid)
-
-
Procedure:
-
Conditioning: Pass 2 mL of methanol through the SPE cartridge, followed by 2 mL of ultrapure water with 0.1% formic acid. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample (e.g., 1 mL of acidified plasma) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of ultrapure water with 0.1% formic acid to remove polar interferences.
-
Elution: Elute the DHAA with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Protocol 2: UPLC-MS/MS Analysis
This section provides a starting point for developing a robust UPLC-MS/MS method for DHAA. Optimization will be required for your specific instrumentation.
Table 1: Recommended Starting UPLC-MS/MS Parameters for DHAA Analysis
| Parameter | Recommendation |
| LC System | UPLC with a binary pump and autosampler |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for your instrument |
| MRM Transitions | To be determined by infusing a DHAA standard |
Note: The exact MRM transitions (precursor ion -> product ion) and collision energies must be optimized by infusing a pure standard of DHAA into the mass spectrometer.
Data Presentation: Comparison of Matrix Effect Mitigation Strategies
Table 2: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Pros | Cons |
| Dilute-and-Shoot | Reduces the concentration of both analyte and matrix components. | Simple, fast, and inexpensive. | May lead to analyte concentrations below the limit of quantification. Does not eliminate interferences. |
| Protein Precipitation | Proteins are precipitated out of the sample, typically with an organic solvent. | Simple and removes a major class of interferences. | Co-precipitation of the analyte can occur. Does not remove other matrix components like salts and lipids. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner sample than protein precipitation. | Can be labor-intensive and may not be suitable for all analytes. Emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. | Provides a very clean extract and can concentrate the analyte. | More complex and time-consuming method development. Cost of cartridges. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix similar to the samples. | Compensates for consistent matrix effects across samples. | Difficult to obtain a truly blank matrix. Does not account for sample-to-sample variability in matrix effects. |
| Standard Addition | Known amounts of the analyte are added to the actual sample. | Compensates for matrix effects specific to each sample. | Time-consuming and requires a larger sample volume. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte is added to each sample. | Considered the "gold standard". Co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction. | Can be expensive and may not be commercially available for all analytes, including DHAA at present. |
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of DHAA in Pseudomonas aeruginosa is a multi-step enzymatic process starting from chorismate. It is encoded by the pch gene cluster.
Caption: Biosynthesis pathway of this compound (DHAA) in P. aeruginosa.
Logical Workflow for Method Development to Overcome Matrix Effects
This diagram illustrates a logical workflow for developing a robust LC-MS/MS method for DHAA, with a focus on addressing matrix effects.
Caption: A logical workflow for developing an LC-MS/MS method for DHAA analysis.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Matrix Effects in Quantifying Microbial Secondary Metabolites in Indoor Dust Using Ultraperformance Liquid Chromatograph-Tandem Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroaeruginoic Acid (DHAA) Chromatography
Welcome to the technical support center for the chromatographic analysis of Dihydroaeruginoic acid (DHAA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize the separation and resolution of DHAA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHAA) and why is its chromatographic analysis important?
A1: this compound (DHAA) is a biosynthetic intermediate and a metabolite produced by bacteria such as Pseudomonas aeruginosa. It is a precursor to the siderophore pyochelin, which is involved in iron acquisition for the bacterium.[1] The analysis of DHAA is crucial for studying bacterial metabolism, understanding virulence mechanisms, and for research into potential antimicrobial agents.[2]
Q2: What are the common chromatographic techniques used for analyzing DHAA?
A2: The most common technique for analyzing DHAA is High-Performance Liquid Chromatography (HPLC), often using a reversed-phase (RP) C18 column.[3][4] Detection is typically performed using UV absorbance, and for more definitive identification and quantification, HPLC is coupled with a mass spectrometer (LC-MS).[4]
Q3: How can I confirm the identity of the DHAA peak in my chromatogram?
A3: Peak identity can be confirmed by comparing its retention time with that of a purified DHAA standard under identical chromatographic conditions. For higher confidence, especially in complex matrices, using a mass spectrometer (MS) detector is recommended. The mass-to-charge ratio (m/z) of the peak should correspond to that of DHAA (Molecular Weight: 223.25 g/mol ).[2][4]
Q4: What is a typical retention time for DHAA?
A4: The retention time for DHAA is highly dependent on the specific HPLC method used (e.g., column dimensions, mobile phase composition, gradient, and flow rate). In one reported method using a C18 column with a methanol (B129727)/phosphoric acid gradient, DHAA eluted at approximately 19.7 minutes.[3] In another method using an acetonitrile (B52724)/formic acid gradient, it was part of a fraction that eluted around 17 minutes.[4] It is essential to determine the retention time on your specific system using a standard.
Troubleshooting Guide: Improving DHAA Resolution
This guide addresses common issues encountered during the chromatographic analysis of DHAA.
Issue 1: Poor Resolution or Co-elution of DHAA with Other Compounds (e.g., Salicylic (B10762653) Acid)
Possible Causes:
-
Inadequate Mobile Phase Strength: The organic-to-aqueous ratio in your mobile phase may not be optimal for separating DHAA from closely related compounds like its precursor, salicylic acid.[5]
-
Inappropriate Mobile Phase Additive/pH: The choice and concentration of additives (e.g., formic acid, phosphoric acid) can significantly influence selectivity. An incorrect pH can alter the ionization state of DHAA and interfering compounds, affecting their retention differently.[6]
-
Suboptimal Gradient Profile: A gradient that is too steep may not provide sufficient time to separate compounds with similar retention times.[7]
-
Insufficient Column Efficiency: An old, contaminated, or poorly packed column will lead to band broadening and a loss of resolution.[8]
Solutions and Optimization Strategies:
-
Adjust Mobile Phase Strength (Isocratic or Gradient):
-
Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
For reversed-phase chromatography, decreasing the organic solvent percentage will increase the retention factor (k') and may improve the separation between closely eluting peaks.[9]
-
-
Optimize Mobile Phase Selectivity:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.[6]
-
Adjust pH: Use a mobile phase additive like formic acid, phosphoric acid, or ammonium (B1175870) acetate (B1210297) to control the pH.[3][4][5] Operating at a pH that ensures DHAA and potential contaminants (like salicylic acid) are in a non-ionized state can improve retention and peak shape on a C18 column.
-
-
Modify the Elution Gradient:
-
If co-elution occurs, make the gradient shallower around the elution time of DHAA. A slower increase in the organic solvent concentration provides more opportunity for the column to resolve adjacent peaks.[7]
-
-
Evaluate the Stationary Phase:
-
Ensure your column is in good condition. If column contamination is suspected, flush it with a strong solvent.[10]
-
If resolution cannot be achieved by modifying the mobile phase, consider trying a different stationary phase chemistry (e.g., a Phenyl-Hexyl column instead of a standard C18) which can offer different selectivity.[11]
-
Caption: Logical workflow for troubleshooting co-elution issues.
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions: As an acidic compound, DHAA can interact with active sites (free silanol (B1196071) groups) on the silica-based column packing, leading to tailing.[12]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[10]
-
Column Contamination: Buildup of matrix components on the column frit or packing material can distort peak shape.[13]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not properly buffered, interactions between the analyte and the stationary phase can be inconsistent.[13]
Solutions and Optimization Strategies:
-
Adjust Mobile Phase pH: For reversed-phase chromatography of an acidic compound, using a mobile phase with a low pH (e.g., with 0.1% formic or phosphoric acid) suppresses the ionization of both the analyte and residual silanols on the column, which significantly reduces tailing.[3][5]
-
Reduce Injection Mass: Try diluting your sample to see if peak shape improves. This can diagnose mass overload.[10]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained or precipitating matrix components, which are a common cause of peak shape problems.
-
Ensure Proper Buffering: If operating near the pKa of DHAA, ensure your mobile phase contains an adequate concentration of a suitable buffer to maintain a constant pH.[13]
Issue 3: Low Sensitivity or Poor Peak Intensity
Possible Causes:
-
Suboptimal Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum of DHAA.
-
Poor Ionization (LC-MS): The mobile phase composition may not be suitable for efficient ionization of DHAA in the mass spectrometer source.[5]
-
Analyte Degradation: DHAA may be unstable under certain mobile phase or sample storage conditions.
Solutions and Optimization Strategies:
-
Optimize UV Detection: Determine the UV absorbance maximum for DHAA using a diode array detector (DAD) or by consulting literature, and set your detector to that wavelength. One study monitored absorbance at 254 nm.[4]
-
Optimize Mobile Phase for MS Detection: For LC-MS, volatile additives like formic acid or ammonium formate (B1220265) are preferred as they aid in protonation and lead to better sensitivity in positive ion mode.[4][14]
-
Check Sample Preparation and Stability: Ensure samples are prepared in a solvent compatible with the mobile phase and stored properly to prevent degradation.
Experimental Protocols and Data
Comparative Summary of HPLC Methods
The following table summarizes different HPLC conditions that have been used for the analysis of DHAA and related compounds.
| Parameter | Method 1[3] | Method 2[4] |
| Column | C18 | Reprospher 100 C18 (semi-prep) |
| Dimensions | Not specified | 250 x 10 mm, 5 µm |
| Mobile Phase A | 0.43% Phosphoric Acid (H₃PO₄) in Water | Water + 0.1% Formic Acid (FA) |
| Mobile Phase B | 95% Methanol + 0.43% H₃PO₄ | Acetonitrile + 0.1% FA |
| Gradient | 20% to 83% B (0-29 min), 83% to 100% B (29-31 min) | 70% B (0-1 min), 70% to 95% B (1-40 min) |
| Flow Rate | 0.8 mL/min | 1.5 mL/min |
| Detection | UV Spectra | UV at 254 nm |
| DHAA Retention | ~19.7 min | Part of fraction eluting at ~17 min |
Detailed Methodologies
Methodology 1: HPLC-UV Analysis [3]
This method was used to separate DHAA from salicylic acid in culture supernatants.
-
Sample Preparation: Culture supernatants are acidified and extracted with ethyl acetate. The extract is dried by evaporation and redissolved in 400 µL of 70% (v/v) methanol with 0.43% H₃PO₄.
-
HPLC System: A standard HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.43% H₃PO₄ in water.
-
Solvent B: 95% methanol with 0.43% H₃PO₄.
-
-
Elution Program:
-
Set the flow rate to 0.8 mL/min.
-
Inject 100 µL of the prepared sample.
-
Run a binary gradient:
-
0-29 min: 20% to 83% Solvent B.
-
29-31 min: 83% to 100% Solvent B.
-
-
-
Detection: Monitor the column eluent using a UV detector and identify compounds by their retention times and UV spectra.
Methodology 2: LC-MS Analysis [4]
This method was used for the analysis and purification of DHAA and related metabolites.
-
HPLC System: An Agilent 1260 Infinity HPLC connected to a Bruker Amazon SL IonTrap mass spectrometer.
-
Column: Nucleoshell RP-18 (50 x 2 mm, 2.7 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Elution Program:
-
Set the flow rate to 0.5 mL/min.
-
Run a binary gradient:
-
0-5 min: 5% Solvent B.
-
5-25 min: 5% to 95% Solvent B.
-
25-33 min: Hold at 95% Solvent B.
-
-
-
Detection: Operate the mass spectrometer in positive ion mode. To prevent salts from entering the MS, divert the flow to waste for the first 30 seconds.
Biosynthesis Pathway Visualization
The production of DHAA in Pseudomonas aeruginosa is part of the pyochelin synthesis pathway and is regulated by the iron-dependent pch operon.
Caption: Simplified biosynthesis pathway of DHAA in P. aeruginosa.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of the bacterial metabolite aerugine as potential trigger of human dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromtech.com [chromtech.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. support.waters.com [support.waters.com]
- 12. lctsbible.com [lctsbible.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Dihydroaeruginoic Acid (DHAA)
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Dihydroaeruginoic acid (DHAA). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, it has a reported stability of at least four years.[1]
Q2: In which solvents is this compound soluble?
This compound is soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[1][2]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO or ethanol. For a related compound, Pseudomonas quinolone signal (PQS), stock solutions are typically prepared at a concentration of 10-20 mM. A similar concentration range can be considered for DHAA.
Q4: What are the recommended storage conditions for this compound stock solutions?
For stock solutions, it is best to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or for enhanced stability, at -80°C.[3] Based on data for the related molecule PQS, stock solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[3] It is also good practice to store solutions under an inert atmosphere like nitrogen or argon to prevent oxidation.[3]
Troubleshooting Guide
Q1: I left the solid DHAA at room temperature for a few hours. Is it still usable?
While long-term storage at room temperature is not recommended, short-term exposure is unlikely to cause significant degradation, especially if the compound is in a sealed container protected from light and moisture. However, for sensitive experiments, it is advisable to use a fresh vial stored under recommended conditions.
Q2: My DHAA stock solution appears cloudy or has precipitates after thawing. What should I do?
Cloudiness or precipitation upon thawing can indicate that the compound has come out of solution. Gently warm the vial to 37°C and vortex or sonicate briefly to try and redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation or contamination, and it is recommended to prepare a fresh stock solution.
Q3: I have subjected my DHAA stock solution to multiple freeze-thaw cycles. Will this affect its activity?
Repeated freeze-thaw cycles can degrade sensitive compounds. While specific data for DHAA is unavailable, it is a general best practice to avoid them. If you have subjected your stock solution to more than 3-5 freeze-thaw cycles, consider preparing a fresh solution for critical experiments to ensure the accuracy of your results.
Q4: I am observing unexpected or inconsistent results in my experiments using DHAA. Could storage be the issue?
Improper storage can lead to the degradation of DHAA, which could manifest as a loss of biological activity or the appearance of unexpected side effects. If you suspect storage-related issues, we recommend the following:
-
Verify Storage Conditions: Double-check that your solid DHAA and stock solutions have been consistently stored at the recommended temperatures.
-
Prepare Fresh Stock: Prepare a new stock solution from a fresh vial of solid DHAA.
-
Perform a Quality Control Check: If possible, analyze the integrity of your DHAA by a suitable analytical method like HPLC-MS to check for degradation products.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Recommended Solvents |
| Solid | -20°C | ≥ 4 years[1] | N/A |
| Stock Solution | -20°C | Up to 1 month (under inert gas)[3] | DMSO, DMF, Ethanol, Methanol[1][2] |
| Stock Solution | -80°C | Up to 6 months (under inert gas)[3] | DMSO, DMF, Ethanol, Methanol[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DHAA Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid DHAA to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of DHAA in a sterile environment. The molecular weight of DHAA is 223.25 g/mol . For 1 mL of a 10 mM stock solution, you will need 2.23 mg of DHAA.
-
Add the appropriate volume of anhydrous DMSO to the solid DHAA.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualization
Caption: Best practices workflow for storing and handling this compound.
References
Validation & Comparative
Structural Elucidation of Dihydroaeruginoic Acid: A Comparative NMR Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural validation of Dihydroaeruginoic acid (Dha), a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa. Due to the limited availability of fully assigned NMR data for Dha in the public domain, this guide leverages spectral data from its biosynthetic precursors, salicylic (B10762653) acid and L-cysteine, and a closely related synthetic analog, 3-acetyl-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid, to provide a robust framework for its structural confirmation.
Comparative Analysis of NMR Data
The structural validation of this compound relies on the characteristic NMR signals of its two main components: the aromatic ring derived from salicylic acid and the thiazolidine (B150603) ring formed from the condensation of L-cysteine. The expected chemical shifts for Dha are compared with experimental data for its precursors and a structural analog.
¹H NMR Data Comparison
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the hydroxyphenyl moiety and the protons of the thiazolidine ring.
| Proton Assignment | This compound (Expected) | Salicylic Acid | L-Cysteine | 3-acetyl-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid (trans isomer) |
| H-3' | ~7.3 ppm (dd) | 7.46 ppm (ddd) | - | 7.2-7.9 ppm (m, Ar-H) |
| H-4' | ~6.9 ppm (td) | 6.91 ppm (td) | - | 7.2-7.9 ppm (m, Ar-H) |
| H-5' | ~7.2 ppm (td) | 7.85 ppm (ddd) | - | 7.2-7.9 ppm (m, Ar-H) |
| H-6' | ~6.8 ppm (dd) | 6.99 ppm (dd) | - | 7.2-7.9 ppm (m, Ar-H) |
| H-2 | ~6.4 ppm (s) | - | - | 6.37 ppm (s) |
| H-4 | ~4.3 ppm (t) | - | 4.349 ppm | 4.32 ppm (t) |
| H-5a | ~3.1 ppm (m) | - | 3.18 ppm | 3.05 ppm (t) |
| H-5b | ~3.4 ppm (m) | - | 3.12 ppm | 3.44 ppm (t) |
| COOH | ~13.0 ppm (s, br) | ~11.0 ppm (s, br) | ~1.7-2.0 ppm | 13.06 ppm (s) |
| OH | ~9.8 ppm (s, br) | ~11.0 ppm (s, br) | - | - |
| NH | Not specified | - | Not specified | Not specified |
Note: Chemical shifts (δ) are in ppm. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), td (triplet of doublets), ddd (doublet of doublet of doublets), and br (broad).
¹³C NMR Data Comparison
The carbon NMR spectrum provides key information about the carbon framework of the molecule.
| Carbon Assignment | This compound (Expected) | Salicylic Acid | L-Cysteine | 3-acetyl-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid (trans isomer) |
| C-1' | ~118 ppm | 113.82 | - | 115-155 (CAr) |
| C-2' | ~155 ppm | 163.18 | - | 115-155 (CAr) |
| C-3' | ~117 ppm | 118.12 | - | 115-155 (CAr) |
| C-4' | ~133 ppm | 136.59 | - | 115-155 (CAr) |
| C-5' | ~120 ppm | 120.03 | - | 115-155 (CAr) |
| C-6' | ~130 ppm | 131.53 | - | 115-155 (CAr) |
| C-2 | ~71 ppm | - | - | 70.9 |
| C-4 | ~62 ppm | - | 58.68 | 62.1 |
| C-5 | ~35 ppm | - | 27.65 | 34.5 |
| COOH | ~172 ppm | 173.54 | 175.49 | 172.05 |
Note: Chemical shifts (δ) are in ppm.
Experimental Protocols
General NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-15 ppm.
-
Temperature: 298 K.
-
-
Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher (corresponding to the proton frequency of the spectrometer).
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024-4096 (or more, depending on concentration and solubility).
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Referencing: The solvent carbon signal is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).
Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy, starting from its biosynthetic precursors.
This guide provides a foundational framework for the NMR-based structural validation of this compound. Researchers can utilize the presented data and protocols to confidently identify and characterize this important bacterial metabolite in their studies.
Unraveling the Molecular Fingerprint: A Guide to Dihydroaeruginoic Acid Identification via Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of microbial metabolites is a critical step in natural product discovery and development. Dihydroaeruginoic acid, a biosynthetic precursor to the siderophore pyochelin in Pseudomonas aeruginosa, is a molecule of significant interest. This guide provides a comparative analysis of its mass spectrometry fragmentation pattern for unambiguous identification, supported by experimental data and protocols.
Executive Summary
Mass spectrometry stands as a primary analytical technique for the structural elucidation of this compound. This guide details the expected fragmentation pattern of this compound, offering a baseline for its identification in complex biological matrices. While specific experimental fragmentation data for this compound is not extensively published, analysis of its chemical structure—comprising a 2-hydroxyphenyl group linked to a dihydrothiazole carboxylic acid moiety—allows for the prediction of its fragmentation behavior based on established principles of mass spectrometry. This guide also briefly explores alternative and complementary analytical techniques for its identification.
Mass Spectrometry Fragmentation Pattern of this compound
This compound has a molecular formula of C₁₀H₉NO₃S and a monoisotopic mass of approximately 223.03 Da.[1][2] Based on its structure, the following fragmentation patterns are anticipated under typical electrospray ionization (ESI) conditions in positive ion mode.
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Fragment | Structural Origin of Fragmentation |
| [M+H]⁺ (224.03) | 178.04 | COOH₂ (Carboxylic acid) | Loss of the carboxylic acid group is a common fragmentation pathway for such compounds. |
| [M+H]⁺ (224.03) | 121.03 | C₄H₄NO₂S (Dihydrothiazole ring) | Cleavage of the bond between the phenyl ring and the dihydrothiazole ring. |
| [M+H]⁺ (224.03) | 93.03 | C₅H₄NO₂S (Side chain) | Fragmentation involving the hydroxyphenyl group. |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions. The relative intensities of these fragments would need to be determined experimentally.
Comparison with Alternative Identification Methods
While mass spectrometry is a powerful tool for identifying this compound, it is often used in conjunction with other analytical techniques for comprehensive structural confirmation.
Table 2: Comparison of Analytical Methods for this compound Identification
| Analytical Technique | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity and specificity; provides molecular weight and structural information. | May not distinguish between isomers without tandem MS and authentic standards. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a stationary phase. | Excellent for purification and quantification; can be coupled with MS for enhanced identification. | Retention time alone is not sufficient for definitive identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides detailed structural information, including stereochemistry. | Lower sensitivity compared to MS; requires larger sample amounts and pure compounds. |
Experimental Protocols
The following provides a generalized workflow for the identification of this compound from a bacterial culture.
Sample Preparation and Extraction
-
Culture Growth: Cultivate Pseudomonas aeruginosa in an appropriate iron-deficient medium to induce the production of siderophores and their precursors.
-
Solvent Extraction: Acidify the culture supernatant and extract with an organic solvent such as ethyl acetate.
-
Concentration: Evaporate the organic solvent to concentrate the extracted metabolites.
-
Reconstitution: Re-dissolve the dried extract in a suitable solvent (e.g., methanol/water) for analysis.
HPLC-MS/MS Analysis
A study by Serino et al. (1997) successfully identified this compound using HPLC coupled with thermospray-mass spectroscopy.[3] A modern approach would utilize a more sensitive LC-MS/MS system.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan for precursor ion identification followed by product ion scan (tandem MS) for fragmentation analysis.
-
Collision Energy: Ramped collision energy to obtain a comprehensive fragmentation pattern.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the identification of this compound.
Caption: Workflow for this compound Identification.
Conclusion
The identification of this compound is reliably achieved through a combination of chromatographic separation and mass spectrometric analysis. While a definitive, published high-resolution tandem mass spectrum with detailed fragmentation remains to be widely disseminated, the predicted fragmentation pattern based on its chemical structure provides a robust framework for its tentative identification. For unequivocal structure confirmation, comparison with a synthetic standard and the use of complementary techniques such as NMR spectroscopy are recommended. This guide serves as a foundational resource for researchers working on the biosynthesis and biological activities of this important microbial metabolite.
References
- 1. Pyochelin biotransformation by Staphylococcus aureus shapes bacterial competition with Pseudomonas aeruginosa in polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Pyochelin: novel structure of an iron-chelating growth promoter for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Purity of Synthesized Dihydroaeruginoic Acid: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Dihydroaeruginoic acid (DHAA), a thiazoline-containing natural product with antimicrobial properties, is a molecule of significant interest in drug discovery. Following its chemical synthesis, rigorous purity assessment is paramount to ensure the validity of subsequent biological and pharmacological studies. This guide provides a comparative overview of key analytical techniques for confirming the purity of synthesized DHAA, offering detailed experimental protocols and data interpretation guidelines.
Executive Summary
The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection provides a robust quantitative assessment of purity and detection of impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity for impurity identification. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and detection of residual solvents and starting materials. This guide details protocols for each of these techniques, enabling researchers to select the most appropriate method for their needs.
Potential Impurities in this compound Synthesis
The chemical synthesis of this compound typically involves the condensation of D-cysteine and salicylonitrile[1]. Based on this synthetic route, potential impurities may include:
-
Unreacted Starting Materials: D-cysteine and salicylonitrile.
-
Side-Reaction Products: Formation of diastereomers or other reaction byproducts.
-
Reagents and Solvents: Residual reagents and solvents used during the synthesis and purification process.
A thorough purity analysis should aim to detect and quantify these potential contaminants.
Comparative Analysis of Purity Determination Methods
A multi-pronged approach is recommended for the comprehensive assessment of this compound purity. The table below summarizes the strengths and applications of the recommended analytical techniques.
| Technique | Principle | Primary Use | Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Quantitative purity assessment and detection of UV-active impurities. | Robust, reproducible, widely available, excellent for quantification. | May not detect non-UV active impurities. Co-elution can mask impurities. |
| LC-MS | Separation by HPLC followed by mass analysis of eluting compounds. | Identification of impurities by molecular weight, sensitive detection. | High sensitivity and specificity. Provides molecular weight information for impurity identification. | Quantitative accuracy can be lower than HPLC-UV without appropriate standards. Matrix effects can influence ionization. |
| ¹H and ¹³C NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural confirmation of the target compound and identification of impurities with distinct proton and carbon signals. | Provides detailed structural information. Excellent for identifying and quantifying residual solvents and starting materials. | Lower sensitivity compared to LC-MS. Complex mixtures can lead to overlapping signals. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the quantitative analysis of this compound purity.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of synthesized this compound.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as follows:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 310 nm
-
Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of DHAA peak / Total area of all peaks) x 100
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the sensitive detection and identification of impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Reagents:
-
Same as HPLC-UV method.
Procedure:
-
Chromatography:
-
Utilize the same HPLC conditions as described in the HPLC-UV protocol.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative modes (run separately to detect a wider range of impurities).
-
Mass Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow Rates: Optimize for the specific instrument.
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular ion of this compound (C₁₀H₉NO₃S, MW: 223.25). For ESI positive mode, look for [M+H]⁺ at m/z 224.0. For ESI negative mode, look for [M-H]⁻ at m/z 222.0.
-
Analyze the mass spectra of minor peaks to identify potential impurities based on their mass-to-charge ratios.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation and purity assessment of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Internal standard (optional, for quantitative NMR)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a suitable deuterated solvent.
-
-
NMR Experiments:
-
Acquire ¹H NMR spectrum.
-
Acquire ¹³C NMR spectrum.
-
(Optional) Acquire 2D NMR spectra (e.g., COSY, HSQC) for full structural elucidation.
-
Data Analysis:
-
Structural Confirmation: Compare the obtained ¹H and ¹³C NMR chemical shifts and coupling constants with expected values for the this compound structure.
-
Purity Assessment:
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals of the aromatic and aliphatic protons should be consistent with the structure.
-
Look for signals corresponding to residual solvents or starting materials (D-cysteine and salicylonitrile). The purity can be estimated by comparing the integral of the product signals to the integrals of impurity signals.
-
Visualizations
Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.
Caption: Postulated mechanism of action for this compound.
References
A Comparative Analysis of Dihydroaeruginoic Acid and Pyochelin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Dihydroaeruginoic acid (DHA) and pyochelin, two siderophores produced by Pseudomonas aeruginosa. The comparison covers their biosynthesis, iron-chelating activity, and role in bacterial signaling, supported by experimental data and protocols.
Introduction
Pseudomonas aeruginosa, an opportunistic human pathogen, employs sophisticated strategies to acquire iron, a critical nutrient for its survival and virulence. Central to this process is the production of siderophores, small molecules with a high affinity for ferric iron (Fe³⁺). Two such siderophores, pyochelin and its biosynthetic precursor this compound (DHA), play significant roles in iron homeostasis. While pyochelin is a well-characterized siderophore, recent studies have highlighted the siderophore-like activity of DHA, prompting a comparative analysis of their functions. Both molecules are synthesized from chorismate via the pch gene operon[1][2][3][4][5].
Biosynthesis of this compound and Pyochelin
DHA is an intermediate in the biosynthesis of pyochelin. The pathway begins with the conversion of chorismate to salicylate (B1505791) by the enzymes PchA and PchB. Salicylate is then activated by PchD and condensed with a molecule of L-cysteine, a reaction catalyzed by the non-ribosomal peptide synthetase (NRPS) PchE, to form DHA[5][6][7][8]. PchF, another NRPS, then incorporates a second L-cysteine molecule into DHA. Subsequent modifications, including cyclization, reduction by PchG, and methylation, lead to the formation of pyochelin[6][9].
Comparative Activity
The primary function of both DHA and pyochelin is to chelate extracellular ferric iron and transport it into the bacterial cell. However, their efficiencies and specific activities differ.
Iron-Binding Affinity
A direct quantitative comparison of the iron-binding affinity of DHA and pyochelin is not extensively documented in the literature. However, qualitative and semi-quantitative studies indicate that both molecules can bind iron[10]. Fluorescence quenching experiments have demonstrated a specific affinity of DHA for iron[10]. Pyochelin has a well-established role as a siderophore, although it is considered to have a lower affinity for iron compared to another major siderophore of P. aeruginosa, pyoverdine[11].
| Siderophore | Iron-Binding Affinity (Stability Constant/pFe) | Method | Reference |
| Pyochelin | ~2 x 10⁵ M⁻¹ (for Fe(III)-dipyochelin complex in ethanol) | Spectrophotometry | [3][9] |
| pFe = 16.0 (at pH 7.4) | Potentiometry, Spectrophotometry, ESI/MS | [1] | |
| This compound | Not quantitatively determined | Fluorescence Quenching | [10] |
pFe is the negative logarithm of the free Fe³⁺ concentration at a defined pH and total concentrations of metal and ligand, providing a more biologically relevant measure of iron-binding affinity.
Siderophore Activity
Both DHA and pyochelin exhibit siderophore activity by promoting bacterial growth in iron-depleted conditions. Studies have shown that DHA and other pyochelin biosynthetic byproducts can enhance the growth of P. aeruginosa mutants unable to produce pyochelin[10]. This indicates that DHA itself can function as a siderophore, likely being imported into the cell as an iron complex[10]. Pyochelin's ability to promote growth in iron-limited media is well-established[10][12].
Signaling Pathways
Pyochelin, in its iron-bound form (ferripyochelin), functions as a signaling molecule. The ferripyochelin complex is recognized and transported across the outer membrane by the specific transporter FptA[9][11]. Once in the periplasm, it is thought that the iron is released and transported into the cytoplasm. Pyochelin itself, or the ferripyochelin complex, can bind to the cytoplasmic transcriptional regulator PchR. This binding activates PchR, which in turn upregulates the transcription of the pch genes, leading to increased production of pyochelin and its receptor FptA[7][8]. This positive feedback loop allows the bacterium to rapidly respond to iron-limiting conditions.
Currently, there is no strong evidence to suggest that DHA has a signaling role independent of its function as a pyochelin precursor.
Experimental Protocols
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. It relies on the high affinity of siderophores for iron, which they sequester from a blue-colored Fe-CAS-HDTMA complex, resulting in a color change to orange or yellow.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Ferric chloride (FeCl₃)
-
PIPES buffer
-
Agar (B569324) (for plate assay)
-
Bacterial culture supernatant
Protocol for CAS Agar Plate Assay (Qualitative):
-
Prepare the blue CAS agar by mixing a CAS/HDTMA solution with an FeCl₃ solution and incorporating it into an appropriate agar medium[13][14][15][16][17].
-
Pour the CAS agar into sterile petri dishes and allow it to solidify.
-
Spot the bacterial culture or supernatant onto the surface of the agar.
-
Incubate at the appropriate temperature for 24-48 hours.
-
Observe for the formation of an orange or yellow halo around the colony, indicating siderophore production.
Protocol for Liquid CAS Assay (Quantitative):
-
Prepare the CAS assay solution as described in the literature[14][18][19].
-
Mix the bacterial culture supernatant with the CAS assay solution in a cuvette or microplate well.
-
Incubate at room temperature for a defined period.
-
Measure the absorbance at 630 nm.
-
A decrease in absorbance compared to a control (uninoculated medium) indicates siderophore activity. The amount of siderophore can be quantified by creating a standard curve with a known siderophore[14].
Bacterial Growth Promotion Assay
This assay assesses the ability of a siderophore to promote bacterial growth under iron-limiting conditions.
Materials:
-
Iron-depleted growth medium (e.g., M9 minimal medium treated with Chelex-100 or containing a high concentration of an iron chelator like 2,2'-bipyridyl)
-
Bacterial strain (wild-type or a mutant deficient in siderophore production)
-
Purified siderophore (DHA or pyochelin)
-
Microplate reader or spectrophotometer
Protocol:
-
Prepare an iron-depleted growth medium.
-
Inoculate the medium with the test bacterial strain to a low initial cell density.
-
Add different concentrations of the purified siderophore to the cultures.
-
Include a negative control (no added siderophore) and a positive control (medium supplemented with iron).
-
Incubate the cultures at the optimal growth temperature with shaking.
-
Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).
-
An increase in the growth rate or final cell density in the presence of the siderophore compared to the negative control indicates growth promotion activity[20][21].
Conclusion
Both this compound and pyochelin are important molecules in the iron acquisition strategy of Pseudomonas aeruginosa. While DHA functions as a direct precursor to pyochelin, it also exhibits independent siderophore activity, capable of binding iron and promoting bacterial growth. Pyochelin is a more extensively studied siderophore with a defined iron-binding affinity and a well-characterized role in signaling through the PchR regulator.
For researchers in drug development, the enzymes in the pyochelin biosynthetic pathway, including those responsible for DHA synthesis, represent potential targets for antimicrobial agents. Inhibiting this pathway would disrupt iron acquisition and potentially attenuate the virulence of P. aeruginosa. Further quantitative characterization of the iron-binding and transport properties of DHA is warranted to fully understand its contribution to the physiology and pathogenicity of this important bacterium.
References
- 1. Pyochelin, a siderophore of Pseudomonas aeruginosa: Physicochemical characterization of the iron(iii), copper(ii) and zinc(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] The Pseudomonas aeruginosa Pyochelin-Iron Uptake Pathway and Its Metal Specificity | Semantic Scholar [semanticscholar.org]
- 13. Siderophore Detection assay [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 16. dc.etsu.edu [dc.etsu.edu]
- 17. protocols.io [protocols.io]
- 18. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]
- 19. mdpi.com [mdpi.com]
- 20. bbrc.in [bbrc.in]
- 21. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of Dihydroaeruginoic Acid and Salicylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Summary of Antifungal Activity
Dihydroaeruginoic acid, a thiazoline (B8809763) derivative produced by bacteria such as Pseudomonas aeruginosa and Pseudomonas fluorescens, is recognized as an antifungal antibiotic.[1][2][3] Salicylate (B1505791), a well-known phenolic compound, also demonstrates antifungal properties against a range of fungi, including plant pathogens.[4][5] The antifungal activity of salicylate is notably influenced by pH, with greater efficacy observed in more acidic environments.[4]
It is important to note that DHAA is biosynthetically derived from salicylate and cysteine, highlighting a direct biochemical link between the two molecules.[1][3][6] This relationship is initiated by the activation of salicylate, a common first step in the biosynthesis of both DHAA and another siderophore, pyochelin, in P. aeruginosa.[1][3]
Quantitative Data on Antifungal Efficacy
The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) for this compound (and a related compound, aerugine) and salicylate against various fungal species. The lack of standardized, direct comparative data necessitates presenting their activities separately.
Table 1: Antifungal Activity of this compound and Related Compounds
| Compound | Fungal Species | MIC | Reference |
| Aerugine¹ | Colletotrichum orbiculare | ~10 µg/mL | [2] |
| Aerugine¹ | Phytophthora capsici | ~10 µg/mL | [2] |
| Aerugine¹ | Pythium ultimum | ~10 µg/mL | [2] |
| Aerugine¹ | Alternaria mali | <50 µg/mL | [2] |
| Aerugine¹ | Botrytis cinerea | <50 µg/mL | [2] |
| Aerugine¹ | Cladosporium cucumerinum | <50 µg/mL | [2] |
| Aerugine¹ | Cylindrocarpon destructans | <50 µg/mL | [2] |
| Aerugine¹ | Didymella bryoniae | <50 µg/mL | [2] |
| Aerugine¹ | Magnaporthe grisea | <50 µg/mL | [2] |
| Aerugine¹ | Aspergillus niger | >100 µg/mL | [2] |
| Aerugine¹ | Fusarium oxysporum | >100 µg/mL | [2] |
| Aerugine¹ | Rhizoctonia solani | >100 µg/mL | [2] |
| Aerugine¹ | Sclerotinia sclerotiorum | >100 µg/mL | [2] |
¹Aerugine [4-hydroxymethyl-2-(2-hydroxyphenyl)-2-thiazoline] is a compound structurally related to this compound.
Table 2: Antifungal Activity of Salicylate and Its Derivatives
| Compound | Fungal Species | MIC | Reference |
| Salicylate | Plant-pathogenic fungi (mycelial growth) | ≥10.0 mM (for complete inhibition) | [5] |
| Salicylate | Penicillium expansum | 2.5 mM (inhibited 90% of germination) | [4] |
| N-cyclohexyl-2-hydroxybenzamide (Salicylate derivative) | Candida spp. | 570.05 µM | [7] |
| N-4-methoxybenzyl-2-hydroxybenzamide (Salicylate derivative) | Candida krusei | 485.83 µM | [7] |
| Salicylanilide derivatives | Molds | ≥0.49 µmol/L | [8] |
| Salicylanilide derivatives | Yeasts | ≥1.95 µmol/L | [8] |
Mechanisms of Action
This compound: The precise molecular mechanism of antifungal action for DHAA is not extensively detailed in the reviewed literature. However, as a thiazoline-containing compound, its activity may be attributed to this heterocyclic ring system, which is present in various biologically active molecules with antifungal properties.[2]
Salicylate: The antifungal mechanism of salicylate against Penicillium expansum has been shown to involve damage to the conidial plasma membrane.[4] This disruption leads to the leakage of intracellular proteins, ultimately inhibiting fungal germination.[4] For some salicylate derivatives, the mechanism appears to be multi-targeted and does not involve altering the cell wall or the plasma membrane in Candida species.[7]
Biosynthetic Relationship of this compound and Salicylate
This compound is a secondary metabolite synthesized from salicylate in Pseudomonas aeruginosa. This biosynthetic pathway is regulated by iron availability and involves a series of enzymatic reactions encoded by the pch gene cluster.
Caption: Biosynthesis of this compound from Salicylate.
Experimental Protocols
To enable researchers to conduct direct comparative studies, a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This method is adaptable for comparing the antifungal efficacy of this compound and salicylate.
Broth Microdilution Assay for Antifungal Susceptibility Testing
This protocol is based on established methods for antifungal susceptibility testing.[9][10][11]
-
Preparation of Fungal Inoculum:
-
Culture the desired fungal strain on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) to obtain a fresh, sporulating culture or yeast colonies.
-
Harvest fungal spores or yeast cells and suspend them in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the concentration of the suspension to a standardized density (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL) using a hemocytometer or by spectrophotometric methods.
-
Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration for the assay.
-
-
Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and salicylate in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Perform serial twofold dilutions of each compound in the broth medium in a 96-well microtiter plate to achieve a range of desired test concentrations.
-
-
Assay Procedure:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal compounds.
-
Include a positive control (fungal inoculum without any antifungal agent) and a negative control (broth medium only).
-
Incubate the microtiter plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Antifungal and Antioomycete Activities of Aerugine Produced by Pseudomonas fluorescens Strain MM-B16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of salicylic acid against Penicillium expansum and its possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Dihydroaeruginoic Acid (DHAA) Production in Pseudomonas Strains
For Researchers, Scientists, and Drug Development Professionals
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing secondary metabolite produced by several species of the genus Pseudomonas. It serves as a key intermediate in the biosynthesis of the siderophore pyochelin, a molecule with a significant role in iron acquisition, and has also been noted for its own biological activities, including antifungal properties. Understanding the quantitative production of DHAA across different Pseudomonas strains is crucial for applications in biocontrol, drug discovery, and for elucidating the complex regulatory networks governing secondary metabolism in these bacteria.
This guide provides a comparative overview of DHAA production in different Pseudomonas strains, supported by available experimental data. It also includes detailed experimental protocols for the quantification of DHAA and diagrams illustrating the biosynthetic pathway and a general experimental workflow.
Quantitative Comparison of DHAA Production
Direct comparative studies quantifying DHAA production across a range of Pseudomonas species are limited in the currently available scientific literature. Most research has focused on the biosynthesis of pyochelin in Pseudomonas aeruginosa, with DHAA being identified as a key precursor. While DHAA has been detected in other species such as Pseudomonas fluorescens, specific quantitative data is scarce.
The following table summarizes the available quantitative data for DHAA production. It is important to note that the production levels can be highly dependent on the specific strain, culture conditions (especially iron availability), and the growth phase of the bacteria.
| Pseudomonas Strain | DHAA Production Level | Culture Conditions | Reference |
| Pseudomonas aeruginosa PAO1 | Detected and quantified | Iron-limited DCAA medium | [1] |
| Pseudomonas aeruginosa (clinical isolates) | Detected | Not specified | [2] |
| Pseudomonas fluorescens | Detected | Not specified | [3] |
| Pseudomonas protegens | Not explicitly quantified | Not available | - |
Note: The lack of quantitative data for P. protegens and the limited data for P. fluorescens highlight a significant knowledge gap and an area for future research. The provided data for P. aeruginosa can serve as a benchmark for such studies.
DHAA Biosynthesis Signaling Pathway
The biosynthesis of DHAA in Pseudomonas aeruginosa is a well-characterized pathway involving the products of the pch gene cluster. The pathway is tightly regulated by iron availability through the ferric uptake regulator (Fur) and by the pathway-specific activator PchR.[4][5] DHAA is synthesized from chorismate via salicylate (B1505791) and cysteine.
Caption: DHAA biosynthesis pathway in P. aeruginosa.
Experimental Protocols
This section provides a detailed methodology for the quantification of DHAA from Pseudomonas culture supernatants, primarily based on protocols used for P. aeruginosa.[1] This protocol can be adapted for other Pseudomonas species.
Bacterial Culture and Supernatant Collection
-
Culture Medium: Grow the Pseudomonas strain in an iron-limited medium, such as DCAA (Dialyzed Casamino Acids) medium, to induce siderophore production.
-
Incubation: Incubate the culture at the optimal growth temperature for the specific strain (e.g., 37°C for P. aeruginosa) with shaking until the stationary phase is reached.
-
Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.
Extraction of DHAA
-
Acidification: Acidify the culture supernatant to approximately pH 2.0 with a strong acid (e.g., 6 M HCl).
-
Solvent Extraction: Extract the acidified supernatant twice with an equal volume of ethyl acetate (B1210297).
-
Evaporation: Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis, such as a mixture of methanol (B129727) and water (e.g., 70% methanol).
Quantification by High-Performance Liquid Chromatography (HPLC)
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase is a gradient of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where DHAA has a significant absorbance (e.g., around 310 nm).
-
Quantification: Generate a standard curve using purified DHAA of known concentrations. Calculate the concentration of DHAA in the samples by comparing their peak areas to the standard curve.
Experimental Workflow for DHAA Quantification
The following diagram illustrates the general workflow for the quantification of DHAA from bacterial cultures.
Caption: Experimental workflow for DHAA quantification.
Conclusion and Future Directions
The quantification of this compound provides valuable insights into the metabolic capabilities of different Pseudomonas strains. While the biosynthetic pathway and methods for quantification are well-established for P. aeruginosa, there is a clear need for further research to generate comparative quantitative data for other important species like P. protegens and P. fluorescens. Such studies will be instrumental in harnessing the full potential of these bacteria in various biotechnological and pharmaceutical applications. The protocols and information presented in this guide offer a solid foundation for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary metabolite profiling of Pseudomonas aeruginosa isolates reveals rare genomic traits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dihydroaeruginoic Acid Production: A Comparative Guide to Culture Media
For researchers, scientists, and professionals in drug development, optimizing the production of secondary metabolites is a critical step. Dihydroaeruginoic acid (DHAA), a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa, is a molecule of interest for its potential role in bacterial virulence and iron acquisition. The choice of culture medium profoundly impacts the metabolic output of microorganisms. This guide provides a comparative overview of different culture media and their effects on DHAA yield, supported by experimental protocols and pathway visualizations.
The Influence of Culture Media Composition on DHAA Yield
The biosynthesis of this compound is intricately linked to iron availability. Pseudomonas aeruginosa produces DHAA as a precursor to the siderophore pyochelin, a molecule designed to scavenge iron from the environment. Consequently, culture conditions that mimic iron limitation are known to induce the expression of the pch gene clusters (pchDCBA and pchEF) responsible for DHAA and pyochelin synthesis.[1][2][3]
Culture media can be broadly categorized as complex (undefined) or defined. Complex media contain components like yeast extract and peptones, providing a rich but chemically undefined source of nutrients.[2] In contrast, defined media have a known chemical composition, allowing for precise control over nutrient availability. For studies focusing on the production of specific metabolites like DHAA, defined media are often preferred to elucidate the specific nutritional factors influencing yield.
Below is a comparison of various culture media and their potential impact on DHAA production, based on their composition and the known regulatory pathways of DHAA biosynthesis.
| Culture Medium | Type | Key Components | Expected Impact on DHAA Yield |
| Iron-Depleted Casamino Acids (DCAA) | Defined | Casamino acids, buffer salts, and a chelating agent (e.g., Chelex) to remove iron. | High. This medium is specifically designed to be iron-limited, which is a strong inducer of the pyochelin biosynthesis pathway, including the production of DHAA.[4] |
| M9 Minimal Medium | Defined | Glucose (or other carbon source), salts (including MgSO₄ and CaCl₂), trace elements. | Variable, potentially high with modification. Standard M9 medium can be made iron-limiting by omitting the addition of iron salts. Supplementation with salicylate, a precursor to DHAA, may further enhance yields. The defined nature of M9 allows for systematic optimization of individual components.[5] |
| Luria-Bertani (LB) Broth | Complex | Tryptone, yeast extract, NaCl. | Low to moderate. LB is a nutrient-rich medium containing yeast extract, which can be a source of iron. This iron content can repress the expression of genes required for DHAA synthesis. While supporting robust growth, it is not optimal for maximizing DHAA production without modification. |
| Tryptic Soy Broth (TSB) | Complex | Tryptone, soytone, dextrose, NaCl. | Low to moderate. Similar to LB, TSB is a rich medium that supports high-density bacterial growth but likely contains sufficient iron to partially repress DHAA biosynthesis. Studies on P. aeruginosa in TSB often focus on biofilm formation rather than specific metabolite yields.[6] |
| Brain Heart Infusion (BHI) Broth | Complex | Infusion from calf brains and beef hearts, peptone, dextrose, NaCl. | Low. BHI is an even richer medium than LB or TSB, with a higher content of peptones and proteins, which can chelate and provide iron to the bacteria.[7] This makes it generally unsuitable for inducing the production of iron-scavenging molecules like DHAA. Research in BHI medium typically shows robust growth and biofilm formation.[6][7] |
Experimental Protocols
To empirically determine the optimal medium for DHAA production, a standardized experimental workflow is essential. Below are detailed protocols for bacterial culture, DHAA extraction, and quantification.
I. Bacterial Culture and Inoculum Preparation
-
Strain Selection: Use a wild-type Pseudomonas aeruginosa strain known to produce pyochelin, such as PAO1.
-
Inoculum Preparation:
-
Streak the P. aeruginosa strain from a glycerol (B35011) stock onto a Luria-Bertani (LB) agar (B569324) plate and incubate at 37°C for 18-24 hours.
-
Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking (200 rpm).
-
Harvest the cells by centrifugation (5000 x g for 10 minutes), wash twice with sterile phosphate-buffered saline (PBS) to remove residual medium components.
-
Resuspend the cell pellet in PBS to an optical density at 600 nm (OD₆₀₀) of 1.0.
-
-
Culture Conditions:
-
Prepare flasks containing the different culture media to be tested (e.g., DCAA, M9 minimal medium, LB).
-
Inoculate each flask with the washed cell suspension to a starting OD₆₀₀ of 0.05.
-
Incubate the cultures at 37°C with shaking (200 rpm) for 24-48 hours. Collect samples at regular intervals to measure bacterial growth (OD₆₀₀) and DHAA concentration.
-
II. This compound Extraction
-
Sample Preparation:
-
Collect 1 mL of bacterial culture.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the bacterial cells.
-
Transfer the supernatant to a new microcentrifuge tube.
-
-
Liquid-Liquid Extraction:
-
Acidify the supernatant to a pH of approximately 2.0 by adding 1M HCl.
-
Add an equal volume of ethyl acetate (B1210297) to the acidified supernatant.
-
Vortex vigorously for 1 minute to extract the DHAA into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic (ethyl acetate) layer to a clean tube.
-
Repeat the extraction step on the aqueous layer with another volume of ethyl acetate to maximize recovery.
-
Pool the organic extracts and evaporate to dryness under a stream of nitrogen gas or in a vacuum concentrator.
-
III. Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of mobile phase (e.g., acidified methanol).
-
HPLC Conditions (Adapted from methods for similar compounds):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acidified methanol (B129727) (e.g., 0.1% formic acid).
-
Flow Rate: 1 mL/min.
-
Detection: Diode array detector (DAD) or UV detector at a wavelength determined by the UV absorbance spectrum of a DHAA standard (typically in the range of 300-320 nm).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified DHAA standard of known concentrations.
-
Integrate the peak area corresponding to the retention time of DHAA in the experimental samples.
-
Calculate the concentration of DHAA in the original culture supernatant based on the standard curve.
-
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the biosynthetic pathway of this compound and the experimental workflow for its quantification.
Caption: Biosynthetic pathway of this compound and Pyochelin.
Caption: Experimental workflow for DHAA production and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Filter protocols by method | archaea.bio [archaea.bio]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synergistic Impacts of Organic Acids and pH on Growth of Pseudomonas aeruginosa: A Comparison of Parametric and Bayesian Non-parametric Methods to Model Growth [frontiersin.org]
- 6. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Dihydroaeruginoic Acid
For Researchers, Scientists, and Drug Development Professionals
Dihydroaeruginoic acid (DHAA) is a thiazoline-containing siderophore and a key intermediate in the biosynthesis of pyochelin, a major virulence factor in Pseudomonas aeruginosa. Accurate quantification of DHAA is crucial for studying bacterial iron metabolism, virulence, and for the development of novel antimicrobial agents. This guide provides an objective comparison of two primary analytical methods for the quantification of DHAA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical principles and data from studies on DHAA and structurally related molecules.
Data Presentation: A Side-by-Side Comparison
The selection of a quantification method for DHAA depends on various factors including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. Below is a summary of the key performance characteristics for HPLC-UV and LC-MS/MS.
| Performance Parameter | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Principle | Separation based on polarity, with detection via UV absorbance of the analyte's chromophore. | Separation based on polarity, with detection based on the mass-to-charge ratio of the parent ion and its specific fragment ions. | LC-MS/MS offers significantly higher selectivity and is less prone to interference from co-eluting compounds. |
| Linearity (R²) | Typically ≥ 0.99 | Typically > 0.995 | Both methods can achieve excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | Estimated in the low µg/mL range. | Can achieve low ng/mL to pg/mL levels. | LC-MS/MS is substantially more sensitive, making it ideal for samples with trace amounts of DHAA. |
| Limit of Quantification (LOQ) | Estimated in the mid-to-high µg/mL range. | Can achieve ng/mL levels. | The lower LOQ of LC-MS/MS allows for accurate quantification of DHAA at very low concentrations. |
| Precision (%RSD) | Typically < 15% | Typically < 15% | Both methods can demonstrate good precision when properly validated. |
| Accuracy (% Recovery) | Typically within 85-115% | Typically within 85-115% | Both methods can provide high accuracy for DHAA quantification. |
| Sample Preparation | May require solid-phase extraction (SPE) for complex matrices to reduce interference. | Often requires protein precipitation or SPE to minimize matrix effects and ion suppression. | Sample preparation is crucial for both techniques to ensure reliable results. |
| Analysis Time | ~20-30 minutes per sample. | ~5-15 minutes per sample. | LC-MS/MS methods can offer shorter run times, leading to higher sample throughput. |
| Instrumentation Cost | Relatively low. | High. | The initial investment and maintenance costs for LC-MS/MS systems are significantly higher. |
| Expertise Required | Moderate. | High. | Method development and data interpretation for LC-MS/MS are more complex. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of DHAA using HPLC-UV and a proposed LC-MS/MS method based on the analysis of similar compounds.
Quantification of this compound by HPLC-UV
This protocol is based on the method described by Serino et al. for the analysis of DHAA in bacterial culture supernatants.[1]
Objective: To quantify the concentration of DHAA in a liquid sample using HPLC with UV detection.
Materials and Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid
-
Deionized water
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of a gradient of 0.43% phosphoric acid in water (Solvent A) and 95% methanol with 0.43% phosphoric acid (Solvent B).
-
Preparation of Standard Solutions: Prepare a stock solution of DHAA in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected sample concentration range.
-
Sample Preparation:
-
For liquid samples (e.g., bacterial culture supernatant), centrifuge to remove particulate matter.
-
Acidify the supernatant and extract with ethyl acetate (B1210297).
-
Evaporate the ethyl acetate extract to dryness and redissolve the residue in 70% methanol containing 0.43% phosphoric acid.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution can be used, for example, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B.
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 258 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the DHAA standard against its concentration.
-
Determine the concentration of DHAA in the samples by interpolating their peak areas from the calibration curve.
-
Proposed Method for Quantification of this compound by LC-MS/MS
This proposed protocol is adapted from validated methods for the quantification of the structurally similar thiazoline-containing compound, 2-aminothiazoline-4-carboxylic acid (ATCA).[2][3]
Objective: To develop a highly sensitive and selective method for the quantification of DHAA in biological matrices using LC-MS/MS.
Materials and Reagents:
-
This compound standard
-
Stable isotope-labeled DHAA (internal standard, if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
0.22 µm syringe filters
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Procedure:
-
Preparation of Mobile Phase: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.
-
Preparation of Standard and Quality Control (QC) Samples: Prepare a stock solution of DHAA and the internal standard in methanol. Prepare calibration standards and QC samples by spiking appropriate amounts of the stock solutions into the same matrix as the samples to be analyzed (e.g., plasma, cell culture media).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient elution starting with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute DHAA, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (the mass of the protonated or deprotonated DHAA molecule) and a specific product ion (a fragment of DHAA) would need to be determined by direct infusion of a standard solution.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of DHAA to the peak area of the internal standard against the concentration of the standards.
-
Quantify DHAA in the samples using the regression equation from the calibration curve.
-
Mandatory Visualizations
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Iron Chelation Capacity of Dihydroaeruginoic Acid and Other Siderophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the iron-chelating properties of Dihydroaeruginoic acid (DHAA) and other well-characterized siderophores. The information presented herein is supported by experimental data to facilitate objective evaluation and inform research and development efforts in areas such as microbial pathogenesis, bioremediation, and novel therapeutic agent design.
This compound is a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa.[1] Like other siderophores, DHAA is produced under iron-limiting conditions and plays a role in iron acquisition.[2] Understanding its iron-binding capacity in comparison to other siderophores is crucial for elucidating its precise biological function and potential applications.
Quantitative Comparison of Siderophore Iron Chelation Capacity
The ability of a siderophore to chelate ferric iron (Fe³⁺) is a critical determinant of its efficacy. This capacity is commonly quantified by the formation constant (logK) and the pFe value. The formation constant represents the equilibrium constant for the formation of the siderophore-iron complex, with higher values indicating a stronger affinity. The pFe value, the negative logarithm of the free Fe³⁺ concentration at a defined pH and total iron and ligand concentrations, provides a more biologically relevant measure of iron-chelating efficiency under physiological conditions.
| Siderophore | Type | Producing Organism(s) | Iron Binding Stoichiometry (Siderophore:Iron) | Formation Constant (logK) | pFe (at pH 7.4) | Dissociation Constant (Kd) [µM] |
| This compound (DHAA) | Catechol-type precursor | Pseudomonas aeruginosa | 2:1 | Not Reported | Not Reported | 1.8 ± 0.2 |
| Pyochelin | Catechol-type | Pseudomonas aeruginosa | 2:1 | ~5 | 16.0 | 2.5 ± 0.3 |
| Pyoverdine | Mixed catecholate-hydroxamate | Pseudomonas aeruginosa | 1:1 | Not Reported | 27.0 | Not Reported |
| Enterobactin | Catechol-type | Escherichia coli and other Enterobacteriaceae | 1:1 | 49-52 | 35.5 | Not Reported |
| Deferoxamine B (DFO) | Hydroxamate-type | Streptomyces pilosus | 1:1 | 30.6 | Not Reported | Not Reported |
Note on Data: The dissociation constant (Kd) for this compound and Pyochelin was determined by fluorescence titration experiments. While not directly comparable to logK and pFe values, a lower Kd indicates a stronger binding affinity.
Experimental Protocols
The determination of iron chelation capacity involves various biophysical and analytical techniques. Below are detailed methodologies for key experiments cited in the comparison of these siderophores.
Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification
The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[3]
Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, causing a color change to orange/yellow. The extent of the color change is proportional to the amount of siderophore present.
Protocol:
-
Preparation of CAS shuttle solution:
-
Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Add 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).
-
Slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 mL of deionized water while stirring vigorously.
-
The resulting solution should be blue. Autoclave and store in the dark.
-
-
Siderophore Quantification:
-
Mix 100 µL of the CAS shuttle solution with 100 µL of the siderophore-containing sample in a microplate well.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
The amount of siderophore is quantified by the decrease in absorbance relative to a reference solution without the siderophore.
-
Fluorescence Titration for Determination of Dissociation Constant (Kd)
Fluorescence titration is a sensitive method to study the binding affinity between a fluorescent ligand (like DHAA and pyochelin) and a quencher (like Fe³⁺).
Principle: The intrinsic fluorescence of the siderophore is quenched upon binding to iron. By titrating a known concentration of the siderophore with increasing concentrations of iron, the change in fluorescence intensity can be monitored to determine the dissociation constant (Kd) of the complex.
Protocol:
-
Prepare a stock solution of the siderophore (e.g., DHAA or pyochelin) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of FeCl₃ in the same solvent.
-
In a quartz cuvette, place a known concentration of the siderophore solution.
-
Record the initial fluorescence emission spectrum of the siderophore.
-
Add small aliquots of the FeCl₃ solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum after each addition of iron.
-
The fluorescence intensity at the emission maximum is plotted against the concentration of added iron.
-
The resulting binding curve is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).
Signaling Pathway and Experimental Workflow
The biosynthesis of this compound is an integral part of the pyochelin production pathway in Pseudomonas aeruginosa. This pathway is tightly regulated by the availability of iron.
Pyochelin Biosynthesis Pathway in P. aeruginosa
The following diagram illustrates the key steps in the biosynthesis of pyochelin, highlighting the role of this compound as a crucial intermediate. The expression of the genes involved in this pathway is negatively regulated by the Ferric uptake regulator (Fur) protein. In iron-replete conditions, Fur binds to the promoter regions of the pch genes, repressing their transcription.
Caption: Pyochelin biosynthesis pathway in P. aeruginosa.
Experimental Workflow for Comparing Siderophore Iron Chelation
This workflow outlines the general steps for a comparative analysis of the iron-chelating capabilities of different siderophores.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Isotopic Labeling Illuminates Dihydroaeruginoic Acid Biosynthesis in Pseudomonas
A definitive pathway for the siderophore precursor dihydroaeruginoic acid (DHQ) has been established through isotopic labeling studies, confirming its origin from salicylate (B1505791) and cysteine. This guide provides a comparative analysis of the DHQ biosynthetic pathway, supported by experimental data from key isotopic labeling experiments, and contrasts it with other siderophore biosynthesis routes. Detailed experimental protocols and pathway visualizations are included to support researchers in the fields of microbiology, biochemistry, and drug development.
The biosynthesis of this compound (DHQ), a key intermediate in the production of the siderophore pyochelin in Pseudomonas aeruginosa, proceeds through a well-defined pathway involving the condensation of salicylate and cysteine. This has been substantiated by genetic and biochemical analyses of the pch gene cluster, which encodes the necessary enzymatic machinery. Specifically, the enzyme PchD activates salicylate, which is then condensed with cysteine by the non-ribosomal peptide synthetase (NRPS) PchE to form DHQ.[1][2][3] While the genetic basis for this pathway is firmly established, direct evidence from isotopic labeling studies provides unequivocal confirmation of the precursor-product relationships.
Comparative Analysis of Siderophore Biosynthetic Pathways
Siderophores, iron-chelating molecules essential for microbial iron acquisition, are synthesized via several distinct biochemical routes. The DHQ pathway represents a specific branch of the broader NRPS-dependent siderophore biosynthesis. A comparison with other siderophore pathways highlights the diversity of strategies employed by microorganisms to scavenge iron.
| Feature | This compound/Pyochelin Pathway (Pseudomonas) | Enterobactin Pathway (E. coli) | Yersiniabactin Pathway (Yersinia) |
| Primary Precursors | Salicylate, Cysteine | 2,3-Dihydroxybenzoate, Serine | Salicylate, Cysteine, Malonyl-CoA |
| Key Enzyme Type | Non-Ribosomal Peptide Synthetase (NRPS) | Non-Ribosomal Peptide Synthetase (NRPS) | Hybrid NRPS/Polyketide Synthase (PKS) |
| Core Structure | Thiazoline/Thiazolidine rings derived from cysteine | Catecholate rings derived from 2,3-dihydroxybenzoate | Thiazoline/Thiazolidine rings and a polyketide-derived moiety |
| Biosynthesis Gene Cluster | pch | ent | ybt |
Table 1: Comparison of Key Features of Siderophore Biosynthetic Pathways. This table summarizes the fundamental differences in the precursors, enzymatic machinery, and resulting chemical structures of three well-characterized siderophore biosynthetic pathways.
Isotopic Labeling Evidence for the this compound Pathway
While a dedicated isotopic labeling study focusing solely on DHQ is not prominently featured in the literature, extensive studies on the downstream product, pyochelin, provide definitive evidence for the incorporation of salicylate and cysteine into the DHQ backbone. The presumption is that if labeled precursors are incorporated into pyochelin, they must first pass through the DHQ intermediate.
Cox et al. (1981) first proposed that pyochelin is biosynthesized from salicylic (B10762653) acid and two molecules of cysteine based on the structure elucidated by ¹H and ¹³C NMR and mass spectrometry.[4][5] This foundational work laid the groundwork for subsequent biosynthetic investigations.
Further studies involving the expression of the pch gene cluster in heterologous hosts and in vitro reconstitution of the pathway have confirmed the roles of the individual enzymes and the necessity of salicylate and cysteine as substrates for pyochelin and, by extension, DHQ synthesis.[6]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are representative of the techniques used in the study of siderophore biosynthesis and isotopic labeling.
General Protocol for Stable Isotope Labeling in Pseudomonas aeruginosa
This protocol provides a general framework for labeling proteins and secondary metabolites in P. aeruginosa with stable isotopes for analysis by mass spectrometry or NMR.
-
Prepare Minimal Media: A defined minimal medium (e.g., M9 minimal medium) is prepared. For isotopic labeling, the standard nitrogen source (¹⁴NH₄Cl) is replaced with ¹⁵NH₄Cl, and the standard carbon source (e.g., ¹²C-glucose) is replaced with a ¹³C-labeled carbon source (e.g., ¹³C-glucose).
-
Bacterial Culture: A single colony of P. aeruginosa is used to inoculate a starter culture in a rich medium (e.g., LB broth) and grown overnight.
-
Adaptation to Minimal Media: The cells from the starter culture are washed with the minimal medium to remove any residual rich medium. The washed cells are then used to inoculate the minimal medium containing the stable isotopes.
-
Induction of Siderophore Production: Siderophore production is typically induced under iron-limiting conditions. This can be achieved by adding an iron chelator like 2,2'-dipyridyl to the culture medium or by using iron-depleted media.
-
Harvesting and Extraction: After a suitable incubation period, the bacterial cells are harvested by centrifugation. The supernatant, containing the secreted siderophores, is collected. The siderophores are then extracted from the supernatant using a solvent such as ethyl acetate (B1210297).
-
Analysis: The extracted samples are analyzed by mass spectrometry to determine the incorporation of the stable isotopes by observing the mass shift of the target molecule. For more detailed structural information, the labeled compound can be purified and analyzed by NMR spectroscopy.
Mass Spectrometry Analysis of Labeled this compound
-
Sample Preparation: The ethyl acetate extract containing DHQ is dried and reconstituted in a suitable solvent (e.g., methanol).
-
LC-MS/MS Analysis: The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C18 column is typically used for separation.
-
Mass Spectrometry Parameters: The mass spectrometer is operated in a mode that allows for the detection of the molecular ion of DHQ and its isotopologues. High-resolution mass spectrometry is essential to accurately determine the mass shift resulting from isotope incorporation.
-
Data Analysis: The mass spectra of the labeled and unlabeled DHQ are compared. The increase in the mass of the molecular ion in the labeled sample corresponding to the number of incorporated ¹³C or ¹⁵N atoms confirms the precursor-product relationship.
Visualizing the this compound Biosynthetic Pathway
The following diagrams illustrate the key steps in the DHQ biosynthetic pathway and the experimental workflow for isotopic labeling studies.
Figure 1: this compound Biosynthetic Pathway. This diagram illustrates the conversion of chorismate to salicylate, followed by the condensation of salicylate and L-cysteine to form DHQ, which is a precursor for pyochelin.
Figure 2: Experimental Workflow for Isotopic Labeling. This flowchart outlines the key steps in an isotopic labeling experiment to trace the incorporation of precursors into DHQ.
References
- 1. Biosynthesis of pyochelin and this compound requires the iron-regulated pchDCBA operon in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyochelin: novel structure of an iron-chelating growth promoter for Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Essential PchG-dependent reduction in pyochelin biosynthesis of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroaeruginoic Acid and its Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Dihydroaeruginoic acid (DHAA), a key intermediate in the biosynthesis of the siderophore pyochelin in Pseudomonas aeruginosa, has garnered attention for its intrinsic biological activities, including iron chelation and modest antimicrobial properties.[1][2] This guide provides a comparative analysis of the biological activity of DHAA and its naturally occurring analog, aerugine. Currently, there is a notable absence of published research detailing the synthesis and comparative biological evaluation of a series of synthetic DHAA analogs. Therefore, this comparison focuses on the available data for DHAA and aerugine.
Comparison of Biological Activities
The primary biological role of this compound is as a precursor to pyochelin, a siderophore crucial for iron acquisition in Pseudomonas aeruginosa.[3][4][5] However, DHAA itself exhibits siderophore-like activity by binding to iron and promoting the growth of pseudomonads.[1] It has also been reported to possess modest antifungal and antibacterial properties, inhibiting the growth of various phytopathogenic fungi and bacteria.[1][2]
Aerugine, a naturally occurring analog of DHAA, has been isolated from Pseudomonas fluorescens and demonstrates significant antifungal and antioomycete activity against several plant pathogens.[1][3][6] A key distinction in their reported activities is that aerugine has shown potent efficacy against fungi and oomycetes, while its antibacterial and anti-yeast activities are minimal.[3] In contrast, DHAA is noted for both antibacterial and antifungal actions.
Quantitative Data Summary
The following table summarizes the available quantitative data on the antifungal and antioomycete activity of aerugine. No directly comparable Minimum Inhibitory Concentration (MIC) values for DHAA against the same organisms have been published in the reviewed literature.
| Target Organism | Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Colletotrichum orbiculare | Aerugine | ~10 |
| Phytophthora capsici | Aerugine | ~10 |
| Pythium ultimum | Aerugine | ~10 |
| Alternaria mali | Aerugine | <50 |
| Botrytis cinerea | Aerugine | <50 |
| Cladosporium cucumerinum | Aerugine | <50 |
| Cylindrocarpon destructans | Aerugine | <50 |
| Didymella bryoniae | Aerugine | <50 |
| Magnaporthe grisea | Aerugine | <50 |
| Various Yeasts and Bacteria | Aerugine | >100 |
Experimental Protocols
The methodologies detailed below were utilized to ascertain the antifungal and antioomycete activities of aerugine.
In Vitro Antifungal and Antioomycete Activity Assay
The minimum inhibitory concentrations (MICs) of aerugine against a panel of plant pathogenic fungi and oomycetes were determined using a twofold serial dilution method in a 96-well microtiter plate.
-
Preparation of Fungal/Oomycete Spore Suspensions: Spore suspensions of the target organisms were prepared from fresh cultures grown on potato dextrose agar (B569324) (PDA). The concentration of spores was adjusted to 1 x 105 spores/mL in a potato dextrose broth (PDB).
-
Serial Dilution of Aerugine: Aerugine was dissolved in methanol (B129727) and serially diluted in PDB to achieve a range of concentrations.
-
Incubation: Each well of the microtiter plate containing 180 µL of PDB with a specific concentration of aerugine was inoculated with 20 µL of the spore suspension.
-
Determination of MIC: The plates were incubated at 28°C for 2-4 days. The MIC was determined as the lowest concentration of aerugine that completely inhibited the visible growth of the microorganism.
Signaling and Biosynthetic Pathways
This compound is a critical component of the pyochelin biosynthesis pathway in Pseudomonas aeruginosa. Its formation is a multi-step enzymatic process regulated by iron availability.
Caption: Biosynthesis pathway of pyochelin from chorismate in Pseudomonas aeruginosa, highlighting the formation of this compound (DHAA).
References
- 1. Isolation and antifungal and antioomycete activities of aerugine produced by Pseudomonas fluorescens strain MM-B16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 3. Isolation and Antifungal and Antioomycete Activities of Aerugine Produced by Pseudomonas fluorescens Strain MM-B16 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa inhibits the growth of pathogenic fungi: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
A Comparative Guide to the Validation of a Novel Bioassay for Dihydroaeruginoic Acid (DHAA) Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed bioluminescent bioassay for the detection of Dihydroaeruginoic acid (DHAA) against the established High-Performance Liquid Chromatography (HPLC) method. DHAA is a key biosynthetic intermediate of the siderophore pyochelin in Pseudomonas aeruginosa and possesses inherent antimicrobial properties, making its quantification crucial for research in bacterial pathogenesis and drug development.
Introduction to DHAA and its Significance
This compound (DHAA) is a thiazoline-containing molecule synthesized from salicylate (B1505791) and cysteine by the enzymatic action of the pchD, pchE, and pchF gene products in Pseudomonas aeruginosa. It serves as a critical precursor to the siderophore pyochelin, which is instrumental in iron acquisition for the bacterium. Beyond its role as an intermediate, DHAA itself has been noted to exhibit antimicrobial activities. The ability to accurately quantify DHAA is therefore of significant interest for studying bacterial metabolism, virulence, and for the screening of potential inhibitors of the pyochelin biosynthetic pathway.
Overview of Detection Methodologies
Currently, the gold standard for DHAA quantification is High-Performance Liquid Chromatography (HPLC) coupled with UV detection. This analytical technique offers high sensitivity and specificity. However, it requires specialized equipment and can be time-consuming. This guide introduces a conceptual bioluminescent bioassay as a high-throughput alternative and provides a detailed comparison of the two methods.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance metrics for the proposed bioluminescent bioassay and the established HPLC method for DHAA detection.
| Parameter | Bioluminescent Bioassay (Proposed) | HPLC-UV (Established) | Reference |
| Principle | Genetically engineered bacteria with a DHAA-responsive promoter driving a luciferase reporter gene. | Chromatographic separation followed by UV absorbance detection. | [1] |
| Limit of Detection (LOD) | Estimated in the low nanomolar range. | Dependent on detector and sample matrix, typically in the low micromolar to high nanomolar range. | [2] |
| Limit of Quantification (LOQ) | To be determined experimentally. | Typically in the low micromolar range. | [2] |
| Linear Range | To be determined experimentally. | Typically spans several orders of magnitude. | [2] |
| Specificity | Potentially high, dependent on promoter specificity. | High, based on retention time and UV spectrum. | [2] |
| Throughput | High (96-well or 384-well plate format). | Low to medium (sequential sample injection). | |
| Sample Preparation | Minimal (e.g., filtration of culture supernatant). | More extensive (e.g., solvent extraction, concentration). | [2] |
| Equipment Cost | Moderate (luminometer). | High (HPLC system with UV detector). | |
| Time per Sample | Minutes (after initial cell growth and incubation). | 20-30 minutes per sample run. | [2] |
Experimental Protocols
Proposed Bioluminescent Bioassay for DHAA
This protocol is based on the principles of a bioluminescent biosensor for pyochelin and is adapted for the specific detection of DHAA.[1]
1. Construction of the Biosensor Strain:
- Clone the promoter region of a gene specifically induced by DHAA (e.g., pchF, which is involved in the conversion of DHAA to pyochelin) upstream of a promoterless luciferase reporter gene (e.g., luxCDABE) in an appropriate expression vector.
- Introduce the resulting plasmid into a Pseudomonas aeruginosa strain deficient in DHAA biosynthesis (e.g., a ΔpchD mutant) to prevent interference from endogenous DHAA production.
2. Assay Procedure:
- Grow the biosensor strain to the mid-logarithmic phase in a suitable medium and then wash and resuspend the cells in a minimal medium.
- In a 96-well microplate, add a standardized amount of the biosensor cell suspension to each well.
- Add varying concentrations of the DHAA standard or the test sample to the wells.
- Incubate the plate at an appropriate temperature (e.g., 37°C) for a defined period to allow for gene expression.
- Measure the luminescence using a plate reader. The light output will be proportional to the concentration of DHAA in the sample.
High-Performance Liquid Chromatography (HPLC) for DHAA Quantification
This protocol is based on established methods for the analysis of pyochelin and its precursors.[2]
1. Sample Preparation:
- Centrifuge the bacterial culture to pellet the cells.
- Acidify the supernatant to approximately pH 2.0 with a strong acid (e.g., HCl).
- Extract the DHAA from the acidified supernatant using an equal volume of ethyl acetate (B1210297).
- Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a small, known volume of the HPLC mobile phase.
2. HPLC Analysis:
- Column: C18 reverse-phase column.
- Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1 mL/min.
- Detection: UV detector set at a wavelength of 258 nm.[2]
- Quantification: Create a standard curve using purified DHAA of known concentrations. The concentration of DHAA in the sample is determined by comparing the peak area from the sample chromatogram to the standard curve.
Mandatory Visualizations
DHAA Biosynthesis and Proposed Bioassay Mechanism
Caption: DHAA biosynthesis pathway and the proposed bioassay mechanism.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for DHAA detection.
Conclusion
The established HPLC-UV method provides a reliable and specific means for the quantification of DHAA. However, its low throughput and requirement for extensive sample preparation make it less suitable for large-scale screening applications. The proposed bioluminescent bioassay presents a promising high-throughput alternative. While requiring initial investment in the development of the biosensor strain, this method offers the potential for rapid and sensitive detection of DHAA with minimal sample processing. Further experimental validation is necessary to fully characterize the performance of the bioassay, including its specificity, sensitivity, and linear range, using the HPLC method as a benchmark for comparison.
References
Safety Operating Guide
Navigating the Disposal of Dihydroaeruginoic Acid: A Procedural Guide
For researchers and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step procedure for the proper disposal of Dihydroaeruginoic Acid, a siderophore with antibiotic properties produced by several species of Pseudomonas.[1] While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential.[2]
Safety and Hazard Profile
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound does not meet the criteria for hazardous classification.[2] The substance has no associated hazard pictograms, signal words, or hazard statements.[2]
Quantitative Hazard Data Summary
| Hazard Rating System | Health | Fire | Reactivity | Source |
| NFPA Ratings | 0 | 0 | 0 | [2] |
| HMIS-Ratings | 0 | 0 | 0 | [2] |
Despite its non-hazardous classification, general precautionary measures for handling chemicals should always be followed.[2] This includes wearing standard personal protective equipment (PPE) such as gloves and safety glasses.
Step-by-Step Disposal Protocol
The primary directive for the disposal of any chemical, including this compound, is to act in accordance with local, state, and federal regulations, as well as institutional policies.
Experimental Workflow for Disposal
The following workflow outlines the decision-making process for the proper disposal of this compound waste.
Detailed Methodology
-
Waste Identification and Segregation :
-
Isolate waste containing this compound from other chemical waste streams.
-
If possible, keep the waste in its original container. If not, use a compatible, sealable, and clearly labeled waste container. The label should include the full chemical name: "(4S)-4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxylic acid".[2]
-
-
Regulatory Consultation :
-
Always begin by consulting your institution's Environmental Health and Safety (EHS) office or the relevant safety officer.
-
Inquire about the specific institutional and local regulations for disposing of non-hazardous chemical waste.
-
-
Disposal of Small Quantities :
-
The manufacturer's SDS states that "Smaller quantities can be disposed of with household waste."[2]
-
Crucially, this recommendation must be verified with your EHS office before proceeding. Institutional policies may override manufacturer suggestions.
-
If your EHS office approves this method, dispose of the material in accordance with their specific instructions for non-hazardous solid waste.
-
-
Disposal of Large Quantities or as per Institutional Policy :
-
If the quantity is not considered "small" by your institution, or if your institution's policy requires it, treat the this compound waste as chemical waste.
-
Package the waste in a tightly sealed, properly labeled container.
-
Store the container in a designated waste accumulation area.
-
Contact your EHS office or a licensed chemical waste disposal contractor to arrange for pickup.
-
-
Decontamination :
-
Thoroughly decontaminate any surfaces or equipment that came into contact with this compound.
-
Dispose of any contaminated materials (e.g., wipes, absorbent pads) in the same waste stream as the chemical itself.
-
Important Considerations :
-
Environmental Precautions : Despite its non-hazardous rating, the SDS advises preventing the substance from entering sewers, surface water, or ground water.[2] Therefore, do not dispose of this compound down the drain.
-
Uncleaned Packaging : Disposal of uncleaned original packaging must be done according to official regulations.[2] Consult your EHS office for guidance.
-
Transportation : this compound is not regulated for transport by DOT, IMDG, or IATA.[2] This simplifies the process if off-site disposal is required, but all packaging and labeling requirements from the waste contractor must still be met.
References
Personal protective equipment for handling Dihydroaeruginoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Dihydroaeruginoic Acid. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety and minimize any potential risks associated with the handling of this compound.
Hazard Identification and Classification
According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any chemical substance where toxicological properties are not fully characterized, it is prudent to handle it with care, following standard laboratory safety practices.
Summary of Safety Information:
| Hazard Classification | NFPA Ratings | HMIS Ratings |
| Not Classified[1] | Health: 0, Fire: 0, Reactivity: 0[1] | Health: 0, Fire: 0, Reactivity: 0[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, the use of appropriate personal protective equipment is mandatory to prevent direct contact and ensure personal safety. The following PPE is recommended as a minimum standard:
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be considered when handling larger quantities or if there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). Lab coat. | Due to a lack of specific glove compatibility data, inspect gloves for integrity before each use.[1] Change gloves immediately if contaminated. A standard lab coat should be worn to protect against incidental contact. |
| Respiratory Protection | Not generally required under normal handling conditions in a well-ventilated area.[1] | A NIOSH-approved respirator (e.g., N95) should be used if handling the solid form results in the generation of dust. |
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood is recommended, especially when handling the solid powder or preparing solutions.
-
Avoid Contact: Take measures to prevent skin and eye contact. Do not breathe in dust if handling the solid form.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the designated work area.
Storage:
-
Store in a tightly sealed container in a dry and well-ventilated place.
-
For long-term storage, consult the product insert for specific temperature requirements, which may include storage in a freezer.
Emergency Procedures
| Situation | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If symptoms such as respiratory irritation occur, seek medical attention.[1] |
| Skin Contact | Although not classified as a skin irritant, it is good practice to wash the affected area with plenty of soap and water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | If swallowed and symptoms persist, consult a doctor.[1] |
| Spills | For minor spills, mechanically pick up the solid material and place it in a suitable container for disposal.[1] Avoid generating dust. Ensure the area is cleaned thoroughly. |
Disposal Plan
As this compound is not classified as hazardous, disposal should follow standard procedures for non-hazardous chemical waste.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[1]
Experimental Workflow: Safe Handling and Disposal
Caption: Safe Handling and Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
